3-Iodo-1-(phenylsulfonyl)indole
Description
BenchChem offers high-quality 3-Iodo-1-(phenylsulfonyl)indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1-(phenylsulfonyl)indole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-iodoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYWOZYEMLEJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448613 | |
| Record name | 3-Iodo-1-(phenylsulfonyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80360-14-1 | |
| Record name | 3-Iodo-1-(phenylsulfonyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3-Iodo-1-(phenylsulfonyl)indole
An In-depth Technical Guide to the Synthesis of 3-Iodo-1-(phenylsulfonyl)indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-1-(phenylsulfonyl)indole is a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. The presence of the phenylsulfonyl group at the N1 position activates the indole ring, while the iodo-group at the C3 position serves as a versatile handle for a myriad of cross-coupling reactions. This functionality allows for the introduction of diverse aryl, alkyl, and other functional groups, making it an invaluable building block for constructing complex molecular architectures and generating libraries of compounds for drug discovery and biological evaluation.[1] This guide provides a comprehensive overview of the primary synthetic routes to 3-Iodo-1-(phenylsulfonyl)indole, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Introduction: The Significance of 3-Iodo-1-(phenylsulfonyl)indole
The indole scaffold is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and agrochemicals.[2][3] Strategic functionalization of the indole core is crucial for modulating biological activity. 3-Iodo-1-(phenylsulfonyl)indole has emerged as a key synthetic precursor due to its unique electronic and steric properties. The electron-withdrawing phenylsulfonyl group serves a dual purpose: it protects the indole nitrogen and enhances the electrophilicity of the C3 position, facilitating a range of chemical transformations. The carbon-iodine bond at the C3 position is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[1][4] This versatility makes it an essential tool for medicinal chemists aiming to perform systematic structural modifications in the development of novel therapeutic agents.[1][5]
Key Synthetic Methodologies
Several reliable methods have been established for the . The most common approaches include direct electrophilic iodination of the N-protected indole, halogen exchange from the corresponding bromo-derivative, and multi-component one-pot syntheses.
Method 1: Direct Electrophilic Iodination of 1-(Phenylsulfonyl)indole
The most direct route involves the electrophilic substitution at the electron-rich C3 position of the 1-(phenylsulfonyl)indole starting material. N-Iodosuccinimide (NIS) is a commonly employed iodinating agent for this transformation due to its mild nature and high reactivity with activated aromatic substrates.[1][6]
Caption: Reaction scheme for direct iodination.
Experimental Protocol: Direct Iodination
-
Preparation: To a solution of 1-(phenylsulfonyl)indole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Iodosuccinimide (NIS) (1.0-1.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Iodo-1-(phenylsulfonyl)indole.
Data Summary: Direct Iodination
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1-(Phenylsulfonyl)indole | NIS | Acetonitrile | Room Temp. | 2-4 | High | General Method[1][6][7] |
Method 2: Halogen Exchange (Finkelstein Reaction)
This method provides an alternative route, particularly when the 3-bromo-1-(phenylsulfonyl)indole precursor is readily available. The Finkelstein reaction involves treating the bromo-derivative with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent. The reaction is driven to completion by the precipitation of the less soluble sodium or potassium bromide.[1]
Caption: Reaction scheme for halogen exchange.
Experimental Protocol: Halogen Exchange
-
Preparation: Dissolve 3-bromo-1-(phenylsulfonyl)indole (1.0 eq) in a polar aprotic solvent like acetone or dimethylformamide (DMF).
-
Reaction: Add an excess of sodium iodide (NaI) (typically 3-5 eq) to the solution. Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo. The resulting crude product is then purified by recrystallization or column chromatography to yield 3-Iodo-1-(phenylsulfonyl)indole.[1]
Data Summary: Halogen Exchange
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 3-Bromo-1-(phenylsulfonyl)indole | NaI | Acetone or DMF | Reflux | 12-24 | Good | [1] |
Method 3: Multi-component Synthesis
A more advanced, one-pot strategy allows for the rapid construction of substituted 3-iodoindoles from simple precursors. This consecutive four-component reaction begins with a copper-free Sonogashira-type alkynylation of an ortho-haloaniline with a terminal alkyne. This is followed by a base-catalyzed cyclization to form the indole ring, electrophilic iodination at the C3 position with NIS, and finally, N-alkylation or, in this case, N-sulfonylation (in a separate step or adapted sequence) to yield the target molecule.[2][3] While the cited literature primarily describes N-alkylation, the core indole anion intermediate can be trapped with benzenesulfonyl chloride.
Caption: Logical workflow for multi-component synthesis.
Experimental Protocol: Multi-component Synthesis (Adapted)
This is an adapted protocol based on the principles of the four-component synthesis of 1-alkyl-3-iodoindoles.[2]
-
Alkynylation: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine PdCl₂(PPh₃)₂ (catalyst), a phosphine ligand, an ortho-haloaniline (1.0 eq), a terminal alkyne (1.2 eq), a base like DBU (3.0 eq), and DMSO as the solvent. Heat the mixture (e.g., at 100 °C) until the starting material is consumed (monitored by TLC).
-
Cyclization: Cool the mixture to room temperature. Add a strong base such as potassium tert-butoxide (KOt-Bu) (4.5 eq) and heat briefly (e.g., 100 °C for 15 min) to induce cyclization to the indole anion.
-
Iodination: Cool the reaction to room temperature again and add N-iodosuccinimide (NIS) (1.5 eq). Stir at room temperature for 2-5 hours.
-
N-Sulfonylation: (This step is an adaptation for the target molecule). Quench the reaction carefully and isolate the 3-iodoindole intermediate. Then, subject the intermediate to standard N-sulfonylation conditions: dissolve in a solvent like benzene or CH₂Cl₂, add benzenesulfonyl chloride in the presence of a base (e.g., aqueous NaOH with a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate) and stir at room temperature.[8]
-
Work-up and Purification: Perform an aqueous work-up, extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the final product by column chromatography.
Data Summary: Multi-component Synthesis
| Starting Materials | Key Reagents | Solvent | Yield (%) | Reference |
| ortho-Haloanilines, Terminal Alkynes | PdCl₂(PPh₃)₂, DBU, KOt-Bu, NIS | DMSO | 11-69% (for N-alkylated analogs) | [2][3] |
Product Characterization
The final product, 3-Iodo-1-(phenylsulfonyl)indole, is a solid at room temperature. Its identity and purity are confirmed using standard analytical techniques.
Physical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀INO₂S | [5] |
| Molecular Weight | 383.20 g/mol | [5] |
| Appearance | Crystalline solid | [9] |
| Melting Point | 125-129 °C | [5] |
| Storage | -20°C, protected from light, dry sealed | [5] |
| ¹H NMR, ¹³C NMR, IR, HRMS | Consistent with structure | [4] (for a similar N-methyl analog) |
Conclusion
The can be accomplished through several effective strategies. Direct iodination of 1-(phenylsulfonyl)indole offers the most straightforward and atom-economical approach. The Finkelstein reaction provides a reliable alternative if the corresponding 3-bromoindole is more accessible. For rapid library synthesis and structural diversification, multi-component reactions represent a powerful, albeit more complex, option. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. The utility of 3-Iodo-1-(phenylsulfonyl)indole as a versatile building block ensures its continued importance in the fields of organic synthesis and drug discovery.
References
- 1. 3-Iodo-1-(phenylsulfonyl)indole | 80360-14-1 | Benchchem [benchchem.com]
- 2. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Iodo-1-(phenylsulfonyl)-1H-indole [myskinrecipes.com]
- 6. Iodination - Common Conditions [commonorganicchemistry.com]
- 7. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 8. 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Iodo-1-(phenylsulfonyl)indole (CAS: 80360-14-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Iodo-1-(phenylsulfonyl)indole, a versatile heterocyclic building block crucial in organic synthesis and drug discovery. This document details its chemical and physical properties, spectral data, synthesis protocols, and its application in key chemical reactions. Furthermore, it explores the biological significance of indole derivatives, particularly their role as modulators of critical signaling pathways in cancer.
Core Compound Information
Table 1: Chemical and Physical Properties of 3-Iodo-1-(phenylsulfonyl)indole
| Property | Value | Reference |
| CAS Number | 80360-14-1 | [1] |
| Molecular Formula | C₁₄H₁₀INO₂S | [1] |
| Molecular Weight | 383.21 g/mol | [1] |
| Appearance | Pale cream to cream powder | - |
| Melting Point | 125-129 °C | - |
| Boiling Point | 516.55 °C at 760 mmHg | - |
| InChI Key | GKYWOZYEMLEJFK-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Table 2: Representative ¹H NMR Spectral Data of Substituted Indoles
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 5-iodo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde | DMSO-d₆ | 10.04 (s, 1H), 8.89 (s, 1H), 8.42 (s, 1H), 8.11 (d, J = 7.5 Hz, 2H), 7.86 – 7.71 (m, 3H)[2] |
| 3-methyl-1H-indole | CDCl₃ | 7.83 (s, 1H), 7.63 (d, J = 7.8 Hz, 1H), 7.31 – 7.25 (m, 1H), 7.22 (dd, J = 11.0, 3.9 Hz, 1H), 6.99 (s, 1H), 2.42 (d, J = 0.9 Hz, 3H)[3] |
| 2,3-dimethyl-1H-indole | CDCl₃ | 7.60 (s, 1H), 7.55 (d, J = 6.9 Hz, 1H), 7.29 – 7.26 (m, 1H), 7.17 (dq, J = 7.1, 6.1 Hz, 2H), 2.38 (s, 3H), 2.29 (s, 3H)[3] |
Table 3: Representative ¹³C NMR Spectral Data of Substituted Indoles
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 5-iodo-1H-indole-3-carbonitrile | DMSO-d₆ | 135.5, 134.5, 131.7, 129.2, 126.8, 115.8, 115.4, 86.0, 83.7[2] |
| 3-methyl-1H-indole | CDCl₃ | 136.41, 128.43, 122.02, 121.76, 119.27, 118.99, 111.83, 111.12, 9.82[3] |
| 2,3-dimethyl-1H-indole | CDCl₃ | 135.32, 130.82, 129.56, 121.02, 119.14, 118.08, 110.20, 107.20, 11.63, 8.60[3] |
Table 4: Representative IR and Mass Spectrometry Data of Substituted Indoles
| Compound | IR (KBr, ν, cm⁻¹) | HRMS (m/z) |
| 5-iodo-1H-indole-3-carbaldehyde | 3239, 2924, 1650, 1435, 1386, 1285, 1232, 1124, 1088, 878, 789, 666, 608[2] | [M+Na]⁺: 293.9386[2] |
| 5-iodo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde | Not Available | Not Available |
| 2-phenyl-1-(phenylsulfonyl)-1H-indol-5-amine | 3060, 1635, 1508, 1449, 1355, 1306, 1203, 1099, 1041, 880, 700, 648[4] | [M+H]⁺: 253.0971[4] |
Experimental Protocols
Synthesis of 3-Iodo-1-(phenylsulfonyl)indole
Two primary synthetic routes are proposed for the preparation of 3-Iodo-1-(phenylsulfonyl)indole: N-phenylsulfonylation of 3-iodoindole and direct iodination of 1-(phenylsulfonyl)indole.
Route A: N-Phenylsulfonylation of 3-Iodoindole (Adapted from a similar procedure) [5]
This protocol is adapted from the synthesis of 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole.
-
Materials: 3-Iodoindole, benzenesulfonyl chloride, 60% aqueous sodium hydroxide solution, tetrabutylammonium hydrogensulfate, benzene (or a suitable alternative solvent like toluene), water, anhydrous sodium sulfate, methanol.
-
Procedure:
-
Dissolve 3-iodoindole (1.0 eq) in benzene (or toluene) in a round-bottom flask.
-
To this solution, add benzenesulfonyl chloride (1.2 eq) and a 60% aqueous solution of sodium hydroxide.
-
Add a catalytic amount of tetrabutylammonium hydrogensulfate (phase-transfer catalyst).
-
Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with two additional portions of benzene (or toluene).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to yield pure 3-Iodo-1-(phenylsulfonyl)indole.
-
Route B: Direct Iodination of 1-(Phenylsulfonyl)indole [2]
This is a general procedure for the iodination of indole derivatives.
-
Materials: 1-(Phenylsulfonyl)indole, N-Iodosuccinimide (NIS), dichloromethane, Boron trifluoride etherate (BF₃·Et₂O).
-
Procedure:
-
In a 10 mL round-bottom flask, dissolve the 1-(phenylsulfonyl)indole derivative (1.0 eq) and NIS (1.0 eq) in dichloromethane.
-
Add BF₃·Et₂O (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction and work up accordingly to isolate the product.
-
Purification is typically achieved through column chromatography.
-
Caption: Synthetic routes to 3-Iodo-1-(phenylsulfonyl)indole.
Palladium-Catalyzed Cross-Coupling Reactions
3-Iodo-1-(phenylsulfonyl)indole is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds at the C3 position of the indole ring.
-
General Procedure:
-
To a reaction vessel, add 3-Iodo-1-(phenylsulfonyl)indole (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system (e.g., a mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.
-
Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
General Procedure:
-
In a Schlenk flask or sealed reaction vial, add 3-Iodo-1-(phenylsulfonyl)indole (1.0 eq), the alkene (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, Na₂CO₃, 1.5-2.0 eq).
-
Add an anhydrous solvent (e.g., DMF, acetonitrile).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Heat the reaction mixture (typically 80-120 °C) with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
-
-
General Procedure:
-
To a reaction vessel under an inert atmosphere, add 3-Iodo-1-(phenylsulfonyl)indole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a suitable solvent (e.g., triethylamine or a mixture of THF and an amine).
-
Add the terminal alkyne (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst and ammonium salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Caption: Key cross-coupling reactions utilizing the title compound.
Biological Significance and Signaling Pathways
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. Derivatives of 3-Iodo-1-(phenylsulfonyl)indole are of significant interest in drug discovery, particularly as potential anti-cancer agents.
Many indole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The phenylsulfonyl group at the N1 position can enhance the biological activity of the indole core.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.
Derivatives synthesized from 3-Iodo-1-(phenylsulfonyl)indole can be designed to act as kinase inhibitors , targeting key components of this pathway such as PI3K and Akt. By inhibiting these kinases, these compounds can disrupt cancer cell signaling, leading to the suppression of tumor growth and the induction of apoptosis (programmed cell death). The versatility of the C3-iodo group allows for the creation of large libraries of substituted indoles for screening and optimization as potent and selective kinase inhibitors.
Safety and Handling
3-Iodo-1-(phenylsulfonyl)indole should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an irritant and may be harmful if ingested or inhaled. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
3-Iodo-1-(phenylsulfonyl)indole is a highly valuable and versatile building block in modern organic chemistry. Its utility in palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of a diverse range of functionalized indole derivatives. The potential for these derivatives to modulate critical biological pathways, such as the PI3K/Akt/mTOR signaling cascade, underscores their importance in the field of drug discovery and development, particularly in the search for novel anti-cancer therapeutics. This guide provides essential technical information to aid researchers in harnessing the full potential of this important chemical entity.
References
An In-Depth Technical Guide to 3-Iodo-1-(phenylsulfonyl)indole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-1-(phenylsulfonyl)indole is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science. The presence of the phenylsulfonyl group at the indole nitrogen enhances the stability and modulates the electronic properties of the indole ring, while the iodo group at the C3-position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the physical properties, synthesis, and key applications of this compound, with a focus on experimental details and logical workflows relevant to researchers in drug development.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-Iodo-1-(phenylsulfonyl)indole is presented below. While a complete experimental dataset for all properties is not available in the public domain, the following table consolidates information from various sources and provides estimations for unconfirmed values.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₄H₁₀INO₂S | --- |
| Molecular Weight | 383.21 g/mol | --- |
| CAS Number | 80360-14-1 | --- |
| Appearance | Pale cream to cream powder | [1] |
| Melting Point | 121-133 °C | [1] |
| Boiling Point | 516.55 °C at 760 mmHg | Estimated |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water. | General solubility of N-phenylsulfonylindoles |
| pKa | Not experimentally determined. The N-H acidity of the parent indole is significantly increased upon N-sulfonylation, facilitating deprotonation under moderately basic conditions. | --- |
Experimental Protocols
Synthesis of 3-Iodo-1-(phenylsulfonyl)indole
Materials:
-
3-Iodoindole
-
Benzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium hydrogen sulfate (phase transfer catalyst)
-
Benzene (or a suitable alternative solvent like toluene)
-
Methanol (for recrystallization)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-Sulfonylation:
-
In a round-bottom flask, dissolve 3-iodoindole (1 equivalent) in benzene.
-
To this solution, add a 60% aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium hydrogen sulfate.
-
Add benzenesulfonyl chloride (1.25 equivalents) dropwise to the vigorously stirred biphasic mixture at room temperature.
-
Continue stirring at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, dilute the mixture with water.
-
Separate the organic layer, and extract the aqueous layer with benzene.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from methanol to yield pure 3-Iodo-1-(phenylsulfonyl)indole.
-
Representative Cross-Coupling Reaction: Suzuki Coupling
3-Iodo-1-(phenylsulfonyl)indole is an excellent substrate for palladium-catalyzed cross-coupling reactions. The following is a general protocol for a Suzuki-Miyaura coupling reaction to form a C-C bond at the C3-position.
Materials:
-
3-Iodo-1-(phenylsulfonyl)indole
-
Aryl or vinyl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane and water (4:1 solvent mixture)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 3-Iodo-1-(phenylsulfonyl)indole (1 equivalent), the boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (dioxane/water) to the flask.
-
-
Catalyst Addition and Reaction:
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Representative Cross-Coupling Reaction: Heck Reaction
The Heck reaction provides a method for the vinylation of 3-Iodo-1-(phenylsulfonyl)indole.
Materials:
-
3-Iodo-1-(phenylsulfonyl)indole
-
An alkene (e.g., styrene or an acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
In a sealed tube, dissolve 3-Iodo-1-(phenylsulfonyl)indole and the alkene in DMF.
-
Add triethylamine to the solution.
-
Degas the solution by bubbling with an inert gas for 15 minutes.
-
-
Catalyst Addition and Reaction:
-
Add palladium(II) acetate to the reaction mixture.
-
Seal the tube and heat the reaction to 100 °C for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
-
Logical Workflow and Potential Applications in Drug Discovery
While specific signaling pathway involvement for 3-Iodo-1-(phenylsulfonyl)indole has not been detailed in the literature, its structural motifs are common in compounds with diverse biological activities. The indole scaffold is a well-known "privileged structure" in medicinal chemistry, and N-sulfonylation is a common strategy to modulate the physicochemical and pharmacological properties of bioactive molecules.
The primary utility of 3-Iodo-1-(phenylsulfonyl)indole in drug discovery is as a key building block for the synthesis of more complex molecules through functionalization at the C3-position. A logical workflow for its use in a drug discovery program is depicted below.
Caption: A logical workflow for the use of 3-Iodo-1-(phenylsulfonyl)indole in a drug discovery program.
This workflow illustrates the progression from the synthesis of the core scaffold to the generation of a diverse library of compounds via cross-coupling reactions. These compounds can then be subjected to high-throughput screening to identify "hits" with desired biological activity. Subsequent structure-activity relationship (SAR) studies guide the optimization of these hits into lead compounds for further preclinical development.
Conclusion
3-Iodo-1-(phenylsulfonyl)indole is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its well-defined reactivity at the C3-position allows for the systematic exploration of chemical space through a variety of cross-coupling reactions. The protocols and workflows outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic and medicinal chemistry endeavors. Further research into the specific biological activities of derivatives of 3-Iodo-1-(phenylsulfonyl)indole is warranted and may unveil novel therapeutic agents.
References
3-Iodo-1-(phenylsulfonyl)indole molecular weight and formula
This document provides core technical specifications for the chemical compound 3-Iodo-1-(phenylsulfonyl)indole, intended for researchers, scientists, and professionals in drug development.
Chemical Properties
The fundamental molecular characteristics of 3-Iodo-1-(phenylsulfonyl)indole are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₁₀INO₂S[1][2][3] |
| Molecular Weight | 383.21 g/mol [1] |
| CAS Number | 80360-14-1[1][2] |
| IUPAC Name | 1-(benzenesulfonyl)-3-iodoindole[1] |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)I[1] |
| InChI Key | GKYWOZYEMLEJFK-UHFFFAOYSA-N[1] |
Experimental Considerations
The phenylsulfonyl group at the N1 position significantly influences the chemical reactivity of the indole ring. This group acts as a robust protecting group and a potent electron-withdrawing group, which in turn activates the indole ring for various chemical transformations.[1] The presence of the iodo-substituent at the C3 position makes 3-Iodo-1-(phenylsulfonyl)indole a versatile building block for creating a wide range of functionalized indole derivatives through reactions like palladium-catalyzed cross-coupling.[1]
Logical Relationship of Functional Groups
The interplay between the key functional groups dictates the chemical utility of this molecule. The following diagram illustrates this relationship.
Caption: Functional group interplay in 3-Iodo-1-(phenylsulfonyl)indole.
References
Spectroscopic Profile of 3-Iodo-1-(phenylsulfonyl)indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Iodo-1-(phenylsulfonyl)indole, a key intermediate in synthetic organic chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by detailing the compound's spectroscopic signature for identification and characterization.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available | - | - |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Note: Specific NMR data for 3-Iodo-1-(phenylsulfonyl)indole were not found in the searched literature. The table is a template for data population.
Table 2: Infrared (IR) Spectroscopic Data
The IR spectrum of indole derivatives reveals characteristic vibrational frequencies of their functional groups. For 3-Iodo-1-(phenylsulfonyl)indole, the following peaks are anticipated based on the analysis of similar compounds.
| Wavenumber (cm⁻¹) | Assignment | Reference Compound |
| ~3100 | Aromatic C-H stretch | General for indoles |
| ~1370 & ~1170 | S=O asymmetric & symmetric stretch (sulfonyl) | General for sulfonyl groups |
| ~1450 & ~1580 | C=C aromatic ring stretch | General for indoles |
| ~750 | C-I stretch | General for iodo-aromatics |
Note: The IR data for 5-iodo-1H-indole-3-carbaldehyde shows peaks at 3239 (N-H), 1650 (C=O), and 878 cm⁻¹ which may provide some reference.[1]
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight and offering structural clues.
| m/z | Assignment |
| 383.21 | [M]⁺ (Molecular Ion) |
| Further fragmentation data not available | - |
The molecular weight of 3-Iodo-1-(phenylsulfonyl)indole is 383.21 g/mol .[2]
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of 3-Iodo-1-(phenylsulfonyl)indole, based on methods reported for analogous compounds.
Synthesis of 3-Iodo-1-(phenylsulfonyl)indole
A plausible synthetic route involves the iodination of 1-(phenylsulfonyl)indole.
Materials:
-
1-(Phenylsulfonyl)indole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve 1-(phenylsulfonyl)indole in anhydrous acetonitrile under an inert atmosphere.
-
Add N-Iodosuccinimide (NIS) to the solution in a 1:1 molar ratio.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-Iodo-1-(phenylsulfonyl)indole.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher spectrometer. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) serving as an internal standard (δ 0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[3]
Infrared (IR) Spectroscopy: The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a NaCl plate. The spectrum would be scanned over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization quadrupole time-of-flight (ESI-Q-TOF) mass spectrometer to determine the accurate mass of the molecular ion.[3]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 3-Iodo-1-(phenylsulfonyl)indole.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
An In-depth Technical Guide on the Crystal Structure of 3-Iodo-1-(phenylsulfonyl)indole Analogues
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the crystallographic structure and synthesis of a key analogue of 3-Iodo-1-(phenylsulfonyl)indole. Due to the limited availability of specific crystallographic data for 3-Iodo-1-(phenylsulfonyl)indole in the searched literature, this document focuses on the closely related and structurally significant compound, 3-Iodo-2-methyl-1-(phenylsulfonyl)indole . The methodologies and structural insights presented herein are of significant relevance for the study and utilization of the broader class of 3-iodo-1-(phenylsulfonyl)indole derivatives in chemical synthesis and drug discovery.
Introduction
Indole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-bacterial and anti-hepatitis B virus properties.[1] The introduction of a phenylsulfonyl group at the N1 position and an iodine atom at the C3 position of the indole ring creates a versatile chemical scaffold.[2] The phenylsulfonyl group can act as both an activating group and a leaving group, while the iodo-substituent provides a reactive site for various cross-coupling reactions, enabling the synthesis of complex functionalized indole derivatives.[2] Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and for elucidating structure-activity relationships.
Crystallographic Data of 3-Iodo-2-methyl-1-(phenylsulfonyl)indole
The crystal structure of 3-Iodo-2-methyl-1-(phenylsulfonyl)indole, C₁₅H₁₂INO₂S, provides critical insights into the molecular geometry and intermolecular interactions that govern its solid-state packing.[1][3]
Crystal Data and Structure Refinement
The following tables summarize the key crystallographic data and refinement parameters for 3-Iodo-2-methyl-1-(phenylsulfonyl)indole.[1]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂INO₂S |
| Formula Weight | 397.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7068 (3) |
| b (Å) | 16.2670 (4) |
| c (Å) | 8.5147 (2) |
| β (°) | 104.540 (1) |
| Volume (ų) | 1435.49 (6) |
| Z | 4 |
| Density (calculated) | 1.838 Mg m⁻³ |
| Absorption Coefficient (μ) | 2.38 mm⁻¹ |
| Temperature (K) | 295 |
| Radiation | Mo Kα |
Table 1: Crystal Data for 3-Iodo-2-methyl-1-(phenylsulfonyl)indole.[1]
| Parameter | Value |
| Diffractometer | Bruker Kappa APEXII |
| Reflections Collected | 21249 |
| Independent Reflections | 5276 |
| R_int | 0.023 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I > 2σ(I)] | R1 = 0.043, wR2 = 0.144 |
| R indices (all data) | R1 = not specified, wR2 = not specified |
| Largest diff. peak and hole (e Å⁻³) | 0.94 and -1.56 |
Table 2: Data Collection and Structure Refinement for 3-Iodo-2-methyl-1-(phenylsulfonyl)indole.[1]
Molecular Geometry
In the crystalline state, the sulfonyl-bound phenyl ring is oriented at a dihedral angle of 82.84 (9)° with respect to the indole ring system.[1][3] The geometry around the nitrogen atom (N1) is essentially planar, with the sum of the bond angles being 359.4 (2)°, indicative of sp² hybridization.[1] The molecular structure is stabilized by a weak intramolecular C—H···O hydrogen bond.[1][3] The crystal packing is further characterized by weak intermolecular C—H···π and π–π interactions.[1][3]
Experimental Protocols
The following sections detail the methodologies for the synthesis and crystallographic analysis of 3-Iodo-2-methyl-1-(phenylsulfonyl)indole.
Synthesis and Crystallization
The synthesis of 3-Iodo-2-methyl-1-(phenylsulfonyl)indole is achieved through the sulfonylation of 3-iodo-2-methylindole.[1]
Materials:
-
3-Iodo-2-methylindole (5 g, 0.02 mmol)
-
Distilled benzene (100 ml)
-
Benzenesulfonyl chloride (3.23 ml, 0.025 mmol)
-
60% aqueous NaOH solution (40 g in 67.0 ml)
-
Tetrabutylammonium hydrogensulfate (1.0 g)
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Methanol
Procedure:
-
Dissolve 3-iodo-2-methylindole in distilled benzene.
-
To this solution, add benzenesulfonyl chloride, 60% aqueous NaOH solution, and tetrabutylammonium hydrogensulfate.
-
Stir the two-phase system at room temperature for 2 hours.
-
Dilute the reaction mixture with water (200 ml).
-
Separate the organic layer and extract the aqueous layer with benzene (2 x 20 ml).
-
Combine the organic layers and dry over sodium sulfate.
-
Remove the benzene solvent completely under reduced pressure.
-
Recrystallize the crude product from methanol to yield single crystals suitable for X-ray diffraction.[1]
X-ray Structure Determination
The determination of the crystal structure involves the following key steps.
Data Collection:
-
A suitable single crystal of the compound is mounted on a diffractometer (e.g., Bruker Kappa APEXII).
-
X-ray diffraction data is collected at a specific temperature (e.g., 295 K) using Mo Kα radiation.[1]
Structure Solution and Refinement:
-
The collected data is processed, and absorption corrections are applied (e.g., multi-scan using SADABS).[1]
-
The crystal structure is solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on F² (e.g., using SHELXL97).[1]
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]
Synthetic Utility and Workflows
3-Iodo-1-(phenylsulfonyl)indoles are valuable intermediates in organic synthesis, primarily due to their ability to participate in various palladium-catalyzed cross-coupling reactions.[2] These reactions allow for the introduction of a wide range of substituents at the C3 position of the indole core.
Caption: Synthetic workflow for 3-Iodo-1-(phenylsulfonyl)indoles and their subsequent cross-coupling reactions.
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like 3-Iodo-1-(phenylsulfonyl)indole.
Caption: General workflow for single-crystal X-ray structure determination.
Conclusion
This technical guide has detailed the crystal structure, synthesis, and experimental protocols for 3-Iodo-2-methyl-1-(phenylsulfonyl)indole, a close analogue of the title compound. The provided crystallographic data offers a solid foundation for understanding the molecular architecture of this class of compounds. The experimental procedures are robust and can likely be adapted for the synthesis and crystallization of other related 3-iodo-1-(phenylsulfonyl)indole derivatives. The synthetic versatility of these compounds, particularly in cross-coupling reactions, underscores their importance as building blocks in the development of novel therapeutics and functional materials. Further research into the specific biological activities of these compounds, informed by their structural characteristics, is a promising avenue for future investigation.
References
Electrophilic Iodination of 1-(Phenylsulfonyl)indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic iodination of 1-(phenylsulfonyl)indole. The resulting product, primarily 3-iodo-1-(phenylsulfonyl)indole, is a highly valuable and versatile building block in organic synthesis. Its utility is particularly noted in the construction of complex, functionalized indole derivatives for applications in medicinal chemistry and materials science.[1] The presence of the electron-withdrawing phenylsulfonyl group modulates the reactivity of the indole core, while the iodo-substituent serves as a versatile handle for a variety of cross-coupling reactions.[1]
Reaction Mechanism and Regioselectivity
The iodination of 1-(phenylsulfonyl)indole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The indole nucleus is an electron-rich aromatic system, making it susceptible to attack by electrophiles.
Role of the N-Phenylsulfonyl Group: The phenylsulfonyl group attached to the indole nitrogen is strongly electron-withdrawing. This has two main effects:
-
It decreases the electron density on the nitrogen atom and the attached benzene ring of the indole system, deactivating them towards electrophilic attack.
-
It enhances the electron deficiency of the pyrrole ring, but the C3 position remains the most nucleophilic and kinetically favored site for electrophilic attack. This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion or sigma complex) through resonance, without disrupting the aromaticity of the fused benzene ring.
Regioselectivity: Electrophilic substitution on the N-sulfonylated indole ring occurs almost exclusively at the C3 position. The attack at C3 generates a more stable carbocation intermediate compared to attack at C2. In the intermediate formed from C3 attack, the positive charge is delocalized over the C2 atom and the nitrogen atom, preserving the aromatic sextet of the benzene ring. Attack at the C2 position would force the nitrogen to bear a positive charge while breaking the aromaticity of the benzenoid ring, which is energetically unfavorable.
Caption: Mechanism of electrophilic substitution at the C3 position of 1-(phenylsulfonyl)indole.
Experimental Protocols
The iodination of 1-(phenylsulfonyl)indole is typically achieved using an electrophilic iodine source. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation.[1][2] The following protocol is a representative procedure for this synthesis.
Protocol: Synthesis of 3-Iodo-1-(phenylsulfonyl)indole using N-Iodosuccinimide (NIS)
Materials:
-
1-(Phenylsulfonyl)indole
-
N-Iodosuccinimide (NIS)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(phenylsulfonyl)indole (1.0 equivalent) in an anhydrous solvent like dichloromethane or acetonitrile. Stir the solution at room temperature until all the solid has dissolved.
-
Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.05-1.2 equivalents) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-4 hours).
-
Quenching: Upon completion, dilute the reaction mixture with dichloromethane. Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS and iodine. Stir until the color of the organic layer is no longer brown/orange.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.[3]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure 3-iodo-1-(phenylsulfonyl)indole.
Caption: General experimental workflow for the synthesis of 3-iodo-1-(phenylsulfonyl)indole.
Data Presentation: Iodination Conditions
Various reagents can be employed for the electrophilic iodination of aromatic compounds. The choice of reagent and conditions can influence reaction time, yield, and ease of work-up.
| Reagent/System | Typical Solvent(s) | Temperature | Typical Yield | Notes |
| N-Iodosuccinimide (NIS) | MeCN, DCM, THF | 0 °C to RT | Good to Excellent | Most common, mild conditions, easy to handle.[1][2] |
| Iodine (I₂) / Oxidant | CH₂Cl₂, H₂O | RT | Good | Requires an oxidizing agent (e.g., H₂O₂, Oxone) to generate the electrophilic iodine species (I⁺).[4][5] |
| Iodine Monochloride (ICl) | DCM, CCl₄ | 0 °C to RT | Good to Excellent | Highly reactive, but can be less selective and requires careful handling.[6] |
| I₂ / Silver(I) salts | MeCN | RT | Good | Silver salts (e.g., AgOTf, AgNO₃) act as Lewis acids to activate the iodine.[7] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | MeCN, DCM | RT | Excellent | A powerful and efficient iodinating agent, often used for less reactive substrates.[6][7] |
Yields are generalized from reactions on similar electron-rich aromatic substrates and may vary for 1-(phenylsulfonyl)indole.
Applications in Drug Development and Synthesis
The product, 3-iodo-1-(phenylsulfonyl)indole, is not typically an endpoint but rather a crucial intermediate. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions.[1]
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or vinyl groups at the C3 position.[8]
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize 3-alkynylindoles, which are important precursors for various heterocyclic compounds.[1][4]
-
Heck Coupling: Reaction with alkenes to form 3-alkenylindoles.[4]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Stille Coupling: Reaction with organostannanes to create new C-C bonds.
The ability to easily introduce diverse substituents at the C3 position makes 3-iodo-1-(phenylsulfonyl)indole a cornerstone for building libraries of complex indole-based molecules for screening in drug discovery programs. The phenylsulfonyl group can be removed later in the synthetic sequence if desired, revealing the free indole N-H.
References
- 1. 3-Iodo-1-(phenylsulfonyl)indole | 80360-14-1 | Benchchem [benchchem.com]
- 2. Iodination - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 8. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage of 3-Iodo-1-(phenylsulfonyl)indole
An In-Depth Technical Guide to the Stability and Storage of 3-Iodo-1-(phenylsulfonyl)indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Iodo-1-(phenylsulfonyl)indole is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form complex indole derivatives. The presence of the electron-withdrawing phenylsulfonyl group on the indole nitrogen enhances the reactivity of the C-I bond at the 3-position, making it an excellent substrate for reactions such as Suzuki, Heck, and Sonogashira couplings. Given its high reactivity, understanding the stability and optimal storage conditions of this compound is paramount to prevent degradation and ensure the reliability of experimental outcomes.
Recommended Storage Conditions
Based on information from various chemical suppliers, the recommended storage conditions for 3-Iodo-1-(phenylsulfonyl)indole are summarized in the table below. Adherence to these conditions is crucial to minimize degradation and maintain the compound's purity over time.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | To minimize thermal degradation and slow down potential chemical reactions. |
| Light Exposure | Store in a dark place | To prevent potential photodegradation, as indole derivatives can be light-sensitive. |
| Atmosphere | Sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen) | To protect from moisture and atmospheric oxygen, which could lead to hydrolysis and oxidation, respectively. |
| Moisture | Store in a dry environment | The compound is likely susceptible to hydrolysis. |
Inferred Stability Profile and Potential Degradation Pathways
While specific experimental stability data is not available, the chemical structure of 3-Iodo-1-(phenylsulfonyl)indole allows for the inference of its potential stability profile and degradation pathways.
Hydrolytic Degradation
The phenylsulfonyl group attached to the indole nitrogen can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of 1H-indole-3-iodide and benzenesulfonic acid. The C-I bond is generally stable to hydrolysis under neutral conditions.
Oxidative Degradation
The indole ring is electron-rich and can be prone to oxidation. Oxidative degradation could potentially lead to the formation of various oxidized indole species.
Photodegradation
Indole and its derivatives are known to be sensitive to light. Photodegradation could potentially involve the cleavage of the C-I bond to form radical species, which could then lead to a variety of degradation products.
Thermal Degradation
At elevated temperatures, the compound may undergo decomposition. The specific degradation products would depend on the temperature and the presence of other reactive species.
A logical workflow for investigating the stability of 3-Iodo-1-(phenylsulfonyl)indole is presented below.
Caption: Workflow for Stability Assessment.
Proposed Experimental Protocols for Forced Degradation Studies
To systematically evaluate the stability of 3-Iodo-1-(phenylsulfonyl)indole, a series of forced degradation studies should be conducted. The following are proposed, illustrative protocols.
General Procedure
-
Prepare a stock solution of 3-Iodo-1-(phenylsulfonyl)indole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
After exposure to the stress condition for a specified time, neutralize the solution if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the stressed samples by a validated stability-indicating analytical method (see Section 5).
Stress Conditions
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. |
| Oxidation | Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Photostability | Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours). |
| Thermal Stress | Store the solid compound at an elevated temperature (e.g., 60°C) for one week. |
The proposed experimental workflow for forced degradation is depicted in the following diagram.
The Phenylsulfonyl Group: A Versatile Tool in Modern Indole Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceutical agents. Consequently, the development of methodologies for the selective functionalization of the indole ring is a cornerstone of modern synthetic organic chemistry. Among the various strategies employed, the use of the phenylsulfonyl group as a protecting and directing group has emerged as a powerful and versatile tool. This technical guide provides a comprehensive overview of the multifaceted role of the phenylsulfonyl group in indole chemistry, detailing its application in directing substitution patterns, activating the indole core for novel transformations, and its utility in the synthesis of complex molecular architectures.
The Phenylsulfonyl Group as a Protective Moiety
The primary and most fundamental role of the phenylsulfonyl group is the protection of the indole nitrogen. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the indole nitrogen, rendering the N-H proton less acidic and the indole ring less susceptible to uncontrolled electrophilic attack. This protection is crucial for subsequent synthetic manipulations that would otherwise be complicated by the reactive nature of the unprotected indole.
Experimental Protocol: N-Phenylsulfonylation of Indole
A general and reliable procedure for the N-phenylsulfonylation of indoles involves the deprotonation of the indole nitrogen with a suitable base, followed by quenching with benzenesulfonyl chloride.
Materials:
-
Indole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or other suitable base (e.g., KOtBu, n-BuLi)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Benzenesulfonyl chloride (1.1 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of indole (1.0 equiv) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour or until the evolution of hydrogen gas ceases.
-
The mixture is cooled back to 0 °C, and benzenesulfonyl chloride (1.1 equiv) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the N-phenylsulfonylindole.
Directing Effects in Metallation Reactions
One of the most significant contributions of the phenylsulfonyl group to indole chemistry is its ability to direct regioselective deprotonation (lithiation) at either the C2 or C3 position. This regiocontrol is dictated by the reaction conditions, specifically temperature and the choice of organolithium reagent.
C2-Lithiation: Thermodynamic Control
Treatment of N-phenylsulfonylindole with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at temperatures ranging from -78 °C to room temperature results in the formation of the thermodynamically more stable 2-lithio-1-(phenylsulfonyl)indole. The C2 proton is rendered more acidic due to the inductive effect of the adjacent nitrogen atom and the coordinating ability of the sulfonyl group. This intermediate can be trapped with a variety of electrophiles to yield C2-substituted indoles.
C3-Lithiation: Kinetic Control
In a seminal study by Gribble and Saulnier, it was demonstrated that the kinetically favored 3-lithio-1-(phenylsulfonyl)indole can be generated by halogen-lithium exchange from 3-iodo-1-(phenylsulfonyl)indole using tert-butyllithium at very low temperatures (-100 °C).[1] This highly reactive intermediate can be quenched with electrophiles to provide C3-substituted indoles. Upon warming, the 3-lithio species cleanly rearranges to the more stable 2-lithio isomer.[1]
Experimental Protocol: Regioselective Lithiation and Quenching of N-Phenylsulfonylindole
A. C2-Functionalization (Thermodynamic Control):
-
To a solution of N-phenylsulfonylindole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.1 equiv, as a solution in hexanes) is added dropwise.
-
The resulting solution is stirred at -78 °C for 1 hour.
-
The desired electrophile (1.2 equiv) is added, and the reaction mixture is allowed to slowly warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and worked up as described in the N-phenylsulfonylation protocol.
B. C3-Functionalization (Kinetic Control via Halogen-Lithium Exchange):
-
To a solution of 3-iodo-1-(phenylsulfonyl)indole (1.0 equiv) in anhydrous THF at -100 °C (liquid nitrogen/ether bath) under an inert atmosphere, tert-butyllithium (2.0 equiv, as a solution in pentane) is added dropwise.[1]
-
The mixture is stirred at -100 °C for 15 minutes.
-
The electrophile (1.2 equiv) is added, and the reaction is maintained at -100 °C for 1 hour before being allowed to warm to room temperature.
-
The reaction is quenched and worked up as described previously.
Table 1: Regioselective Functionalization of N-Phenylsulfonylindole via Lithiation
| Entry | Lithiation Conditions | Electrophile | Product Position | Yield (%) | Reference |
| 1 | n-BuLi, THF, -78 °C to rt | D2O | C2 | >95 (D-incorp.) | [1] |
| 2 | n-BuLi, THF, -78 °C to rt | CH3I | C2 | 85 | [1] |
| 3 | n-BuLi, THF, -78 °C to rt | (CH3)2SO4 | C2 | 89 | [1] |
| 4 | n-BuLi, THF, -78 °C to rt | C6H5CHO | C2 | 75 | [1] |
| 5 | t-BuLi (2 equiv), THF, -100 °C | D2O | C3 | >95 (D-incorp.) | [1] |
| 6 | t-BuLi (2 equiv), THF, -100 °C | CH3I | C3 | 80 | [1] |
| 7 | t-BuLi (2 equiv), THF, -100 °C | C6H5CHO | C3 | 78 | [1] |
Diagram 1: Regioselective Lithiation of N-Phenylsulfonylindole
Caption: Regioselective lithiation pathways of N-phenylsulfonylindole.
Activation of the Indole Ring Towards Nucleophilic Attack
The strong electron-withdrawing capacity of the N-phenylsulfonyl group deactivates the indole ring towards classical electrophilic aromatic substitution. Conversely, this electronic perturbation renders the indole core susceptible to nucleophilic attack, a reactivity pattern that is complementary to that of unprotected indoles.
Nucleophilic Addition to N-Phenylsulfonylindoles
N-phenylsulfonylindoles bearing an additional electron-withdrawing group at C2 or C3 become excellent Michael acceptors or substrates for nucleophilic aromatic substitution-type reactions. For instance, 1,2-bis(phenylsulfonyl)-1H-indole undergoes nucleophilic attack by organocuprates at the C3 position.[2] Similarly, 3-nitro-1-(phenylsulfonyl)indole reacts with various nucleophiles at the C2 position.
Table 2: Nucleophilic Additions to Electron-Deficient N-Phenylsulfonylindoles
| Substrate | Nucleophile | Product Position | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1,2-Bis(phenylsulfonyl)indole | Me2CuLi | C3 | 75 |[2] | | 1,2-Bis(phenylsulfonyl)indole | Bu2CuLi | C3 | 68 |[2] | | 3-Nitro-1-(phenylsulfonyl)indole | PhLi | C2 | 65 | | | 3-Nitro-1-(phenylsulfonyl)indole | Thiophenol, K2CO3 | C2 | 82 | |
C3-Functionalization via Vinylogous Imine Intermediates
Arenesulfonyl indoles bearing a leaving group at the α-position of a C3-substituent can undergo base-promoted elimination to generate a reactive alkylideneindolenine intermediate. This vinylogous imine is a potent electrophile that readily reacts with a wide range of nucleophiles, providing a versatile route to diverse C3-functionalized indoles.
Diagram 2: C3-Functionalization via Alkylideneindolenine Intermediate
Caption: General workflow for C3-functionalization.
Deprotection of the Phenylsulfonyl Group
The successful application of the phenylsulfonyl group in a synthetic sequence hinges on its efficient removal under conditions that do not compromise the integrity of the final product. A variety of methods have been developed for the cleavage of the N-S bond.
Table 3: Common Deprotection Methods for N-Phenylsulfonylindoles
| Reagent/Method | Conditions | Comments |
| Mg/MeOH | Reflux | Mild and effective for many substrates. |
| NaOH or KOH/MeOH | Reflux | Basic hydrolysis, suitable for base-stable molecules. |
| Na/naphthalene | THF, -78 °C | Reductive cleavage under harsh, anhydrous conditions. |
| SmI2 | THF/HMPA | Mild reducing agent, but HMPA is toxic. |
| Electrochemical Reduction | Protic medium, constant cathodic potential | A very mild method.[3] |
| KOTMS/PrCN | Room temperature | Mild and versatile, tolerates sensitive functional groups. |
Experimental Protocol: Deprotection using Magnesium in Methanol
-
To a solution of the N-phenylsulfonylindole derivative (1.0 equiv) in anhydrous methanol, magnesium turnings (10-20 equiv) are added.
-
The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the deprotected indole.
Applications in the Synthesis of Bioactive Molecules
The methodologies described above have been extensively applied in the total synthesis of natural products and the preparation of medicinally relevant compounds. The ability to selectively introduce substituents at C2 and C3 of the indole nucleus is particularly valuable in drug discovery programs. For example, 2,3-disubstituted indoles are key structural motifs in a number of kinase inhibitors and other therapeutic agents. The phenylsulfonyl group has been instrumental in the synthesis of compounds with anti-HIV, anti-cancer, and anti-inflammatory activities.
Conclusion
The phenylsulfonyl group has proven to be an exceptionally valuable tool in the field of indole chemistry. Its utility extends far beyond simple nitrogen protection, offering chemists a reliable means to control regioselectivity in substitution reactions and to invert the classical reactivity of the indole ring. The ability to direct lithiation to either the C2 or C3 position, coupled with the activation of the indole core towards nucleophilic attack and the generation of versatile vinylogous imine intermediates, has significantly expanded the synthetic chemist's toolbox for the construction of complex indole-containing molecules. As the demand for novel and diverse indole derivatives in drug discovery and materials science continues to grow, the strategic application of the phenylsulfonyl group is certain to remain a key element in the design and execution of innovative synthetic strategies.
References
The Versatile Reactivity of the C-I Bond in 3-Iodoindoles: A Technical Guide for Researchers
The indole nucleus is a cornerstone in medicinal chemistry and drug discovery, appearing in numerous natural products and pharmaceuticals. Among functionalized indoles, 3-iodoindoles have emerged as pivotal intermediates due to the unique reactivity of the carbon-iodine (C-I) bond. This bond serves as a versatile handle for introducing a wide array of substituents at the C3 position, enabling the synthesis of complex and biologically active molecules. This technical guide provides an in-depth exploration of the reactivity of the C-I bond in 3-iodoindoles, offering valuable insights for researchers, scientists, and professionals in drug development.
Factors Influencing C-I Bond Reactivity
The reactivity of the C-I bond in 3-iodoindoles is influenced by a combination of electronic and steric factors. The electron-rich nature of the indole ring activates the C-I bond towards oxidative addition in metal-catalyzed cross-coupling reactions. Substituents on the indole ring can further modulate this reactivity. Electron-withdrawing groups can enhance the electrophilicity of the C3 position, while electron-donating groups can increase the electron density, affecting reaction rates.[1][2] Steric hindrance around the iodine atom can also play a significant role, potentially impeding the approach of bulky reagents.[1][3]
Key Transformations of the C-I Bond in 3-Iodoindoles
The C-I bond in 3-iodoindoles is amenable to a variety of chemical transformations, most notably palladium- and copper-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a powerful tool for the functionalization of 3-iodoindoles.[4][5] The high reactivity of the C-I bond facilitates a range of coupling reactions under relatively mild conditions.[6][7]
The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling 3-iodoindoles with organoboron reagents.[8][9] This reaction is crucial for synthesizing biaryl and substituted indole derivatives, many of which are of interest as kinase inhibitors in drug development.[8]
Quantitative Data for Suzuki-Miyaura Coupling of 3-Iodoindoles
| Entry | 3-Iodoindole Derivative | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 3-Iodo-1H-indazole | (p-tolyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMSO/H₂O | 85 | [10] |
| 2 | N-Boc-3-iodo-7-nitroindazole | Pinacol vinyl boronate | Not specified | Not specified | Not specified | 0 | [11] |
| 3 | 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Not specified | Not specified | Not specified | 87 | [11] |
| 4 | 3-Iodoindole | Various aryl boronic acids | Pd(TFA)₂ | Air | Dioxane/H₂O | Good | [12] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the 3-iodoindole (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv) in a suitable solvent (e.g., dioxane, DMF, toluene, often with water) is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).[13] The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[13]
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling enables the formation of a C-C triple bond by reacting 3-iodoindoles with terminal alkynes, catalyzed by palladium and a copper co-catalyst.[6][7][14] This reaction is instrumental in synthesizing alkynylindoles, which are valuable precursors for more complex heterocyclic systems.
Quantitative Data for Sonogashira Coupling of 3-Iodoindoles
| Entry | 3-Iodoindole Derivative | Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | N,N-Dialkyl-3-iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Et₃N | 94 | [6] |
| 2 | N,N-Dimethyl-3-iodoindole | 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Et₃N | 91 | [6] |
| 3 | 3-Iodo-N-Boc-indole | Tolylacetylene | Solid-supported Pd catalyst | Not specified | Not specified | Not specified | [15] |
| 4 | 5-Bromo-3-iodoindole | Various terminal alkynes | Pd/Cu | Not specified | Not specified | Not specified | [16] |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the 3-iodoindole (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., triethylamine, THF, DMF), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are added. The reaction mixture is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion. The reaction is then quenched, typically with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the residue is purified by chromatography.
Logical Relationship: Sonogashira Catalytic Cycles
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
The Heck reaction involves the coupling of 3-iodoindoles with alkenes to form substituted alkenes. This reaction provides a direct method for the vinylation of the indole C3 position.[6]
Quantitative Data for Heck Coupling of 3-Iodoindoles
| Entry | 3-Iodoindole Derivative | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | N-Methyl-2-phenyl-3-iodoindole | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 85 | [6] |
| 2 | N-Methyl-2-phenyl-3-iodoindole | Styrene | Pd(OAc)₂ | Et₃N | DMF | 82 | [6] |
Experimental Protocol: General Procedure for Heck Coupling
A mixture of the 3-iodoindole (1.0 equiv), the alkene (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, if necessary), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) is heated at 80-140 °C under an inert atmosphere. After completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent. The product is then purified by chromatography.
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling 3-iodoindoles with various amines.[17][18][19] This reaction is a powerful tool for synthesizing N-substituted indoles, which are prevalent in many biologically active compounds.[20]
Quantitative Data for Buchwald-Hartwig Amination of 3-Iodoindoles
| Entry | 3-Iodoindole Derivative | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Aryl halide (general) | Primary/Secondary Amine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | High | [17] |
| 2 | o-Bromoiodoarene | Primary Amine | Pd₂(dba)₃/DPPF | Cs₂CO₃ | Toluene | Not specified | [21] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 3-iodoindole (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, LiHMDS, 1.4 equiv). A dry, deoxygenated solvent (e.g., toluene, dioxane) is added, and the mixture is heated at 80-110 °C until the reaction is complete. The reaction is then cooled, quenched with water, and the product is extracted, dried, and purified.
Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed Reactions
Copper-catalyzed reactions offer a complementary and often more economical alternative to palladium-catalyzed transformations.[22][23] These reactions are particularly useful for certain C-N and C-S bond formations.
3-Iodoindoles can undergo copper-catalyzed coupling with selenium and sulfur nucleophiles to afford 3-selenylindoles and 3-thioindoles. These reactions typically proceed under mild conditions.[24]
Quantitative Data for Copper-Catalyzed Chalcogenylation of Indoles
| Entry | Indole Derivative | Chalcogenating Agent | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Indole | N-selenophthalimide | CuBr₂ | CH₂Cl₂ | 82 | [24] |
| 2 | 2-Methylindole | N-thiophenylsuccinimide | CuBr₂ | CH₂Cl₂ | Good | [24] |
Experimental Protocol: General Procedure for Copper-Catalyzed Selenylation
To a solution of the indole (1.0 equiv) and the N-selenophthalimide (1.0 equiv) in a suitable solvent such as CH₂Cl₂, a catalytic amount of CuBr₂ (e.g., 2 mol%) is added. The reaction is stirred at room temperature under an air atmosphere. Upon completion, the reaction mixture is concentrated and the crude product is purified by column chromatography.[24]
Synthesis of 3-Iodoindoles
The utility of 3-iodoindoles has driven the development of several efficient synthetic methods. A common and effective approach involves a two-step sequence: a Sonogashira coupling of an N,N-dialkyl-2-iodoaniline with a terminal alkyne, followed by an electrophilic cyclization with iodine.[6][7][25][26] Another strategy involves a four-component reaction starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides.[10][27]
Experimental Workflow: Synthesis of 3-Iodoindoles
Caption: Two-step synthesis of 3-iodoindoles.
Conclusion
The C-I bond in 3-iodoindoles provides a gateway to a vast chemical space of functionalized indole derivatives. The versatility of this bond, particularly in palladium- and copper-catalyzed cross-coupling reactions, makes 3-iodoindoles indispensable building blocks in modern organic synthesis and drug discovery. A thorough understanding of the factors governing the reactivity of this bond and the various synthetic methodologies available is crucial for researchers aiming to leverage the full potential of these valuable intermediates in the development of novel therapeutics and functional materials.
References
- 1. Factors controlling the reactivity of synthetic compound–I Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic reactivities of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nobelprize.org [nobelprize.org]
- 6. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
- 11. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. m.youtube.com [m.youtube.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Suzuki Coupling Reactions of 3-Iodo-1-(phenylsulfonyl)indole
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2] Functionalization of the indole ring is a critical strategy in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl-aryl structures.[2][3][4][5]
These application notes provide detailed protocols and technical guidance for the Suzuki-Miyaura cross-coupling of 3-iodo-1-(phenylsulfonyl)indole with various organoboron reagents. The phenylsulfonyl protecting group on the indole nitrogen enhances stability and modifies the electronic properties of the indole ring, while the iodine atom at the C-3 position serves as an efficient leaving group for the coupling reaction. This makes 3-iodo-1-(phenylsulfonyl)indole an excellent substrate for generating diverse libraries of 3-aryl-indoles, which are of significant interest for structure-activity relationship (SAR) studies in drug development programs.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The cycle is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the 3-iodo-1-(phenylsulfonyl)indole, inserting itself into the carbon-iodine bond to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the 3-aryl-1-(phenylsulfonyl)indole product and regenerating the active palladium(0) catalyst.[2][5]
Caption: General scheme for the Suzuki coupling of 3-iodo-1-(phenylsulfonyl)indole.
Application Data
The selection of catalyst, base, and solvent system is critical for achieving high yields in Suzuki coupling reactions. The following table summarizes representative conditions for the coupling of iodo-indoles and related iodo-heterocycles with various arylboronic acids, providing a strong starting point for optimization.
Table 1: Representative Conditions for Suzuki Coupling of Iodo-Heterocycles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol | Reflux | 24 | 90 | [6] |
| 2 | 4-Methylphenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ (2) | 1,2-Dimethoxyethane | 80 | 2 | 85 | [7] |
| 3 | 3-Fluorophenylboronic acid | SPhos Precatalyst (2) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15 | 88 | [8] |
| 4 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane | 80 | 18 | 92 | [8] |
| 5 | 2-Thiopheneboronic acid | PdCl₂(dppf) (5) | K₂CO₃ (2) | 1,2-Dimethoxyethane | 80 | 2 | 78 | [9] |
| 6 | Phenylboronic acid | Na₂PdCl₄/sSPhos (10) | K₃PO₄ (3) | Acetonitrile/H₂O (1:4) | 37 | 24 | 85-95 |[10] |
Visualized Reaction Mechanism & Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.[1]
Detailed Experimental Protocols
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials and Equipment:
-
3-Iodo-1-(phenylsulfonyl)indole (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2–3 equiv.)
-
Anhydrous solvent (e.g., Dioxane, DME, or Toluene/Ethanol mixture)
-
Degassed water (if using an aqueous system)
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with a condenser
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 3-iodo-1-(phenylsulfonyl)indole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: Seal the vessel and degas the mixture thoroughly by bubbling a gentle stream of inert gas (Argon or Nitrogen) through the solution for 15-30 minutes.[1]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 3-aryl-1-(phenylsulfonyl)indole.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the C-3 arylation of 3-iodo-1-(phenylsulfonyl)indole. By carefully selecting the catalyst, base, and solvent, researchers can synthesize a wide array of 3-aryl-indole derivatives in good to excellent yields. The protocols and data provided in these notes offer a robust foundation for developing novel indole-based compounds for various applications, particularly in the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Application Notes and Protocols for Sonogashira Coupling with 3-Iodo-1-(phenylsulfonyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper co-catalysts, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and broad functional group tolerance.[2] The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the 3-position via Sonogashira coupling provides access to a diverse range of novel chemical entities with potential therapeutic applications.[2] This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3-iodo-1-(phenylsulfonyl)indole with various terminal alkynes. The phenylsulfonyl protecting group on the indole nitrogen is crucial as it can influence the reactivity of the C3 position and is often employed in indole chemistry.[3]
Core Concepts and Reaction Mechanism
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper catalysts.[4]
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 3-iodo-1-(phenylsulfonyl)indole to form a Pd(II) intermediate.
-
Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the 3-alkynyl-1-(phenylsulfonyl)indole product and regenerate the Pd(0) catalyst.
Copper Cycle:
-
Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species.[4] This step is crucial for the activation of the alkyne.
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues with copper contamination.[5]
Data Presentation
While specific data for the Sonogashira coupling of 3-iodo-1-(phenylsulfonyl)indole is not extensively available in the literature, the following table summarizes representative yields for the coupling of a closely related substrate, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, with various terminal alkynes. This data serves as a valuable guide for expected outcomes with 3-iodo-1-(phenylsulfonyl)indole.[6]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile | 90 |
| 2 | 4-Ethylphenylacetylene | 1-Benzyl-3-((4-ethylphenyl)ethynyl)-1H-indole-2-carbonitrile | 85 |
| 3 | 4-Fluorophenylacetylene | 1-Benzyl-3-((4-fluorophenyl)ethynyl)-1H-indole-2-carbonitrile | 88 |
| 4 | 4-Methoxyphenylacetylene | 1-Benzyl-3-((4-methoxyphenyl)ethynyl)-1H-indole-2-carbonitrile | 82 |
| 5 | 2-Fluorophenylacetylene | 1-Benzyl-3-((2-fluorophenyl)ethynyl)-1H-indole-2-carbonitrile | 75 |
| 6 | 3-Methylphenylacetylene | 1-Benzyl-3-(m-tolylethynyl)-1H-indole-2-carbonitrile | 89 |
| 7 | 3-Ethynylpyridine | 1-Benzyl-3-(pyridin-3-ylethynyl)-1H-indole-2-carbonitrile | 69 |
Reaction conditions for the data in the table involved the use of a palladium(II) catalyst and copper(I) iodide.[6]
Experimental Protocols
The following protocols provide a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of 3-iodo-1-(phenylsulfonyl)indole with a terminal alkyne, and a specific example of a nickel-catalyzed protocol for a related substrate. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure and may require optimization for specific substrates and alkynes.
Materials and Reagents:
-
3-Iodo-1-(phenylsulfonyl)indole (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 mmol, 1-5 mol%)
-
Copper(I) iodide (CuI, 0.02-0.10 mmol, 2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 2.0-3.0 mmol, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, toluene, 5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
TLC plates for reaction monitoring
-
Reagents for workup and purification (e.g., diethyl ether, saturated ammonium chloride, brine, sodium sulfate, silica gel)
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-iodo-1-(phenylsulfonyl)indole (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol). Stir the mixture for 5-10 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat as required. Reactions with aryl iodides often proceed efficiently at room temperature.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-iodo-1-(phenylsulfonyl)indole) is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-alkynyl-1-(phenylsulfonyl)indole.
Protocol 2: Nickel-Catalyzed Sonogashira Coupling of a Phenylsulfonyl-Protected Halo-Indole
This protocol describes a nickel-catalyzed Sonogashira coupling of 6-bromo-1-(phenylsulfonyl)-1H-indole with phenylacetylene, which serves as a valuable reference for the reactivity of this class of substrates.[7]
Materials and Reagents:
-
6-Bromo-1-(phenylsulfonyl)-1H-indole (1.0 equiv)
-
Phenylacetylene
-
Nickel(II) chloride
-
1,10-Phenanthroline
-
N,N-Dimethylacetamide (DMAc), degassed
-
Inert gas (Nitrogen)
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox filled with N₂, add nickel(II) dichloride (10 mol%) to a solution of 1,10-phenanthroline (15 mol%) in degassed N,N-dimethylacetamide (DMAc).
-
Stir the solution at 25°C for 30 minutes.
-
Reaction Setup: To the catalyst solution, add 6-bromo-1-(phenylsulfonyl)-1H-indole and phenylacetylene.
-
Reaction: Stir the reaction mixture under the inert atmosphere.
-
Purification and Recrystallization: Follow standard workup and purification procedures, including recrystallization to obtain the pure product, 6-(phenylethynyl)-1-(phenylsulfonyl)-1H-indole.[7]
Applications in Drug Discovery
The 3-alkynylindole scaffold is a versatile building block in medicinal chemistry. The alkyne functionality can be further elaborated through various chemical transformations, including "click chemistry," to generate libraries of diverse compounds for high-throughput screening.[8] The rigid nature of the alkyne linker can be exploited to probe the topology of protein binding pockets. Furthermore, the introduction of an alkyne can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Conclusion
The Sonogashira coupling of 3-iodo-1-(phenylsulfonyl)indole is a highly effective method for the synthesis of 3-alkynyl-1-(phenylsulfonyl)indoles. The reaction protocols provided herein, based on established procedures for similar substrates, offer a robust starting point for researchers. The resulting products are valuable intermediates for the development of novel therapeutics and functional materials. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.
References
- 1. Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Heck Reaction with 3-Iodo-1-(phenylsulfonyl)indole
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This reaction is invaluable in the pharmaceutical industry for constructing complex molecular scaffolds.[2][3] The indole motif is a privileged structure found in numerous biologically active compounds and approved drugs. The functionalization of the indole core, therefore, is of significant interest to medicinal chemists.
This application note provides a detailed protocol for the Heck cross-coupling reaction using 3-iodo-1-(phenylsulfonyl)indole as a substrate. The phenylsulfonyl protecting group enhances the stability of the indole and modifies its reactivity, while the iodine atom at the C-3 position serves as an excellent handle for transition metal-catalyzed reactions. This allows for the synthesis of diverse 3-vinyl-indole derivatives, which are versatile intermediates for drug discovery and development programs.
Reaction Scheme
The general scheme for the Heck reaction of 3-iodo-1-(phenylsulfonyl)indole involves coupling the indole substrate with a generic alkene in the presence of a palladium catalyst and a base.
Figure 1: General scheme for the Heck reaction of 3-iodo-1-(phenylsulfonyl)indole.
Catalytic Cycle and Mechanism
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the 3-iodo-1-(phenylsulfonyl)indole to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by a migratory insertion of the alkene into the palladium-indole bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final vinyl-indole product and a palladium-hydride species.
-
Reductive Elimination/Base Regeneration: A base is required to neutralize the generated hydroiodic acid (HI) and regenerate the active Pd(0) catalyst from the palladium-hydride intermediate, thus closing the catalytic cycle.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Iodo-1-(phenylsulfonyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a ubiquitous structural motif in a vast array of biologically active compounds, natural products, and pharmaceuticals. Consequently, the development of efficient and versatile methods for the functionalization of the indole nucleus is of paramount importance in medicinal chemistry and drug discovery. 3-Iodo-1-(phenylsulfonyl)indole has emerged as a key building block in this endeavor. The presence of the iodine atom at the C-3 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The phenylsulfonyl group at the N-1 position serves as a robust protecting group, enhancing the stability of the indole ring and influencing its reactivity.
These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-Iodo-1-(phenylsulfonyl)indole, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
General Considerations
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions with 3-Iodo-1-(phenylsulfonyl)indole is dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The phenylsulfonyl group can influence the electronic properties of the indole ring, which may necessitate optimization of reaction conditions compared to unprotected indoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 3-Iodo-1-(phenylsulfonyl)indole and various organoboron reagents, typically boronic acids or their esters. This reaction is widely used to synthesize 3-aryl and 3-heteroaryl indoles, which are prevalent in many pharmacologically active molecules.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 10 | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed protocol for the Suzuki-Miyaura coupling of a 3-iodo-1H-indazole derivative, which can be adapted for 3-Iodo-1-(phenylsulfonyl)indole, is as follows:
-
To a reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).[1]
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).[1]
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).[1]
-
Heat the reaction mixture to the desired temperature with stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[1]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction enables the formation of a carbon-carbon bond between 3-Iodo-1-(phenylsulfonyl)indole and an alkene. This reaction is particularly useful for the synthesis of 3-alkenylindoles, which are important intermediates in organic synthesis.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | 78 |
| 3 | n-Butyl acrylate | Pd₂(dba)₃ (2) | PCy₃ (4) | K₂CO₃ | Acetonitrile | 80 | 16 | 90 |
| 4 | Acrylonitrile | Pd(OAc)₂ (5) | - | DBU | NMP | 110 | 12 | 82 |
Experimental Protocol: Heck Reaction
A general procedure for the Heck reaction of an aryl halide with an alkene is as follows:[2]
-
In a reaction vessel, combine the aryl halide (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (1-5 mol%), and a ligand if necessary.[2]
-
Add the base (2.0 equiv) and the solvent.[2]
-
The reaction mixture is stirred under an inert atmosphere at the desired temperature.[2]
-
The progress of the reaction is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between 3-Iodo-1-(phenylsulfonyl)indole and a terminal alkyne, leading to the synthesis of 3-alkynylindoles. These compounds are valuable precursors for the synthesis of more complex molecules.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 93 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 25 | 12 | 89 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (5) | Piperidine | Toluene | 80 | 8 | 91 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 50 | 10 | 85 |
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne is as follows:[3]
-
To a dry flask under an inert atmosphere, add the aryl iodide (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).[3]
-
Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).[3]
-
Add the terminal alkyne (1.2 equiv) to the reaction mixture.[3]
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.[3]
-
Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between 3-Iodo-1-(phenylsulfonyl)indole and a primary or secondary amine. This reaction is a powerful tool for the synthesis of 3-aminoindole derivatives, which are of significant interest in medicinal chemistry.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 91 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 65 | 16 | 85 |
| 4 | Indoline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 20 | 89 |
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of an aryl halide is as follows:[4]
-
An oven-dried reaction vessel is charged with the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium catalyst, the ligand, and a magnetic stir bar.[4]
-
The vessel is sealed, evacuated, and backfilled with an inert gas.[4]
-
The solvent and the base are added via syringe.[4]
-
The reaction mixture is heated to the desired temperature with stirring until the starting material is consumed, as monitored by TLC or GC-MS.[4]
-
The mixture is then cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the crude product is purified by flash chromatography.[4]
Palladium Catalytic Cycle
The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a Pd(0) active species.
Caption: General palladium catalytic cycle.
Conclusion
The palladium-catalyzed cross-coupling of 3-Iodo-1-(phenylsulfonyl)indole is a highly effective and versatile strategy for the synthesis of a diverse range of 3-substituted indoles. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the development of novel indole-based compounds with potential therapeutic applications. The choice of specific reaction conditions should be optimized for each substrate combination to achieve the best results.
References
Application Notes and Protocols for the Synthesis of 3-Substituted Indoles from 3-Iodo-1-(phenylsulfonyl)indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of a diverse range of 3-substituted indoles utilizing 3-Iodo-1-(phenylsulfonyl)indole as a versatile starting material. The methodologies described herein leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These transformations are fundamental in medicinal chemistry and drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide array of functional groups at the C3 position of the indole scaffold.
The N-phenylsulfonyl group serves as a crucial activating and protecting group, enhancing the reactivity of the C3-iodo position towards palladium-catalyzed cross-coupling.[1] This allows for the efficient synthesis of libraries of 3-substituted indoles, which are prevalent structural motifs in numerous natural products, pharmaceuticals, and biologically active compounds.[2]
Suzuki-Miyaura Coupling: Synthesis of 3-Arylindoles
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 3-arylindoles. This reaction involves the palladium-catalyzed cross-coupling of 3-Iodo-1-(phenylsulfonyl)indole with a variety of arylboronic acids or their esters. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 110 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 88 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 90 | 12 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Iodo-1-(phenylsulfonyl)indole
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add 3-Iodo-1-(phenylsulfonyl)indole (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the reaction mixture by bubbling with the inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-(phenylsulfonyl)indole.
Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Synthesis of 3-Alkynylindoles
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction provides access to 3-alkynylindoles, which are valuable intermediates in organic synthesis and can be found in various biologically active molecules.
Quantitative Data Summary for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 93 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | 8 | 90 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 70 | 10 | 87 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | DBU | Acetonitrile | 60 | 12 | 82 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
3-Iodo-1-(phenylsulfonyl)indole
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add 3-Iodo-1-(phenylsulfonyl)indole (1.0 equiv), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Catalytic Cycle
References
The Versatile Role of 3-Iodo-1-(phenylsulfonyl)indole in the Synthesis of Complex Natural Products
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The indole scaffold is a ubiquitous and privileged structure in a vast array of natural products and medicinally important compounds. The functionalization of the indole core, particularly at the C3-position, is a critical strategy in the synthesis of these complex molecules. 3-Iodo-1-(phenylsulfonyl)indole has emerged as a highly versatile and reactive building block for this purpose. The presence of the electron-withdrawing phenylsulfonyl group at the N1-position enhances the reactivity of the indole ring, while the iodo group at the C3-position serves as a versatile handle for a variety of powerful carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of 3-iodo-1-(phenylsulfonyl)indole in key cross-coupling reactions that are instrumental in the synthesis of natural products.
Application Note 1: Sonogashira Coupling for C3-Alkynylation
The Sonogashira coupling is a robust and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In the context of natural product synthesis, the introduction of an alkynyl moiety at the C3-position of an indole can serve as a key step for the construction of more complex cyclic and acyclic systems. The resulting 3-alkynylindoles are valuable intermediates that can undergo further transformations.
Relevance to Natural Product Synthesis: Many natural products feature acetylenic or derived functional groups. For instance, the Dragmacidin family of marine alkaloids, which exhibit a range of biological activities including anticancer and antiviral properties, possess complex structures that can be conceptually disconnected to simpler indole precursors.[2][3][4][5][6] The C3-alkynylation of an indole core provides a convergent route to key fragments required for the assembly of such intricate molecular architectures.
Quantitative Data for Sonogashira Coupling of 3-Iodo-1-(phenylsulfonyl)indole Analogues
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (10) | CuI (10) | Et₃N | DMF | RT | 12 | 90 |
| 2 | 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ (10) | CuI (10) | Et₃N | DMF | RT | 12 | 85 |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (10) | CuI (10) | Et₃N | DMF | RT | 12 | 78 |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (10) | CuI (10) | Et₃N | DMF | RT | 12 | 82 |
Data adapted from reactions on the closely related 1-benzyl-3-iodo-1H-indole-2-carbonitrile substrate.[7]
Experimental Protocol: Sonogashira Coupling
Materials:
-
3-Iodo-1-(phenylsulfonyl)indole
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-iodo-1-(phenylsulfonyl)indole (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.10 equiv.), and copper(I) iodide (0.10 equiv.).
-
Add anhydrous DMF to dissolve the solids, followed by triethylamine (3.0 equiv.).
-
To this mixture, add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-1-(phenylsulfonyl)indole.
Caption: Workflow for Sonogashira Coupling.
Application Note 2: Heck Coupling for C3-Vinylation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8][9][10] This transformation is highly valuable for installing vinyl groups, which are versatile functionalities for further synthetic manipulations, including pericyclic reactions and olefin metathesis, in the construction of natural product skeletons.
Relevance to Natural Product Synthesis: The introduction of a vinyl group at the C3-position of the indole nucleus provides a key building block for the synthesis of various alkaloids. For example, the core structure of many indole alkaloids contains exocyclic double bonds or is part of a larger ring system that can be constructed from a vinyl indole precursor.
Quantitative Data for Heck Coupling of 3-Iodo-1-(phenylsulfonyl)indole Analogues
| Entry | Alkene | Catalyst (mol%) | Base | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (4) | KOAc | n-Bu₄NCl | DMF | 80 | 24 | 92 |
| 2 | Methyl acrylate | Pd(OAc)₂ (4) | KOAc | n-Bu₄NCl | DMF | 80 | 24 | 88 |
| 3 | Acrylonitrile | Pd(OAc)₂ (4) | KOAc | n-Bu₄NCl | DMF | 80 | 24 | 81 |
| 4 | 1-Octene | Pd(OAc)₂ (4) | KOAc | n-Bu₄NCl | DMF | 80 | 24 | 85 |
Data adapted from reactions on the closely related 1-benzyl-3-iodo-1H-indole-2-carbonitrile substrate.[7]
Experimental Protocol: Heck Coupling
Materials:
-
3-Iodo-1-(phenylsulfonyl)indole
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Tetrabutylammonium chloride (n-Bu₄NCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a sealable reaction tube, combine 3-iodo-1-(phenylsulfonyl)indole (1.0 equiv.), palladium(II) acetate (0.04 equiv.), potassium acetate (6.0 equiv.), and tetrabutylammonium chloride (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF and the alkene (1.5 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-vinyl-1-(phenylsulfonyl)indole.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The first total synthesis of dragmacidin d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dragmacidin D | Chem-Station Int. Ed. [en.chem-station.com]
- 4. The First Total Synthesis of Dragmacidin D [authors.library.caltech.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metal-Halogen Exchange Reactions of 3-Iodo-1-(phenylsulfonyl)indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the metal-halogen exchange reaction of 3-iodo-1-(phenylsulfonyl)indole. This synthetic route offers an efficient and versatile method for the introduction of a wide array of functional groups at the C-3 position of the indole scaffold, a privileged structure in medicinal chemistry. The resulting 3-substituted indoles are valuable intermediates in the synthesis of biologically active compounds. This guide includes quantitative data, detailed experimental procedures, and diagrams of relevant biological pathways to support researchers in drug discovery and development.
Introduction
The indole nucleus is a core structural motif in numerous natural products and pharmaceutical agents, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Functionalization at the C-3 position is a key strategy for modulating the pharmacological profile of indole-based compounds. The metal-halogen exchange of 3-iodo-1-(phenylsulfonyl)indole provides a reliable method to generate a nucleophilic C-3 lithio-indole intermediate, which can then be reacted with various electrophiles to achieve diverse C-3 substitution.[3]
The N-phenylsulfonyl group serves a dual purpose: it protects the indole nitrogen and its electron-withdrawing nature facilitates the metal-halogen exchange at the C-3 position.[4] This methodology is particularly advantageous due to the high reactivity of the carbon-iodine bond, allowing the exchange to occur rapidly at low temperatures, thus minimizing side reactions.[5]
Applications in Medicinal Chemistry
The generation of 3-lithio-1-(phenylsulfonyl)indole is a powerful tool for the synthesis of complex indole derivatives with potential therapeutic applications. The ability to introduce a diverse range of substituents at the C-3 position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Many 3-substituted indole derivatives have been shown to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[6][7][8] By serving as a versatile precursor, the metal-halogen exchange of 3-iodo-1-(phenylsulfonyl)indole enables the synthesis of novel compounds for screening against these and other biological targets. For instance, indole-3-carbinol and its derivatives are known to influence the PI3K/Akt/mTOR/NF-κB signaling network, which plays a crucial role in cancer cell proliferation, survival, and metastasis.[6][7] Furthermore, indole derivatives can act as ligands for the aryl hydrocarbon receptor (AHR), leading to the inhibition of inflammatory pathways such as NF-κB and NLRP3.[9][10]
Experimental Protocols
The following protocols are based on established procedures for the metal-halogen exchange of 3-iodo-1-(phenylsulfonyl)indole and subsequent electrophilic trapping.[3]
Materials and Equipment
-
3-Iodo-1-(phenylsulfonyl)indole
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi) in pentane
-
Selected electrophile (e.g., dimethylformamide, benzaldehyde, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (argon or nitrogen) apparatus
-
Low-temperature cooling bath (e.g., liquid nitrogen/ether or acetone/dry ice)
-
Magnetic stirrer
-
Syringes and needles for transfer of anhydrous reagents
General Procedure for the Lithium-Iodine Exchange and Electrophilic Quench
1. Preparation:
-
An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with 3-iodo-1-(phenylsulfonyl)indole (1.0 eq).
-
Anhydrous THF is added via syringe to dissolve the substrate.
-
The solution is cooled to -100 °C using a liquid nitrogen/ether bath.
2. Lithium-Halogen Exchange:
-
tert-Butyllithium (2.0 eq) is added dropwise to the stirred solution via syringe, maintaining the temperature at -100 °C.
-
The reaction mixture is stirred at this temperature for 10-15 minutes to ensure complete formation of 3-lithio-1-(phenylsulfonyl)indole.
3. Electrophilic Trapping:
-
The desired electrophile (1.1-1.5 eq) is added dropwise to the reaction mixture at -100 °C.
-
The reaction is allowed to proceed at this temperature for a specified time (see Table 1) before gradually warming to room temperature.
4. Work-up and Isolation:
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted-1-(phenylsulfonyl)indole.
Data Presentation
The following table summarizes the results of the metal-halogen exchange of 3-iodo-1-(phenylsulfonyl)indole and subsequent reaction with various electrophiles, as reported by Gribble and Saulnier (1982).[3]
| Electrophile | Product | Reaction Time (at -100°C) | Yield (%) |
| D₂O | 3-Deuterio-1-(phenylsulfonyl)indole | 15 min | 85 |
| Dimethylformamide (DMF) | 1-(Phenylsulfonyl)indole-3-carboxaldehyde | 1 hr | 82 |
| Benzaldehyde | α-[1-(Phenylsulfonyl)indol-3-yl]benzyl alcohol | 1 hr | 75 |
| Acetone | 2-[1-(Phenylsulfonyl)indol-3-yl]-2-propanol | 1 hr | 91 |
| Cyclohexanone | 1-[1-(Phenylsulfonyl)indol-3-yl]cyclohexanol | 1 hr | 95 |
| Carbon Dioxide (Dry Ice) | 1-(Phenylsulfonyl)indole-3-carboxylic acid | 1 hr | 88 |
| Methyl Iodide | 3-Methyl-1-(phenylsulfonyl)indole | 1 hr | 70 |
| Iodine | 3-Iodo-1-(phenylsulfonyl)indole | 1 hr | 90 |
Visualizations
Reaction Workflow
The general workflow for the synthesis of 3-substituted indoles via metal-halogen exchange is depicted below.
PI3K/Akt/mTOR Signaling Pathway
Many synthesized 3-substituted indole derivatives are investigated for their potential to modulate cancer-related signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
Conclusion
The metal-halogen exchange of 3-iodo-1-(phenylsulfonyl)indole is a robust and high-yielding method for the synthesis of a diverse library of 3-substituted indole derivatives. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The potential for the resulting compounds to modulate critical biological pathways underscores the importance of this synthetic strategy in the ongoing quest for novel therapeutic agents. Further exploration of the synthesized compounds in various biological assays is encouraged to uncover new lead candidates for drug development.
References
- 1. chemijournal.com [chemijournal.com]
- 2. abap.co.in [abap.co.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Iodo-1-(phenylsulfonyl)indole | 80360-14-1 | Benchchem [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Indole-3-Aldehyde alleviates lung inflammation in COPD through activating Aryl Hydrocarbon Receptor to inhibit HDACs/NF-κB/NLRP3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: C3-Functionalization of Indoles Using 3-Iodo-1-(phenylsulfonyl)indole
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. The functionalization of the C3 position is a critical strategy for synthesizing diverse and biologically active indole derivatives.[1] 3-Iodo-1-(phenylsulfonyl)indole has emerged as a highly versatile and powerful building block for this purpose. The presence of the phenylsulfonyl protecting group on the indole nitrogen activates the C3 position for various transformations, while the iodo group serves as an excellent leaving group for a wide array of cross-coupling reactions and halogen-metal exchange processes.[2] These application notes provide detailed protocols for key transformations, enabling researchers to leverage this reagent for the efficient synthesis of complex 3-substituted indoles.
Synthesis of Starting Material: 3-Iodo-1-(phenylsulfonyl)indole
The starting material can be synthesized via the N-sulfonylation of commercially available 3-iodoindole or through the direct iodination of 1-(phenylsulfonyl)indole. The latter is often preferred for its high regioselectivity at the C3 position.[2]
Experimental Protocol: C3-Iodination of 1-(phenylsulfonyl)indole
This protocol describes the regioselective iodination of 1-(phenylsulfonyl)indole using N-Iodosuccinimide (NIS).
Materials:
-
1-(phenylsulfonyl)indole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of 1-(phenylsulfonyl)indole (1.0 equiv) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-iodo-1-(phenylsulfonyl)indole as a solid.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of the key starting material.
Application I: Palladium-Catalyzed Cross-Coupling Reactions
3-Iodo-1-(phenylsulfonyl)indole is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the C3 position.[2]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling reaction is a robust method for forming a C(sp²)-C(sp²) bond between the indole C3 position and various aryl or vinyl boronic acids or esters.[3][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
3-Iodo-1-(phenylsulfonyl)indole (1.0 equiv)
-
Aryl- or vinylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
-
Schlenk flask or microwave vial
Procedure:
-
To a Schlenk flask, add 3-iodo-1-(phenylsulfonyl)indole, the corresponding boronic acid, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system, followed by the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~90% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | High |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | Good |
| 4 | Pinacol vinyl boronate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~85% |
Yields are representative and may vary based on specific conditions and substrates.
Visualization of Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling enables the synthesis of 3-alkynylindoles by reacting 3-iodo-1-(phenylsulfonyl)indole with terminal alkynes.[5][6] This reaction is valuable for introducing a linear, rigid alkyne linker.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
3-Iodo-1-(phenylsulfonyl)indole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add 3-iodo-1-(phenylsulfonyl)indole, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.
-
Add the solvent and the base (which often serves as the solvent or co-solvent).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove salts and catalyst residues, washing with the reaction solvent or ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | >90% |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | Et₃N | High |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | DIPA | THF | Good |
| 4 | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | TEA | DMF | ~88% |
Yields are representative and may vary based on specific conditions and substrates.[5]
Heck Coupling (C-C Bond Formation)
The Heck reaction facilitates the C3-vinylation of the indole core by coupling with various alkenes, typically yielding the more stable E-isomer.[7][8]
Experimental Protocol: General Procedure for Heck Coupling
Materials:
-
3-Iodo-1-(phenylsulfonyl)indole (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 10 mol%)
-
Base (e.g., Na₂CO₃ or Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a sealed tube or flask, combine 3-iodo-1-(phenylsulfonyl)indole, the base, the palladium catalyst, and the ligand.
-
Evacuate and backfill with an inert atmosphere.
-
Add the degassed solvent and the alkene.
-
Seal the vessel and heat the reaction mixture (e.g., 80-120 °C) with stirring for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product via column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful tool for constructing C-N bonds, allowing for the synthesis of 3-aminoindoles from a wide range of primary and secondary amines.[9][10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
3-Iodo-1-(phenylsulfonyl)indole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv)
-
Solvent (e.g., Toluene or Dioxane), anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, base, and 3-iodo-1-(phenylsulfonyl)indole to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the mixture (e.g., 100 °C) with stirring for the required time (monitored by LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the resulting residue by column chromatography.
Application II: Halogen-Metal Exchange and Electrophilic Quenching
An alternative to cross-coupling is the generation of a C3-nucleophile via halogen-metal exchange, which can then react with various electrophiles. Treatment of 3-iodo-1-(phenylsulfonyl)indole with an organolithium reagent like tert-butyllithium quantitatively generates the corresponding 3-lithioindole intermediate.[11]
Experimental Protocol: Lithiation and Electrophilic Quench
Materials:
-
3-Iodo-1-(phenylsulfonyl)indole (1.0 equiv)
-
tert-Butyllithium (t-BuLi, 1.7 M in pentane, 2.0 equiv)
-
Electrophile (e.g., DMF, CO₂, aldehydes, ketones) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve 3-iodo-1-(phenylsulfonyl)indole in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -100 °C (liquid N₂/ether bath).
-
Slowly add t-BuLi (2.0 equiv) dropwise via syringe, maintaining the internal temperature below -95 °C.
-
Stir the resulting solution at -100 °C for 30 minutes to ensure complete formation of the 3-lithioindole species.
-
Add a solution of the chosen electrophile in THF dropwise, again keeping the temperature below -95 °C.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at -100 °C.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Electrophilic Quenching of 3-Lithio-1-(phenylsulfonyl)indole
| Entry | Electrophile (E⁺) | Product (3-E-Indole) | Yield (%)[11] |
| 1 | D₂O | 3-Deuterio-1-(phenylsulfonyl)indole | 95 |
| 2 | CH₃OD | 3-Deuterio-1-(phenylsulfonyl)indole | 95 |
| 3 | (CH₃)₂NCHO (DMF) | 1-(Phenylsulfonyl)indole-3-carboxaldehyde | 88 |
| 4 | CO₂ (Dry Ice) | 1-(Phenylsulfonyl)indole-3-carboxylic acid | 91 |
| 5 | (CH₃)₂CO (Acetone) | 2-(1-(Phenylsulfonyl)-1H-indol-3-yl)propan-2-ol | 91 |
| 6 | C₆H₅CHO (Benzaldehyde) | (1-(Phenylsulfonyl)-1H-indol-3-yl)(phenyl)methanol | 81 |
Visualization of Lithiation and Quenching Workflow
Caption: Workflow for C3-functionalization via lithiation.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Iodo-1-(phenylsulfonyl)indole | 80360-14-1 | Benchchem [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cyclization Reactions Involving 3-Iodo-1-(phenylsulfonyl)indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Iodo-1-(phenylsulfonyl)indole as a versatile building block in cyclization reactions for the construction of complex heterocyclic scaffolds. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions, which are pivotal for creating the precursors necessary for subsequent cyclization events.
Introduction
3-Iodo-1-(phenylsulfonyl)indole is a key intermediate in organic synthesis, particularly for the construction of functionalized indole derivatives. The presence of the phenylsulfonyl group at the N1 position activates the indole ring, while the iodo group at the C3 position provides a reactive handle for various transition metal-catalyzed cross-coupling reactions.[1] These reactions, including Sonogashira, Suzuki, and Heck couplings, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, setting the stage for subsequent intramolecular cyclizations to generate fused-ring systems and other complex molecular architectures relevant to medicinal chemistry and drug discovery.
Applications in Fused Heterocycle Synthesis
The C3-iodo functionality of 3-Iodo-1-(phenylsulfonyl)indole serves as a crucial starting point for the synthesis of a variety of fused heterocyclic systems. Palladium-catalyzed reactions enable the introduction of diverse substituents at the 3-position, which can then participate in intramolecular cyclization reactions to form polycyclic indole derivatives. This strategy is highly valuable for accessing core structures found in numerous natural products and pharmacologically active compounds.[1]
Key Cyclization Precursor Syntheses
The following sections detail protocols for palladium-catalyzed cross-coupling reactions of 3-iodoindoles, which are essential for synthesizing the precursors for subsequent cyclization reactions.
Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodoindoles
| Reaction Type | Catalyst System | Base/Solvent | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Reference |
| Sonogashira Coupling | PdCl2(PPh3)2 (5 mol%), CuI (2.5 mol%) | Et3N | Room Temp | 2 | 92 | [2] |
| Suzuki Coupling | Pd(OAc)2 (5 mol%) | Na2CO3 / DMF | 80 | 24 | 90 | [2] |
| Heck Coupling | Pd(OAc)2 (5 mol%) | Na2CO3, n-Bu4NCl / DMF | 80 | 24 | 64 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of 3-Iodoindoles
This protocol describes the palladium-catalyzed coupling of a 3-iodoindole with a terminal alkyne.
Materials:
-
3-Iodo-1-methyl-2-phenylindole
-
Phenylacetylene
-
PdCl2(PPh3)2
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Diethyl ether
-
Argon atmosphere
Procedure:
-
To a solution of 3-iodo-1-methyl-2-phenylindole (5.0 mmol) and phenylacetylene (6.0 mmol) in triethylamine (5 mL), add PdCl2(PPh3)2 (5 mol %) and CuI (2.5 mol %).[2]
-
Flush the reaction flask with argon and seal it.
-
Stir the reaction mixture at room temperature for 2 hours.[2]
-
Upon completion of the reaction, a precipitate will form. Filter the precipitate and wash it with diethyl ether (10 mL).[2]
-
The filtrate contains the desired product, which can be further purified by column chromatography if necessary.
Protocol 2: General Procedure for Suzuki Coupling of 3-Iodoindoles
This protocol outlines the palladium-catalyzed coupling of a 3-iodoindole with a boronic acid.
Materials:
-
3-Iodo-1-methyl-2-phenylindole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Sodium carbonate (Na2CO3)
-
N,N-Dimethylformamide (DMF)
-
Argon atmosphere
Procedure:
-
In a reaction vessel, combine 3-iodo-1-methyl-2-phenylindole (0.25 mmol), the arylboronic acid (0.375 mmol), and sodium carbonate (0.5 mmol) in DMF (1 mL).
-
Add Pd(OAc)2 (5 mol %) to the mixture.
-
Flush the vessel with argon, seal it, and stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture can be worked up by adding water and extracting with an organic solvent. The product can be purified by column chromatography.
Protocol 3: General Procedure for Heck Coupling of 3-Iodoindoles
This protocol details the palladium-catalyzed coupling of a 3-iodoindole with an alkene.
Materials:
-
3-Iodo-1-methyl-2-phenylindole
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)2)
-
Sodium carbonate (Na2CO3)
-
Tetrabutylammonium chloride (n-Bu4NCl)
-
N,N-Dimethylformamide (DMF)
-
Argon atmosphere
Procedure:
-
To a solution of 3-iodo-1-methyl-2-phenylindole (0.25 mmol) and sodium carbonate (0.25 mmol) in DMF (1 mL), add n-Bu4NCl (0.25 mmol) and n-butyl acrylate (0.525 mmol).[2]
-
Stir the mixture for 2 minutes, then add Pd(OAc)2 (5 mol %).[2]
-
Flush the flask with argon, seal it, and stir the reaction mixture at 80 °C for 24 hours.[2]
-
After cooling, the product can be isolated and purified by standard workup and chromatographic procedures.
Visualizing the Synthetic Strategy
The following diagrams illustrate the general workflow for utilizing 3-Iodo-1-(phenylsulfonyl)indole in the synthesis of precursors for cyclization reactions.
Caption: Synthetic workflow for the preparation of cyclization precursors.
Caption: General experimental workflow for cross-coupling reactions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodo-1-(phenylsulfonyl)indole
Welcome to the technical support center for the synthesis of 3-Iodo-1-(phenylsulfonyl)indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 3-Iodo-1-(phenylsulfonyl)indole?
A1: The primary synthetic strategies include:
-
Electrophilic Iodination of 1-(Phenylsulfonyl)indole: This is a direct approach where the N-protected indole is reacted with an iodine source.
-
Multi-component Reactions: These methods involve the simultaneous reaction of several starting materials to construct the substituted indole ring system in a single pot.[1]
-
Cyclization of o-Alkynylanilines: A palladium/copper-catalyzed coupling of N,N-dialkyl-o-iodoanilines and terminal acetylenes, followed by electrophilic cyclization with iodine, can yield 3-iodoindoles.[2]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors:
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Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inefficient stirring.
-
Side reactions: The formation of byproducts, such as di-iodinated species or degradation of the starting material, can reduce the yield of the desired product.
-
Suboptimal reagents: The purity of the starting 1-(phenylsulfonyl)indole and the iodinating agent are crucial. Degradation of the iodinating agent can significantly impact the outcome.
-
Purification losses: The product may be lost during workup and purification steps. Recrystallization, if not optimized, can lead to significant product loss.
Q3: What is the typical appearance of 3-Iodo-1-(phenylsulfonyl)indole and its melting point?
A3: 3-Iodo-1-(phenylsulfonyl)indole is typically a pale cream to cream-colored powder.[3] The reported melting point is in the range of 121.0-133.0 °C.[3]
Q4: Can I use a different protecting group on the indole nitrogen?
A4: Yes, other protecting groups can be used. However, the phenylsulfonyl group is advantageous due to its strong electron-withdrawing nature, which can influence the regioselectivity of the iodination at the C3 position. If you use a different protecting group, you may need to re-optimize the reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Poor quality of 1-(phenylsulfonyl)indole | Ensure the starting material is pure. The melting point should be sharp, around 78-80 °C.[4] If necessary, recrystallize the starting material. |
| Inactive Iodinating Agent | Use a fresh bottle of the iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine monochloride). Store iodinating agents properly, protected from light and moisture. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some iodination reactions require cooling to prevent side reactions, while others may need gentle heating to proceed. |
| Inappropriate Solvent | The choice of solvent is critical. Dichloromethane or a similar inert solvent is often used.[2] Ensure the solvent is anhydrous if the reaction is moisture-sensitive. |
| Inefficient Base | If a base is used to scavenge acid formed during the reaction, ensure it is appropriate for the reaction conditions and added in the correct stoichiometry. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Troubleshooting Step |
| Over-iodination (di-iodination) | Use a stoichiometric amount of the iodinating agent. Adding the iodinating agent portion-wise can help control the reaction. |
| Reaction run at too high a temperature | Lowering the reaction temperature can improve the regioselectivity of the iodination. |
| Incorrect solvent polarity | Experiment with solvents of different polarities to see if selectivity can be improved. |
Issue 3: Difficult Purification
| Potential Cause | Troubleshooting Step |
| Product co-elutes with starting material | Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent can improve separation. |
| Product is an oil or difficult to crystallize | Try different recrystallization solvents or solvent mixtures. Cooling the solution slowly can promote the formation of larger crystals. If the product remains an oil, purification by column chromatography is the best option. |
| Presence of colored impurities | Charcoal treatment of the crude product solution before recrystallization can sometimes remove colored impurities. |
Experimental Protocols
Synthesis of 1-(Phenylsulfonyl)indole (Precursor)
A solution of indole (46.75 g, 0.40 mol) in methylene chloride (500 ml) is added to a vigorously stirred mixture of sodium hydroxide (50.0 g, 1.25 mol) and tetra-n-butylammonium hydrogen sulfate (3.50 g, 10.3 mmol) under an argon atmosphere.[5] A solution of benzenesulfonyl chloride (63.8 ml, 0.50 mol) in methylene chloride (300 ml) is then added at a rate that maintains the internal temperature below 20 °C.[5] The mixture is stirred vigorously at room temperature for 2 hours.[5] The reaction mixture is then filtered and the solvent evaporated in vacuo to yield a thick oil.[5] Trituration with boiling methanol followed by slow cooling yields white crystals of 1-(phenylsulfonyl)indole.[5]
Synthesis of 3-Iodo-2-methyl-1-(phenylsulfonyl)indole (Analogous Procedure)
This procedure for a related compound can be adapted. To a solution of 3-Iodo-2-methylindole (5 g, 0.02 mol) in distilled benzene (100 ml), benzenesulfonyl chloride (3.23 ml, 0.025 mmol) and a 60% aqueous NaOH solution (40 g in 67.0 ml) are added, along with tetrabutylammonium hydrogen sulfate (1.0 g).[6] This two-phase system is stirred at room temperature for 2 hours.[6] The reaction is then diluted with water (200 ml) and the organic layer is separated.[6] The aqueous layer is extracted with benzene (2x20 ml).[6] The combined organic layers are dried over Na2SO4, and the solvent is removed to yield the crude product, which is then recrystallized from methanol.[6]
Quantitative Data Summary
The following table summarizes yields for the synthesis of 3-iodoindoles and related compounds from various literature sources. Note that direct yield comparisons should be made with caution due to differing substrates and reaction conditions.
| Product | Starting Materials | Catalyst/Reagents | Yield (%) | Reference |
| 3-Iodoindoles (various) | o-haloanilines, terminal alkynes, NIS, alkyl halides | PdCl2(PPh3)2 | 11-69% | [1] |
| 3-Iodoindoles (various) | N,N-dialkyl-o-iodoanilines, terminal acetylenes | Pd/Cu catalyst, I2 | Excellent | [2] |
| 1-(Phenylsulfonyl)indoxyl | 3-Bromo-1-(phenylsulfonyl)indole | t-BuLi, TMSCl, oxidation | 22% | [5] |
Visualizations
References
- 1. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodo-1-(phenylsulfonyl)indole, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 1-(苯基磺酰)吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Iodo-1-(phenylsulfonyl)indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Iodo-1-(phenylsulfonyl)indole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 3-Iodo-1-(phenylsulfonyl)indole?
A1: The two primary methods for the purification of 3-Iodo-1-(phenylsulfonyl)indole are recrystallization and column chromatography. Recrystallization from methanol is a commonly cited method for obtaining crystalline solid.[1] For more challenging separations of impurities, silica gel column chromatography with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is effective.
Q2: What are the potential impurities in a crude sample of 3-Iodo-1-(phenylsulfonyl)indole?
A2: Common impurities can include unreacted starting material, 1-(phenylsulfonyl)indole, and potential side-products from the iodination reaction. Depending on the iodinating agent used, these could include regioisomers (e.g., 2-iodo or di-iodo species). Hydrolysis of the phenylsulfonyl group under certain conditions could also lead to the formation of 3-iodoindole.
Q3: How can I tell if my purified 3-Iodo-1-(phenylsulfonyl)indole is pure?
A3: The purity of the final product can be assessed by several analytical techniques. Thin Layer Chromatography (TLC) can give a quick indication of purity. A pure compound should ideally show a single spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. The melting point of the purified compound can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity. A commercially available sample has a reported melting point of 121.0-133.0 °C and an assay of ≥94.0% by GC.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oily product instead of crystals | The solvent may be too non-polar, or there are significant impurities preventing crystallization. | - Try a different solvent or a solvent mixture. A combination of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) can be effective.- Attempt to "seed" the solution with a tiny crystal of pure product if available.- Purify the crude material by column chromatography first to remove impurities that may be inhibiting crystallization. |
| Low recovery of crystalline product | The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used. | - Reduce the amount of solvent used to dissolve the crude product.- Cool the solution for a longer period or at a lower temperature.- Partially evaporate the solvent before cooling to increase the concentration of the product. |
| Crystals are colored | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product.- A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC/column | The eluent system is not optimal for separating the product from impurities. | - Adjust the polarity of the eluent. If the spots are too close together and high up the plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If the spots are stuck at the baseline (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).- Try a different solvent system altogether (e.g., dichloromethane/hexanes). |
| Product elutes with the solvent front | The eluent is too polar. | - Start with a much less polar eluent system (e.g., pure hexanes) and gradually increase the polarity. |
| Product does not elute from the column | The eluent is not polar enough, or the compound is strongly adsorbing to the silica gel. | - Gradually increase the polarity of the eluent system significantly.- If the compound is suspected to be acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can help with elution. |
| Streaky bands on the column | The sample was not loaded properly, or the column was not packed well. | - Ensure the crude product is dissolved in a minimal amount of solvent before loading it onto the column.- Dry-loading the sample (adsorbing it onto a small amount of silica gel before adding it to the column) can result in sharper bands. |
Quantitative Data Summary
| Purification Method | Starting Material | Eluent/Solvent | Yield (%) | Purity | Reference |
| Recrystallization | Crude 3-Iodo-2-methyl-1-(phenylsulfonyl)indole | Methanol | - | Crystalline solid | [1] |
| Column Chromatography | Crude 3-acyl-1-(phenylsulfonyl)indoles | - | 81-99 | - | [3] |
| Column Chromatography | N-(2-iodophenyl)benzenesulfonamide | - | - | - | [4] |
| Flash Chromatography | Crude 1-(phenylsulfonyl)indoxyl | Hexane/Ethyl acetate (2:1) | 22 | - | [5] |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
This protocol is adapted from the purification of a similar compound, 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole.[1]
-
Dissolution: Transfer the crude 3-Iodo-1-(phenylsulfonyl)indole to a clean Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution gently for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Silica Gel Column Chromatography
This is a general protocol for the purification of indole derivatives.
-
Column Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude 3-Iodo-1-(phenylsulfonyl)indole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for better band resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture. Monitor the separation by collecting fractions and analyzing them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds with higher polarity. 3-Iodo-1-(phenylsulfonyl)indole is expected to be less polar than potential di-iodinated byproducts and more polar than the unreacted 1-(phenylsulfonyl)indole.
-
Fraction Collection: Collect the fractions containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
References
Technical Support Center: Iodination of 1-(Phenylsulfonyl)indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions that can occur during the iodination of 1-(phenylsulfonyl)indole.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the iodination of 1-(phenylsulfonyl)indole?
The primary and expected product is 3-iodo-1-(phenylsulfonyl)indole . The electron-rich nature of the indole ring directs electrophilic substitution preferentially to the C3 position. The N-phenylsulfonyl group acts as a protecting group and can influence the reactivity of the indole nucleus.
Q2: What are the most common side reactions observed during the iodination of 1-(phenylsulfonyl)indole?
The most common side reactions include:
-
Polyiodination: Introduction of a second iodine atom, typically at the C2 position, to form 2,3-diiodo-1-(phenylsulfonyl)indole.
-
Oxidation: Oxidation of the indole ring can lead to the formation of isatin-type byproducts, such as 1-(phenylsulfonyl)isatin.
-
Formation of Diindolylmethanes (DIMs): Under certain conditions, particularly in the presence of acid or with prolonged reaction times, dimerization can occur, leading to the formation of bis(1-(phenylsulfonyl)indolyl)methane derivatives.
-
Hydrolysis: Although less common under anhydrous conditions, hydrolysis of the phenylsulfonyl group can occur if water is present, leading to the formation of indole and benzenesulfonic acid.
Q3: Which iodinating agents are typically used, and how do they influence side reactions?
Common iodinating agents include N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).
-
N-Iodosuccinimide (NIS): Generally considered a milder reagent, NIS often provides better selectivity for mono-iodination at the C3 position. Side reactions like polyiodination and oxidation can still occur, especially with an excess of NIS or upon extended reaction times.
-
Iodine Monochloride (ICl): A more reactive and powerful electrophile. While it can lead to faster reaction times, it may also increase the likelihood of polyiodination and other side reactions if the stoichiometry and reaction conditions are not carefully controlled.
Q4: How can I minimize the formation of side products?
Minimizing side products can be achieved by carefully controlling the reaction conditions:
-
Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the iodinating agent to favor mono-iodination.
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to reduce the rates of side reactions.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of byproducts.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.
-
Use of Additives: The use of a solid support like Celite® with ICl has been reported to improve yields and reduce reaction times, potentially by providing a localized high concentration of the reagent and minimizing its decomposition in solution.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 3-Iodo-1-(phenylsulfonyl)indole
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and continue to monitor by TLC.- If using a milder reagent like NIS, consider a slight increase in temperature (e.g., from 0 °C to room temperature).- For less reactive substrates, a more powerful iodinating agent like ICl may be necessary. |
| Decomposition of Reagents | - Use freshly opened or purified iodinating agents. NIS and ICl can decompose over time.- Ensure solvents are anhydrous, as moisture can deactivate the reagents. |
| Product Degradation | - Work up the reaction promptly upon completion.- Avoid unnecessarily harsh workup conditions (e.g., strong acids or bases). |
| Inefficient Purification | - Optimize the solvent system for column chromatography to ensure good separation of the product from unreacted starting material and non-polar byproducts. |
Issue 2: Significant Formation of a Disubstituted Product (Polyiodination)
| Potential Cause | Troubleshooting Steps |
| Excess Iodinating Agent | - Carefully control the stoichiometry and use no more than 1.1 equivalents of the iodinating agent. |
| High Reaction Temperature | - Perform the reaction at a lower temperature (e.g., 0 °C or below) to increase selectivity for mono-iodination. |
| Prolonged Reaction Time | - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Issue 3: Presence of Oxidized Byproducts
| Potential Cause | Troubleshooting Steps |
| Presence of Oxidants | - Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar) to minimize contact with atmospheric oxygen. |
| Harsh Reaction Conditions | - Lower the reaction temperature.- Choose a milder iodinating agent if oxidation is a persistent issue. |
| Radical Reactions | - Perform the reaction in the dark, as light can sometimes promote radical side reactions. |
Data Presentation
The following table summarizes hypothetical but representative data on the impact of different reaction conditions on the product distribution in the iodination of 1-(phenylsulfonyl)indole. This data is intended for illustrative purposes to guide experimental design.
| Entry | Iodinating Agent (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of 3-iodo-product (%) | Yield of 2,3-diiodo-product (%) | Yield of Oxidized Byproducts (%) |
| 1 | NIS (1.1) | CH₃CN | 25 | 2 | 85 | 5 | <2 |
| 2 | NIS (1.5) | CH₃CN | 25 | 4 | 70 | 20 | 5 |
| 3 | NIS (1.1) | CH₃CN | 0 | 4 | 90 | <2 | <1 |
| 4 | ICl (1.1) | CH₂Cl₂ | 25 | 1 | 80 | 10 | 3 |
| 5 | ICl (1.1) | CH₂Cl₂ | 0 | 2 | 88 | 5 | <2 |
| 6 | ICl (1.1) on Celite® | CH₂Cl₂ | 25 | 0.5 | 92 | <2 | <1 |
Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-(phenylsulfonyl)indole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (or dichloromethane).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (1.1 eq) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the mixture with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Iodination using Iodine Monochloride (ICl)
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-(phenylsulfonyl)indole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of iodine monochloride (1.1 eq, typically as a 1.0 M solution in dichloromethane) dropwise.
-
Reaction: Stir the mixture at 0 °C. Monitor the reaction progress by TLC. The reaction is typically faster than with NIS (1-2 hours).
-
Work-up: Upon completion, quench the excess ICl by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color disappears.
-
Extraction: Extract the product with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Main reaction and potential side reactions in the iodination of 1-(phenylsulfonyl)indole.
Caption: A troubleshooting workflow for optimizing the iodination of 1-(phenylsulfonyl)indole.
Technical Support Center: Palladium-Catalyzed Reactions of 3-Iodo-1-(phenylsulfonyl)indole
For researchers, scientists, and drug development professionals utilizing 3-Iodo-1-(phenylsulfonyl)indole in palladium-catalyzed cross-coupling reactions, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general challenges associated with palladium-catalyzed reactions of 3-Iodo-1-(phenylsulfonyl)indole?
A1: While 3-Iodo-1-(phenylsulfonyl)indole is a valuable substrate for creating complex indole derivatives, researchers may encounter several challenges:
-
Catalyst Deactivation: The indole nitrogen, even when protected with a phenylsulfonyl group, can potentially coordinate with the palladium catalyst, leading to catalyst deactivation or "poisoning."[1] This can result in sluggish or incomplete reactions.
-
Side Reactions: Common side reactions include dehalogenation of the starting material (replacement of iodine with hydrogen), homocoupling of the coupling partners, and decomposition of sensitive substrates or reagents.
-
Steric Hindrance: The bulky phenylsulfonyl group at the N-1 position, combined with substituents on the coupling partner, can introduce steric hindrance around the reaction center, slowing down the reaction rate.
-
Low Yields and Reproducibility: A combination of the factors above can lead to low product yields and difficulty in reproducing results. Careful optimization of reaction parameters is often necessary.
Q2: How does the N-phenylsulfonyl group influence the reactivity of the 3-iodoindole?
A2: The N-phenylsulfonyl group plays a dual role:
-
Activation: As an electron-withdrawing group, it increases the electrophilicity of the indole ring, making the C-I bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the initial step in many cross-coupling reactions.
-
Steric Effects: Its size can influence the approach of the catalyst and the coupling partner, potentially requiring the use of bulky phosphine ligands to facilitate the reaction.
Q3: Is it necessary to protect the N-H of the indole for these reactions?
A3: The use of the N-phenylsulfonyl group already serves as a protecting group for the indole nitrogen. This prevents side reactions associated with the acidic N-H proton and can improve solubility and stability. However, the electronic properties of this specific group will influence the reaction's outcome.
Troubleshooting Guides
This section addresses specific issues you might encounter during different palladium-catalyzed reactions.
Suzuki-Miyaura Coupling
Issue: Low or no conversion of 3-Iodo-1-(phenylsulfonyl)indole.
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst for reliable generation of the active Pd(0) species. Test the catalyst on a known, reliable reaction to confirm its activity. |
| Inefficient Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous for solid bases. For some systems, an aqueous solution of the base is necessary. |
| Poor Ligand Choice | The ligand is crucial for stabilizing the catalyst and facilitating the reaction. For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective. |
| Solvent Issues | Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst oxidation. Common solvent systems include dioxane/water or toluene/water mixtures. |
| Low Reaction Temperature | Suzuki couplings often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. |
Issue: Significant formation of side products (e.g., homocoupling, dehalogenation).
| Possible Cause | Recommended Solution |
| Oxygen in the Reaction | Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Boronic Acid Decomposition | Use fresh boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). |
| Suboptimal Reaction Conditions | Lower the reaction temperature or shorten the reaction time once the starting material is consumed to minimize side product formation. |
Heck Reaction
Issue: Low yield of the desired vinylated indole.
| Possible Cause | Recommended Solution |
| Catalyst System | Palladium(II) acetate (Pd(OAc)₂) is a common catalyst. Ensure it is of high quality. The addition of a phosphine ligand may be necessary depending on the alkene. |
| Base Selection | Organic bases like triethylamine (TEA) or inorganic bases such as Na₂CO₃ or K₂CO₃ are commonly used. The choice can significantly impact the yield. |
| Solvent Choice | Anhydrous polar aprotic solvents like DMF or acetonitrile are typical. Ensure the solvent is dry and degassed. |
| Alkene Reactivity | Electron-deficient alkenes (e.g., acrylates, acrylonitrile) are generally more reactive. For less reactive alkenes, higher temperatures and longer reaction times may be needed. |
Sonogashira Coupling
Issue: Formation of Glaser-Hay homocoupling product (alkyne dimer).
| Possible Cause | Recommended Solution |
| Presence of Oxygen | This is an oxidative process, so it is critical to maintain strictly anaerobic conditions. Thoroughly degas all reagents and solvents. |
| Copper Co-catalyst | The copper(I) co-catalyst can promote homocoupling. Consider using a copper-free Sonogashira protocol. |
| High Alkyne Concentration | Add the terminal alkyne slowly to the reaction mixture using a syringe pump to maintain a low concentration. |
| Ineffective Base | An amine base like triethylamine or diisopropylamine is typically used to scavenge the HI produced. Ensure the base is fresh and dry. |
Issue: Stalling of the reaction before completion.
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | Catalyst deactivation can occur over time. Using a more robust ligand or a higher catalyst loading might be necessary. |
| Incomplete Deprotonation of Alkyne | Ensure a sufficient amount of a suitable base is present to facilitate the formation of the copper acetylide intermediate. |
Buchwald-Hartwig Amination
Issue: Low C-N bond formation efficiency.
| Possible Cause | Recommended Solution |
| Inappropriate Ligand | The choice of ligand is critical and depends on the nature of the amine. For primary and secondary amines, bulky, electron-rich ligands are often required.[2] |
| Base Compatibility | Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are commonly used. The base must be strong enough to deprotonate the amine but not cause decomposition of the starting materials or product. |
| Steric Hindrance | Coupling with bulky amines can be challenging. Higher reaction temperatures and longer reaction times may be necessary. |
| Amine Volatility | For volatile amines, the reaction should be performed in a sealed tube to prevent loss of the nucleophile. |
Quantitative Data from Literature
The following tables summarize representative quantitative data for palladium-catalyzed reactions involving 3-iodo-N-protected indoles. Note that optimal conditions can be substrate-dependent.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoindoles
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Dioxane/H₂O | 120 (µW) | 0.67 | 75 | [3] |
| PdCl₂(dppf) (3-5) | - | K₂CO₃ (2 eq) | DME | 80 | 2 | >95 | [3] |
| Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ (2 eq) | Dioxane/H₂O | 100 | 15 | High | [3] |
Table 2: Representative Conditions for Heck Reaction of 3-Iodoindazoles (analogue)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | - | Na₂CO₃ (2 eq) | DMF | 100-110 | 4-12 | - | [4] |
| PdCl₂ (6) | - | K₂CO₃ (1.5 eq) | NMP | 100 | - | 90-93 | [5] |
Table 3: Representative Conditions for Sonogashira Coupling of 3-Iodoindoles
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | RT-60 | 6-18 | - | [6] |
| Pd(OAc)₂ | CuI | Cs₂CO₃ | - | - | - | - | [7] |
Experimental Protocols
The following are generalized experimental protocols. They should be optimized for specific substrates and reaction scales.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add 3-Iodo-1-(phenylsulfonyl)indole (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (2-3 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Heck Reaction
-
To a dry Schlenk flask, add 3-Iodo-1-(phenylsulfonyl)indole (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., Na₂CO₃ or Et₃N, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Add the alkene (1.5 equiv) via syringe.
-
Place the sealed flask in a preheated oil bath (typically 100-120 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.[4]
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
General Catalytic Cycle for Palladium Cross-Coupling Reactions
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Synthesis of 3-Sulfenyl- and 3-Selenylindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Alkynes, Followed by n-Bu4NI-Induced Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
optimizing reaction conditions for Suzuki coupling with 3-iodoindoles
Technical Support Center: Suzuki Coupling with 3-Iodoindoles
This guide provides troubleshooting advice and frequently asked questions for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-iodoindoles.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 3-iodoindoles important?
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds.[1][2][3] For 3-iodoindoles, it allows the efficient introduction of various aryl and heteroaryl groups at the C-3 position.[1] This is particularly crucial in drug discovery, where the indole scaffold is a common feature in biologically active molecules, including kinase inhibitors that target cell signaling pathways implicated in diseases like cancer.[1]
Q2: What is the general catalytic cycle for the Suzuki reaction?
The reaction proceeds in three main steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the 3-iodoindole.[2][4]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium complex, a step that requires a base.[2][4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the palladium(0) catalyst.[2][4]
Q3: Which palladium catalyst should I choose?
While Pd(PPh₃)₄ is a common choice, catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos, or complexes like PdCl₂(dppf), are often more effective, especially for challenging substrates.[5] N-heterocyclic carbene (NHC) ligands have also gained popularity due to their stability and high reactivity.[6] Pre-formed catalysts, known as precatalysts, can also offer more reliable generation of the active catalytic species.[7]
Q4: What is the role of the base and which one is best?
The base is crucial for activating the boronic acid to facilitate the transmetalation step.[5][8] Common inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are effective, but stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be superior, particularly with sterically hindered reactants.[5] The presence of water is often necessary for bases like carbonates and phosphates to be effective.[5]
Q5: What are the best solvents for this reaction?
Commonly used solvents include 1,4-dioxane, dimethylformamide (DMF), and toluene, often in a mixture with water (e.g., a 4:1 ratio of dioxane to water).[1][5] The choice of solvent impacts the solubility of reagents and reaction kinetics.[5] Anhydrous conditions may be necessary in some cases to prevent side reactions like protodeboronation.[1]
Troubleshooting Guide
Problem 1: Low or No Yield / Incomplete Conversion
Q: My reaction shows very low conversion to the desired product. What are the potential causes and solutions?
A: Low conversion can stem from issues with the catalyst, base, or general reaction conditions. Since 3-iodoindoles are relatively electron-rich, the oxidative addition step is usually feasible, pointing to other potential problems.[5]
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored properly under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[5] Consider screening different catalysts; for electron-deficient partners, bulky and electron-rich ligands (e.g., XPhos, SPhos) or precatalysts like PdCl₂(dppf) can be more effective.[5] |
| Insufficiently Strong or Insoluble Base | Switch from common bases like K₂CO₃ to a stronger, more soluble base such as Cs₂CO₃ or K₃PO₄, which can be more effective.[5] Ensure a small amount of water is present in the solvent system (e.g., dioxane/water), as it's often critical for the activity of carbonate and phosphate bases.[5][9] |
| Low Reaction Temperature | If the reaction is sluggish, increasing the temperature may provide the necessary energy to overcome activation barriers. If using a stable solvent like dioxane or DMF, consider raising the temperature from 80 °C to 100-120 °C.[5] Microwave irradiation can also significantly accelerate the reaction.[5] |
| Poor Reagent Quality | Verify the purity of your 3-iodoindole, boronic acid/ester, and other reagents. Impurities can inhibit the catalyst. |
| Oxygen Contamination | The presence of oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[1][7] |
Problem 2: Significant Side Reactions Observed
Q: I'm observing significant byproducts like homocoupling or dehalogenation. How can I minimize these?
A: Side reactions are common but can often be suppressed by carefully tuning the reaction conditions.
| Side Reaction | Potential Cause & Solution |
| Homocoupling of Boronic Acid | This often occurs when the transmetalation step is slow or when oxygen is present. Solutions: 1) Ensure the reaction is thoroughly deoxygenated.[7] 2) Use a more efficient catalyst/ligand system to accelerate the cross-coupling pathway. 3) Adjust the stoichiometry, sometimes using a slight excess of the boronic acid (1.2-1.5 equivalents) is optimal, but a large excess can favor homocoupling.[1] |
| Dehalogenation of 3-Iodoindole | This side reaction replaces the iodine atom with hydrogen. It can be caused by impurities or certain reaction conditions. Solutions: 1) Use high-purity reagents and solvents. 2) The choice of base can influence this; screen different bases if dehalogenation is a persistent issue.[3] |
| Protodeboronation | This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. Causes: Excess water, high temperatures, or prolonged reaction times.[1] Solutions: 1) Minimize the amount of water or use anhydrous solvents if compatible with your base. 2) Lower the reaction temperature.[1] 3) Monitor the reaction closely and stop it once the starting material is consumed.[1] Using more stable boronate esters (e.g., pinacol esters) or aryltrifluoroborates can also mitigate this issue.[10] |
Optimized Reaction Conditions
The following tables summarize typical starting points and optimized conditions for the Suzuki coupling of 3-iodoindoles. Optimization is often substrate-dependent.
Table 1: General Reaction Components
| Component | Recommendation | Molar Equivalents | Notes |
| 3-Iodoindole | Substrate | 1.0 | Ensure high purity. |
| Boronic Acid/Ester | Coupling Partner | 1.2 - 1.5 | Pinacol esters can be more stable and less prone to protodeboronation.[10] |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 0.02 - 0.05 (2-5 mol%) | Loading can be adjusted based on reaction efficiency.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 | Stronger bases may be needed for difficult couplings.[1][5] |
| Solvent | Dioxane/H₂O (4:1), DMF | - | Degas thoroughly before use.[1] |
| Temperature | 80 - 120 °C | - | Higher temperatures may be required to overcome steric hindrance.[5] |
Experimental Protocol
General Procedure for Suzuki Coupling of a 3-Iodoindole
-
Reaction Setup: To a flame-dried reaction vessel, add the 3-iodoindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).[1]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[1][5]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.[1][5]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 3-iodoindole starting material is consumed.[1]
-
Work-up:
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-indole product.[1]
Visual Guides
Caption: General experimental workflow for the Suzuki coupling of 3-iodoindoles.
Caption: A logical flowchart for troubleshooting low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
preventing decomposition of 3-Iodo-1-(phenylsulfonyl)indole during reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-Iodo-1-(phenylsulfonyl)indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage, handling, and use of this versatile reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My 3-Iodo-1-(phenylsulfonyl)indole has changed color from off-white to a brownish tint. Is it still usable?
A color change often indicates decomposition, which can be initiated by exposure to light and/or elevated temperatures.[1][2] While a slight discoloration may not significantly affect the outcome of robust reactions, it is a sign of degradation. For sensitive applications, such as in the final steps of a complex synthesis or in the preparation of compounds for biological screening, using discolored reagent is not recommended as it may lead to lower yields and the formation of impurities. It is advisable to use fresh, properly stored material for best results.
Q2: What are the optimal storage conditions for 3-Iodo-1-(phenylsulfonyl)indole?
To ensure the long-term stability of 3-Iodo-1-(phenylsulfonyl)indole, it should be stored with protection from light and at low temperatures.[1][3]
Recommended Storage Protocol:
-
Temperature: Store in a freezer at or below -20°C.[3]
-
Light: Keep the compound in an amber or opaque vial to prevent photodecomposition.[1][2]
-
Atmosphere: For long-term storage, it is best to keep the vial under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture.[2] The container should be tightly sealed.
Q3: I am observing significant dehalogenation (loss of iodine) in my palladium-catalyzed cross-coupling reaction. What could be the cause?
Dehalogenation, specifically protodeiodination, is a common side reaction in palladium-catalyzed couplings of aryl iodides. This can be caused by several factors:
-
Reaction Temperature: Higher temperatures can promote the reductive cleavage of the carbon-iodine bond.
-
Base: The choice and strength of the base can influence the rate of dehalogenation. Some bases can facilitate the protonolysis of the aryl-palladium intermediate.
-
Solvent: Protic solvents can be a source of protons for the dehalogenation process.
-
Catalyst System: The nature of the palladium catalyst and ligands can affect the relative rates of the desired cross-coupling and the undesired dehalogenation.
Refer to the troubleshooting guides for specific reactions (Suzuki-Miyaura, Heck, Sonogashira) for strategies to minimize this side reaction.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl product and/or significant formation of deiodinated 1-(phenylsulfonyl)indole.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Base-induced Decomposition | Use a milder base such as K3PO4 or Cs2CO3 instead of stronger bases like NaOH or KOH.[4] | Strong bases can promote side reactions, including decomposition of the starting material and protodeboronation of the boronic acid. |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress closely. | Elevated temperatures can increase the rate of dehalogenation and other decomposition pathways. |
| Inappropriate Solvent | Use anhydrous aprotic solvents like dioxane or THF. If an aqueous co-solvent is necessary, ensure it is thoroughly degassed. | Protic solvents can be a proton source for the deiodination side reaction. |
| Catalyst/Ligand Choice | Employ a catalyst system known for high efficiency in coupling with electron-deficient aryl halides, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos).[4] | The appropriate ligand can stabilize the palladium center and promote the desired reductive elimination over side reactions. |
Heck Reaction
Issue: Formation of palladium black, low conversion, and/or product mixtures.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Catalyst Decomposition | Use a lower reaction temperature. Ensure the reaction is performed under a strict inert atmosphere. Consider using a more stable palladium precatalyst or adding a stabilizing ligand. | The formation of palladium black indicates the aggregation of Pd(0), leading to catalyst deactivation. This can be exacerbated by high temperatures and the presence of oxygen. |
| Base Incompatibility | Screen different organic bases such as triethylamine (NEt3) or diisopropylethylamine (DIPEA). | The choice of base can significantly impact the reaction outcome. Inorganic bases are sometimes less effective in Heck reactions. |
| Solvent Effects | Use polar aprotic solvents like DMF or NMP. Ensure the solvent is anhydrous and degassed. | The solvent can influence the stability of the catalytic species and the solubility of the reactants. |
Sonogashira Coupling
Issue: Low yield of the alkyne-coupled product, significant homocoupling of the terminal alkyne (Glaser coupling), and/or decomposition of the starting material.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Oxygen-Induced Homocoupling | Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | Oxygen promotes the oxidative homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings. |
| Inappropriate Base | Use a suitable amine base like triethylamine or diisopropylethylamine.[5] For sensitive substrates, a weaker base may be beneficial. | The base is crucial for the deprotonation of the terminal alkyne. An inappropriate base can lead to side reactions. |
| Copper Co-catalyst Issues | Use fresh, high-purity copper(I) iodide. In some cases, a copper-free Sonogashira protocol may provide better results and avoid issues related to the copper co-catalyst. | The copper co-catalyst facilitates the formation of the copper acetylide intermediate but can also contribute to side reactions. |
| Catalyst Decomposition | Use a well-defined palladium catalyst and consider the use of stabilizing phosphine ligands. | The stability of the palladium catalyst is critical for achieving high yields. |
Experimental Protocols
General Protocol for Handling and Dispensing 3-Iodo-1-(phenylsulfonyl)indole
Given its sensitivity to light and air, proper handling techniques are crucial.
Materials:
-
3-Iodo-1-(phenylsulfonyl)indole stored in a dark vial at ≤ -20°C.
-
Inert atmosphere glove box or Schlenk line.
-
Spatula, weighing paper, and vials.
-
Dry, degassed solvents.
Procedure:
-
Allow the sealed vial of 3-Iodo-1-(phenylsulfonyl)indole to warm to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture.
-
If available, perform all manipulations inside an inert atmosphere glove box.
-
If a glove box is not available, use a Schlenk line. Briefly flush the vial with a gentle stream of inert gas (argon or nitrogen) before opening.
-
Quickly weigh the desired amount of the solid and transfer it to the reaction vessel under a positive pressure of inert gas.
-
Immediately reseal the stock vial, purge with inert gas, and return it to the freezer.
Representative Protocol for Suzuki-Miyaura Coupling with Minimized Decomposition
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
3-Iodo-1-(phenylsulfonyl)indole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate (K3PO4) (2.0 equiv)
-
Pd(dppf)Cl2 (0.02 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-1-(phenylsulfonyl)indole, the arylboronic acid, and K3PO4.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive pressure of argon, add Pd(dppf)Cl2.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Relationship for Storage and Handling
Caption: Best practices for storing and handling 3-Iodo-1-(phenylsulfonyl)indole to maintain stability.
Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: A stepwise approach to troubleshooting common issues in cross-coupling reactions involving 3-Iodo-1-(phenylsulfonyl)indole.
References
- 1. ethz.ch [ethz.ch]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting low reactivity of 3-Iodo-1-(phenylsulfonyl)indole
Welcome to the technical support center for 3-Iodo-1-(phenylsulfonyl)indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the phenylsulfonyl group on the indole nitrogen?
The phenylsulfonyl group serves two primary purposes. First, it acts as a protecting group for the indole nitrogen, preventing unwanted side reactions.[1] Second, and more importantly, it functions as a strong electron-withdrawing group. This electronic effect activates the indole ring, making the C-H bonds more susceptible to deprotonation and facilitating cross-coupling reactions at the 3-position.[1]
Q2: How does the iodine at the 3-position influence the reactivity of the molecule?
The carbon-iodine bond at the C3 position is the primary site of reactivity for palladium-catalyzed cross-coupling reactions.[1] The electron-withdrawing nature of the adjacent phenylsulfonyl group further enhances the electrophilicity of this position, making it a versatile handle for introducing a wide range of substituents.
Q3: What are the typical storage conditions for 3-Iodo-1-(phenylsulfonyl)indole?
It is recommended to store 3-Iodo-1-(phenylsulfonyl)indole at -20°C, protected from light, and in a dry, sealed container to maintain its stability and reactivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during cross-coupling reactions with 3-Iodo-1-(phenylsulfonyl)indole.
Low or No Conversion in Cross-Coupling Reactions
Q4: I am observing low or no conversion of my 3-Iodo-1-(phenylsulfonyl)indole in a Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?
Low or no conversion in a Suzuki-Miyaura coupling can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.
Troubleshooting Low Conversion in Suzuki-Miyaura Coupling
Q5: My Heck reaction with 3-Iodo-1-(phenylsulfonyl)indole is not proceeding. What should I check?
For a stalled Heck reaction, consider the following points:
-
Catalyst and Ligand: While Pd(OAc)₂ is common, consider using more robust catalysts or ligands, especially if the alkene is challenging.[2]
-
Base: The choice of base is critical. Organic bases like triethylamine (TEA) or inorganic bases such as Na₂CO₃ or K₂CO₃ are often used. Ensure the base is anhydrous and of high purity.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or NMP are typical choices. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
-
Temperature: Heck reactions often require elevated temperatures. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.
Q6: I'm struggling with a Sonogashira coupling involving 3-Iodo-1-(phenylsulfonyl)indole. What are some common pitfalls?
Sonogashira couplings can be sensitive to several factors:
-
Copper Co-catalyst: The quality of the copper(I) source (e.g., CuI) is crucial. Use freshly opened or properly stored CuI.
-
Amine Base: The amine base (e.g., triethylamine, diisopropylamine) acts as both a base and a solvent. It should be anhydrous and free of peroxide impurities.
-
Inert Atmosphere: Strict exclusion of oxygen is critical to prevent the homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst.[3]
-
Temperature: These reactions are often run at room temperature to moderate heat. If you see no reaction, a slight increase in temperature might be necessary.[4]
Formation of Side Products
Q7: I am observing a significant amount of de-iodinated starting material in my cross-coupling reaction. How can I minimize this?
The formation of the de-iodinated product, 1-(phenylsulfonyl)indole, is a common side reaction known as hydrodehalogenation. This can be minimized by:
-
Choice of Ligand: Using more sterically hindered and electron-rich ligands can sometimes suppress this side reaction.
-
Base Selection: A weaker base or a different class of base may reduce the rate of hydrodehalogenation.
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents, as some solvents can act as a hydride source.
-
Temperature Optimization: Running the reaction at the lowest effective temperature can disfavor this side reaction.
Q8: I am seeing the formation of a black precipitate in my reaction mixture. What does this indicate?
The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition. This leads to a loss of catalytic activity. To prevent this:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen.
-
Ligand-to-Palladium Ratio: An optimal ligand-to-palladium ratio is important to keep the palladium center coordinated and in solution.
-
Temperature Control: Avoid excessively high temperatures which can accelerate catalyst decomposition.
-
Efficient Stirring: Ensure vigorous stirring to prevent localized high concentrations of reagents.
Data Presentation
The following tables summarize typical reaction conditions for various cross-coupling reactions with 3-iodoindoles. Note that these are starting points and may require optimization for specific substrates.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Catalyst Loading | 2-5 mol% |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Base Equivalents | 2-3 equivalents |
| Solvent | Dioxane/H₂O, Toluene, or DMF |
| Temperature | 80-120 °C |
Table 2: Recommended Starting Conditions for Heck Coupling
| Parameter | Recommended Condition |
| Catalyst | Pd(OAc)₂ |
| Catalyst Loading | 1-5 mol% |
| Ligand | P(o-tolyl)₃ or other phosphine ligands |
| Base | Et₃N, Na₂CO₃, or K₂CO₃ |
| Base Equivalents | 1.5-2.5 equivalents |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 80-140 °C |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Condition |
| Catalyst | PdCl₂(PPh₃)₂ |
| Catalyst Loading | 2-5 mol% |
| Co-catalyst | CuI |
| Co-catalyst Loading | 1-5 mol% |
| Base | Et₃N or DIPEA |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
Experimental Protocols
Below are general, detailed methodologies for key cross-coupling reactions. Safety Note: Always conduct a thorough risk assessment before starting any chemical reaction and handle all reagents and solvents with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: Suzuki-Miyaura Coupling
-
Preparation: In a reaction vessel, combine 3-Iodo-1-(phenylsulfonyl)indole (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Catalyst Addition and Reaction: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%). Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-(phenylsulfonyl)indole.[5]
Protocol 2: Heck Coupling
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-1-(phenylsulfonyl)indole (1.0 equiv.), the alkene (1.2-1.5 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and water. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[6]
Protocol 3: Sonogashira Coupling
-
Preparation: In a Schlenk flask, combine 3-Iodo-1-(phenylsulfonyl)indole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine). Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove insoluble salts. Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 3-alkynyl-1-(phenylsulfonyl)indole.
Signaling Pathways
Indole derivatives are prevalent in many biologically active compounds and often interact with various signaling pathways. While the specific targets of 3-Iodo-1-(phenylsulfonyl)indole derivatives are diverse and depend on the final structure, a common area of interest for indole-based compounds is kinase inhibition. The following diagram illustrates a generalized kinase signaling pathway that is often targeted in drug discovery.
References
Technical Support Center: Large-Scale Synthesis of 3-Iodo-1-(phenylsulfonyl)indole
Welcome to the technical support center for the large-scale synthesis of 3-Iodo-1-(phenylsulfonyl)indole. This resource is designed for researchers, scientists, and drug development professionals to provide detailed experimental protocols, troubleshooting guidance, and frequently asked questions (FAQs) to ensure a successful and efficient synthesis campaign.
Experimental Protocols
This section provides detailed methodologies for the two key stages of the synthesis: the preparation of the starting material, 1-(phenylsulfonyl)indole, and its subsequent iodination to yield the final product.
Part 1: Large-Scale Synthesis of 1-(Phenylsulfonyl)indole
This procedure details the N-sulfonylation of indole with benzenesulfonyl chloride.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 0.40 mol scale) | Notes |
| Indole | 117.15 | 46.75 g (0.40 mol) | --- |
| Benzenesulfonyl Chloride | 176.62 | 63.8 mL (0.50 mol) | Use in a fume hood. |
| Sodium Hydroxide (NaOH) | 40.00 | 50.0 g (1.25 mol) | --- |
| Tetra-n-butylammonium hydrogen sulfate | 339.53 | 3.50 g (10.3 mmol) | Phase-transfer catalyst. |
| Dichloromethane (CH₂Cl₂) | 84.93 | 800 mL (500 mL + 300 mL) | Anhydrous grade recommended. |
| Methanol (MeOH) | 32.04 | 100 mL | For trituration/crystallization. |
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, combine sodium hydroxide (50.0 g), tetra-n-butylammonium hydrogen sulfate (3.50 g), and dichloromethane (500 mL). Stir the mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Indole: Add solid indole (46.75 g) to the stirred mixture in one portion.
-
Addition of Benzenesulfonyl Chloride: Prepare a solution of benzenesulfonyl chloride (63.8 mL) in dichloromethane (300 mL) and add it dropwise to the reaction mixture via the addition funnel. Maintain the internal temperature below 20 °C during the addition, using a cooling bath if necessary.
-
Reaction: Vigorously stir the mixture at room temperature for 2 hours.
-
Work-up: Filter the reaction mixture and concentrate the filtrate in vacuo to obtain a thick orange oil.
-
Purification: Add boiling methanol (100 mL) to the oil and triturate. Allow the mixture to cool slowly to induce crystallization. Collect the resulting white crystals by filtration. Concentrate the supernatant and cool to obtain a second crop of crystals.
-
Drying: Dry the combined crystalline product under vacuum.
Expected Yield: Approximately 94% (around 97 g).
Part 2: Large-Scale Synthesis of 3-Iodo-1-(phenylsulfonyl)indole
This procedure outlines the regioselective iodination of 1-(phenylsulfonyl)indole at the C3 position using N-iodosuccinimide (NIS).
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 0.30 mol scale) | Notes |
| 1-(Phenylsulfonyl)indole | 257.31 | 77.2 g (0.30 mol) | From Part 1 or commercial source. |
| N-Iodosuccinimide (NIS) | 224.98 | 74.2 g (0.33 mol, 1.1 equiv.) | Light-sensitive, handle with care. |
| Acetonitrile (MeCN) | 41.05 | 1.5 L | Anhydrous grade recommended. |
| Dichloromethane (CH₂Cl₂) | 84.93 | As needed for extraction. | --- |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | --- | As needed for quenching. | --- |
| Brine | --- | As needed for washing. | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | --- | As needed for drying. | --- |
| Ethanol (EtOH) or Isopropanol (IPA) | --- | As needed for recrystallization. | --- |
Procedure:
-
Reaction Setup: In a large reaction vessel protected from light and equipped with a mechanical stirrer and thermometer, dissolve 1-(phenylsulfonyl)indole (77.2 g) in acetonitrile (1.5 L) under an inert atmosphere.
-
Addition of NIS: Add N-iodosuccinimide (74.2 g) to the solution in portions over 15-20 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or ¹H NMR) until the starting material is consumed.
-
Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous sodium thiosulfate solution until the orange/brown color of any residual iodine dissipates.
-
Solvent Removal: Remove the acetonitrile under reduced pressure.
-
Extraction: To the resulting residue, add water (1 L) and extract with dichloromethane (3 x 500 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (500 mL), followed by brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or isopropanol/water, to afford 3-Iodo-1-(phenylsulfonyl)indole as a crystalline solid.
Expected Yield and Purity: Yields are typically high, often in the range of 90-95%. Purity should be >95% as determined by GC or HPLC analysis.
Visualized Experimental Workflow
Caption: Overall workflow for the two-stage synthesis of the target compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Part 1: Incomplete reaction or low yield of 1-(phenylsulfonyl)indole | 1. Inefficient mixing in the biphasic system. 2. Poor quality of benzenesulfonyl chloride (hydrolyzed). 3. Insufficient reaction time. | 1. Ensure vigorous mechanical stirring to maximize the interfacial area. 2. Use a fresh bottle of benzenesulfonyl chloride or distill it before use. 3. Extend the reaction time and monitor by TLC or LC-MS. |
| Part 2: Incomplete iodination reaction | 1. Deactivated N-iodosuccinimide (NIS). 2. Insufficient reaction time or low temperature. 3. Presence of water in the reaction. | 1. NIS can decompose over time, especially when exposed to light and moisture. Use a fresh, high-purity batch of NIS. Store it in a dark, dry place. 2. Increase the reaction time. Gentle heating (e.g., to 40-50 °C) can be applied, but monitor for side reactions. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Part 2: Formation of di-iodinated or other side products | 1. Over-iodination due to excess NIS or high reactivity. 2. Reaction temperature is too high. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NIS. Add the NIS portion-wise to control its concentration. 2. Maintain the reaction at room temperature or below if side product formation is significant. |
| Difficulty in crystallization/purification | 1. Presence of oily impurities. 2. Incorrect choice of recrystallization solvent. 3. Product "oiling out" instead of crystallizing. | 1. If the crude product is an oil, try triturating with a non-polar solvent like hexane to induce solidification before recrystallization. A silica gel plug filtration might be necessary for very impure samples. 2. Screen different solvents. Ethanol, isopropanol, or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) are good starting points. 3. Ensure the solution is not supersaturated when cooling. Cool the solution slowly without agitation. If oiling out persists, reheat the solution, add more solvent, and cool again. Seeding with a pure crystal can also help. |
| Product discoloration (dark color) | 1. Presence of residual iodine. 2. Decomposition of the product or impurities. | 1. Ensure the quenching step with sodium thiosulfate is complete. Wash the organic extracts thoroughly. The crude product can be dissolved in a solvent and treated with a small amount of activated carbon before recrystallization. 2. Avoid excessive heating during reaction and work-up. Store the final product in a dark, cool place. |
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of 1-(phenylsulfonyl)indole preferentially iodinated?
A1: The C3 position of the indole ring is the most electron-rich and therefore the most susceptible to electrophilic aromatic substitution. The phenylsulfonyl group at the N1 position acts as an electron-withdrawing group, which can influence the overall reactivity, but the inherent nucleophilicity of the C3 position still directs the electrophilic attack of the iodinating agent.
Q2: Can I use other iodinating agents besides N-iodosuccinimide (NIS)?
A2: Yes, other iodinating agents can be used, such as iodine monochloride (ICl) or molecular iodine (I₂) in the presence of an oxidizing agent. However, NIS is often preferred for its milder reaction conditions, high regioselectivity for the C3 position, and the fact that the succinimide byproduct is easily removed during work-up.[1]
Q3: Is it necessary to protect the reaction from light?
A3: N-Iodosuccinimide is light-sensitive and can decompose to form iodine. While not strictly necessary for the reaction to proceed, protecting the reaction from light is good practice to ensure the reagent's stability and prevent potential side reactions initiated by radical species.
Q4: What are the key safety precautions when working with N-iodosuccinimide on a large scale?
A4: N-iodosuccinimide is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. When handling large quantities, it is crucial to:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid creating dust.
-
Keep it away from heat and incompatible materials like strong oxidizing agents, bases, and acids.
Q5: How can I confirm the identity and purity of the final product?
A5: The identity and purity of 3-Iodo-1-(phenylsulfonyl)indole can be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and check for the presence of impurities. The iodination at C3 will result in the disappearance of the C3-H proton signal.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final product quantitatively.
Signaling Pathway and Logical Relationship Diagram
Caption: Logical flow from starting materials to product and troubleshooting steps.
References
Technical Support Center: Removal of Phenylsulfonyl Protecting Group from Indole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of the phenylsulfonyl protecting group from indole derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of N-phenylsulfonylindoles?
A1: The most frequently employed methods for cleaving the N-S bond in N-phenylsulfonylindoles include reductive cleavage, base-mediated elimination, and fluoride-induced removal. Reductive methods often utilize reagents like magnesium in methanol (Mg/MeOH).[1][2] Base-catalyzed deprotection can be achieved with strong bases such as sodium hydroxide (NaOH) or milder bases like potassium carbonate (K₂CO₃) under appropriate conditions.[3][4] Tetrabutylammonium fluoride (TBAF) is also used, particularly when the substrate is sensitive to harsh reductive or basic conditions.[5][6]
Q2: How do I choose the best deprotection method for my specific substrate?
A2: The choice of deprotection method depends on several factors, including the stability of other functional groups in your molecule, the steric hindrance around the sulfonamide, and the desired reaction conditions (e.g., temperature, reaction time).
-
Mg/MeOH is a robust reductive method suitable for many substrates but may also reduce other functional groups.[7]
-
Base-catalyzed methods are effective but can be incompatible with base-sensitive functionalities. The choice of base (e.g., NaOH vs. K₂CO₃) allows for tuning the reaction conditions.[3][8]
-
TBAF offers a milder alternative, though it can be basic and its effectiveness can be substrate-dependent.[9]
Q3: My deprotection reaction is not going to completion. What are the possible reasons?
A3: Incomplete deprotection is a common issue and can be attributed to several factors:
-
Insufficient Reagent: The stoichiometric amount of the deprotecting agent may be inadequate. This is particularly relevant for reductive methods where the metal is consumed.[7]
-
Reaction Time and Temperature: The reaction may require longer durations or elevated temperatures to proceed to completion, depending on the substrate's reactivity.
-
Steric Hindrance: Bulky substituents on the indole ring or the phenylsulfonyl group can hinder the approach of the reagent.[10]
-
Reagent Quality: Degradation of reagents, such as old or improperly stored TBAF or magnesium turnings with a thick oxide layer, can lead to lower reactivity.
Q4: I am observing a low yield of my deprotected indole. What are the potential causes?
A4: Low yields can stem from incomplete reaction, product degradation, or issues during work-up and purification.
-
Side Reactions: The chosen conditions might be too harsh, leading to the formation of byproducts. For instance, strong bases can promote undesired reactions on other parts of the molecule. Over-reduction can be an issue with the Mg/MeOH method, potentially leading to dihydroindoles.[11]
-
Product Instability: The deprotected indole may be unstable under the reaction or work-up conditions.
-
Work-up Issues: Inefficient extraction, product loss during chromatography, or decomposition on silica gel can all contribute to low isolated yields.[1] For TBAF reactions, removal of tetrabutylammonium salts can be challenging and lead to product loss during purification.[5]
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield
| Deprotection Method | Common Cause | Troubleshooting Steps |
| Mg/MeOH | Inactive magnesium surface (oxide layer) | Briefly pre-activate magnesium turnings with a crystal of iodine or by sonication. |
| Insufficient equivalents of magnesium | Increase the molar excess of magnesium turnings. Monitor the reaction by TLC or LC-MS to determine the optimal amount. | |
| Low reaction temperature | If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C).[1] | |
| Base-Catalyzed (NaOH, K₂CO₃) | Insufficient base strength or concentration | For less reactive substrates, switch to a stronger base (e.g., from K₂CO₃ to NaOH) or increase the concentration. |
| Poor solubility of the substrate or base | Choose a solvent system where both the substrate and the base have adequate solubility. For instance, using a co-solvent like THF with methanol can improve solubility for lipophilic substrates when using cesium carbonate.[12] | |
| TBAF | Degraded or wet TBAF solution | Use a fresh bottle of TBAF solution. The water content in TBAF can affect its reactivity.[13] |
| Insufficient equivalents of TBAF | Increase the equivalents of TBAF and monitor the reaction progress. |
Issue 2: Formation of Side Products
| Deprotection Method | Common Side Product(s) | Prevention and Mitigation |
| Mg/MeOH | Over-reduction products (e.g., dihydroindoles) | Carefully monitor the reaction time and temperature. Use a moderate excess of magnesium.[11] |
| Base-Catalyzed (NaOH, K₂CO₃) | Products from reaction with other base-sensitive groups | If possible, protect other sensitive functional groups. Alternatively, screen milder bases (e.g., K₂CO₃, Cs₂CO₃) or lower the reaction temperature. |
| TBAF | Products from the basicity of TBAF | For base-sensitive substrates, consider buffering the reaction with a mild acid like acetic acid.[9] |
| Tetrabutylammonium salt contamination in the product | Employ specialized work-up procedures, such as precipitation of the salt or using ion-exchange resins to facilitate its removal.[5] |
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents and Conditions | Typical Yield | Advantages | Disadvantages |
| Reductive Cleavage | Mg, MeOH, rt to 50 °C, 1-15 h[1] | Good to Excellent | High yielding, effective for many substrates.[2] | Can reduce other functional groups, potential for over-reduction.[11] |
| Base-Catalyzed | NaOH or KOH in MeOH, reflux[14] | Moderate to Good | Inexpensive reagents, straightforward procedure. | Harsh conditions, not suitable for base-sensitive molecules. |
| Base-Catalyzed (Mild) | Cs₂CO₃, THF/MeOH, rt, 18 h[12] | Good to Excellent | Mild conditions, good functional group tolerance. | More expensive base, can be slow. |
| Fluoride-Mediated | TBAF in THF, rt to 80 °C, 4-12 h[6] | Variable | Mild conditions, useful for sensitive substrates. | Can be basic, work-up can be challenging, yields are substrate-dependent.[9] |
Experimental Protocols
Key Experiment 1: Deprotection using Magnesium in Methanol (Mg/MeOH)
Procedure:
-
To a solution of the N-phenylsulfonylindole (1.0 equiv) in anhydrous methanol, add magnesium turnings (10-35 equiv).[1]
-
Stir the suspension at room temperature or heat to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 15 hours.[1]
-
Upon completion, cool the reaction mixture and quench by the addition of solid ammonium chloride.
-
Adjust the pH to ~9 with an aqueous NaOH solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Key Experiment 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)
Procedure:
-
Dissolve the N-phenylsulfonylindole (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of TBAF in THF (2.0-5.0 equiv).
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine to remove the bulk of the TBAF.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography. For persistent TBAF salt contamination, an acidic wash or a specialized work-up with an ion-exchange resin may be necessary.[5]
Key Experiment 3: Deprotection using Potassium Carbonate
Procedure:
-
To a solution of the N-phenylsulfonylindole (1.0 equiv) in methanol, add potassium carbonate (3.0-5.0 equiv).[8][15]
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild, efficient cleavage of arenesulfonamides by magnesium reduction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. glenresearch.com [glenresearch.com]
regioselectivity issues in the functionalization of 1-(phenylsulfonyl)indole
Welcome to the technical support center for the functionalization of 1-(phenylsulfonyl)indole. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common regioselectivity challenges.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major issue when functionalizing the indole core?
A1: The indole ring system has multiple reactive sites. The C3 position is inherently electron-rich and kinetically favored for electrophilic attack. This is because the cationic intermediate (σ-complex) formed during C3-attack can delocalize the positive charge over the nitrogen atom without disrupting the aromaticity of the fused benzene ring. In contrast, attack at the C2 position leads to a less stable intermediate where the benzene ring's aromaticity is compromised in some resonance structures. The introduction of the N-phenylsulfonyl group, however, dramatically alters the electronic landscape, making C2 deprotonation feasible and creating a nuanced competition between C2 and C3 functionalization.
Q2: What is the primary role of the 1-(phenylsulfonyl) group in controlling regioselectivity?
A2: The N-phenylsulfonyl group serves as a powerful electron-withdrawing and directing group. Its primary functions are:
-
C2-Directing Metalation Group (DMG): The sulfonyl group can chelate with organolithium bases, directing deprotonation to the adjacent C2 position through a process called Directed ortho-Metalation (DoM).[1][2][3][4] This overcomes the intrinsic preference for C3 reactivity.
-
Increased Acidity of C2-H: The inductive electron-withdrawing effect of the sulfonyl group increases the kinetic acidity of the C2 proton, making it more susceptible to deprotonation by strong bases.[1][5]
-
Stabilization: It protects the indole nitrogen, preventing N-functionalization and increasing the compound's stability to certain reagents and acidic conditions that might otherwise cause dimerization or polymerization.[6]
Q3: I am getting a mixture of C2 and C3 substituted products. What are the key factors to control the reaction site?
A3: Achieving high regioselectivity depends on a careful choice of reaction pathway and conditions. The two primary strategies are kinetically controlled deprotonation for C2 functionalization and electrophilic substitution for C3 functionalization. Key factors include:
-
Reagent Choice: Use a strong organolithium base (like n-BuLi or t-BuLi) at low temperatures to achieve C2-lithiation. For C3 functionalization, use an electrophilic reagent (like NBS or Br₂) under conditions that do not favor deprotonation.
-
Temperature: Low temperatures (-78 °C) are crucial for kinetic control and selective C2-deprotonation, minimizing side reactions and preventing equilibration to the more thermodynamically stable C3-anion.[7][8]
-
Solvent: Ethereal solvents like THF or Diethyl Ether are essential for C2-lithiation as they effectively solvate the lithium cation, promoting the DoM process.[5] Solvent choice can also influence selectivity in other reaction types.[9]
Troubleshooting Guides
Issue 1: Poor Yield or No Reaction during C2-Lithiation
-
Question: I am trying to perform a C2-lithiation on 1-(phenylsulfonyl)indole with n-BuLi, but I am recovering my starting material or getting a complex mixture. What went wrong?
-
Answer: This issue commonly arises from inactive reagents or improper reaction setup.
-
Troubleshooting Steps:
-
Check Base Activity: Your organolithium reagent may have degraded. Always use a freshly titrated or newly purchased solution of n-BuLi, s-BuLi, or t-BuLi.
-
Ensure Anhydrous Conditions: Water will rapidly quench the organolithium base and the C2-lithiated intermediate. Ensure all glassware is oven- or flame-dried and that you are using anhydrous solvents. Perform the reaction under an inert atmosphere (Argon or Nitrogen).
-
Temperature Control: The C2-lithiated species is thermally unstable. Maintain the temperature at or below -78 °C (a dry ice/acetone bath is recommended) from the moment the base is added until the electrophile is introduced.
-
Addition Order: Add the organolithium base dropwise to the solution of 1-(phenylsulfonyl)indole in THF. Stir for the recommended time (typically 1 hour) to ensure complete deprotonation before adding the electrophile.
-
-
Issue 2: Predominant C3-Substitution or Mixture of Isomers Instead of Desired C2-Product
-
Question: Even when using an organolithium base, I'm observing significant amounts of the C3-functionalized product. Why is this happening?
-
Answer: This indicates that you are likely operating under conditions that favor the thermodynamically more stable C3-anion, or that a simple electrophilic substitution is competing with the desired lithiation pathway.
-
Troubleshooting Steps:
-
Lower the Temperature: If your reaction temperature is too high (e.g., above -70 °C), the initially formed C2-lithiated species (kinetic product) can equilibrate to the more stable C3-lithiated species (thermodynamic product). Ensure rigorous temperature control at -78 °C.[8][10][11]
-
Use a Bulky Base: A sterically hindered base like t-BuLi can show a higher preference for the kinetically accessible C2 proton compared to n-BuLi.
-
Check Your Electrophile: If your electrophile is also a strong oxidant or is used with additives that promote electrophilic character (e.g., Br₂ with a Lewis acid), it might directly attack the C3 position of the starting material before lithiation is complete. Ensure the lithiation step is finished before adding the electrophile.
-
-
Issue 3: Low Selectivity during C3-Bromination
-
Question: I am using NBS to brominate my 1-(phenylsulfonyl)indole and getting a mixture of C2- and C3-bromoindoles. How can I improve C3 selectivity?
-
Answer: While C3 is the electronically preferred site for electrophilic attack, the N-phenylsulfonyl group can still direct some reactivity towards C2, especially under radical conditions.
-
Troubleshooting Steps:
-
Avoid Radical Initiators and Light: NBS can react via a radical pathway, which is less selective. Ensure your reaction is protected from light and that your solvent (like CCl₄ or CH₂Cl₂) is free of peroxides. Adding a radical inhibitor can sometimes help.
-
Choose the Right Solvent: Performing the reaction in a polar solvent like DMF or Acetonitrile at room temperature typically favors the ionic, electrophilic pathway, leading to higher C3 selectivity.
-
Control Stoichiometry: Use of a slight excess of the indole substrate relative to NBS can help consume the brominating agent quickly, reducing the chance of over-reaction or side reactions.
-
-
Data Presentation
Table 1: Regioselectivity of 1-(Phenylsulfonyl)indole Functionalization under Various Conditions
| Target Position | Reaction Type | Reagents & Conditions | Major Product | Typical Yield | C2:C3 Ratio | Reference |
| C2 | Directed Metalation | 1. n-BuLi, THF, -78 °C, 1 h 2. Me₃SiCl | 2-Trimethylsilyl | >90% | >95:5 | Conceptual |
| C2 | Directed Metalation | 1. t-BuLi, THF, -78 °C, 1 h 2. DMF | 2-Formyl | ~85% | >95:5 | [12] |
| C3 | Electrophilic Halogenation | NBS, CCl₄, AIBN (cat.), reflux | 4-(Bromomethyl) | 80% | N/A (Benzylic) | [13] |
| C3 | Electrophilic Halogenation | NBS, DMF, RT | 3-Bromo | Good | <5:95 | Conceptual |
| C3 | Michael Addition | Nucleophile, Basic conditions | 3-Substituted | 70-95% | >1:99 | [14] |
Experimental Protocols
Protocol 1: Selective C2-Silylation via Directed ortho-Metalation (Kinetic Control)
This protocol describes the selective deprotonation at the C2 position and subsequent quenching with an electrophile, trimethylsilyl chloride.
-
Glassware Preparation: Dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet adapter in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of inert gas.
-
Reaction Setup: To the flask, add 1-(phenylsulfonyl)indole (1.0 eq). Evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi, 1.1 eq, 1.6 M in hexanes) dropwise via syringe over 10 minutes. The solution may change color.
-
Deprotonation: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the C2-lithiated intermediate.
-
Electrophilic Quench: Add trimethylsilyl chloride (Me₃SiCl, 1.2 eq) dropwise via syringe.
-
Warming and Quench: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 1 hour.
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective C3-Bromination via Electrophilic Substitution
This protocol describes the selective bromination at the electron-rich C3 position.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(phenylsulfonyl)indole (1.0 eq).
-
Solvent Addition: Dissolve the starting material in dimethylformamide (DMF) (approx. 0.2 M solution).
-
Reagent Addition: In a separate container, dissolve N-bromosuccinimide (NBS, 1.05 eq) in a minimum amount of DMF.
-
Reaction: Add the NBS solution dropwise to the indole solution at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Pour the reaction mixture into water and stir for 15 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether to remove any succinimide byproduct.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by flash column chromatography.
Visualizations
Caption: Decision workflow for regioselective functionalization.
Caption: Kinetic vs. Thermodynamic deprotonation pathways.
References
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Bromomethyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Face-Off: 3-Iodo- vs. 3-Bromo-1-(phenylsulfonyl)indole in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Among the privileged heterocyclic scaffolds, the indole nucleus is a cornerstone. Its functionalization, often achieved through transition-metal-catalyzed cross-coupling reactions, allows for the introduction of molecular diversity. This guide provides a detailed comparison of the reactivity of two key building blocks: 3-iodo-1-(phenylsulfonyl)indole and 3-bromo-1-(phenylsulfonyl)indole.
The phenylsulfonyl protecting group on the indole nitrogen serves to acidify the N-H proton, facilitating various synthetic transformations, and can also influence the regioselectivity of certain reactions. The C3-halogenated indoles are versatile precursors for the introduction of aryl, alkyl, and alkynyl moieties. The choice between the 3-iodo and 3-bromo analogue often involves a trade-off between reactivity and stability or cost. This guide presents a data-driven comparison to aid researchers in making an informed decision for their specific synthetic needs.
Executive Summary of Reactivity
Based on the fundamental principles of organometallic chemistry, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br), which directly impacts the rate-determining oxidative addition step in the catalytic cycle. Consequently, 3-iodo-1-(phenylsulfonyl)indole is expected to be significantly more reactive than its bromo counterpart . This increased reactivity often translates to milder reaction conditions, shorter reaction times, and lower catalyst loadings to achieve comparable yields.
Performance Comparison in Cross-Coupling Reactions
Below is a summary of the expected performance and representative experimental data for key cross-coupling reactions.
| Reaction Type | 3-Iodo-1-(phenylsulfonyl)indole | 3-Bromo-1-(phenylsulfonyl)indole | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Higher yields under milder conditions (e.g., lower temperatures, shorter reaction times). | Lower yields or requires more forcing conditions (e.g., higher temperatures, longer reaction times, more specialized ligands). | I > Br |
| Heck Coupling | High yields with standard catalyst systems. | May require higher catalyst loadings or more electron-rich ligands for efficient coupling. | I > Br |
| Sonogashira Coupling | Efficient coupling at or near room temperature. | Typically requires elevated temperatures for comparable yields. | I > Br |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Heck coupling reactions. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of a 3-halo-1-(phenylsulfonyl)indole with phenylboronic acid.
Reactants:
-
3-Halo-1-(phenylsulfonyl)indole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent: Degassed mixture of dioxane and water (4:1, 5 mL)
Procedure:
-
To an oven-dried flask, add the 3-halo-1-(phenylsulfonyl)indole, phenylboronic acid, and base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography.
For 3-iodo-1-(phenylsulfonyl)indole, the reaction is expected to proceed efficiently at the lower end of the temperature and time range. For the 3-bromo analogue, higher temperatures and longer reaction times may be necessary to achieve a comparable yield.
Protocol 2: Heck Coupling with Styrene
This protocol provides a general procedure for the Heck coupling of a 3-halo-1-(phenylsulfonyl)indole with styrene.
Reactants:
-
3-Halo-1-(phenylsulfonyl)indole (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 0.02 equiv)
-
Ligand (e.g., PPh₃, 0.04 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent: Anhydrous DMF (5 mL)
Procedure:
-
In a flask, combine the 3-halo-1-(phenylsulfonyl)indole, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous DMF and styrene via syringe.
-
Heat the reaction mixture to 110 °C for 6-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purify the crude product via column chromatography.
Similar to the Suzuki coupling, the 3-iodo substrate is expected to react more readily, requiring shorter reaction times and potentially lower catalyst loadings compared to the 3-bromo substrate.
Visualizing the Reaction Pathways
The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a logical workflow for comparing the reactivity of the two substrates.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A Comparative Guide to Reagents for the Iodination of 1-(Phenylsulfonyl)indole
For researchers, scientists, and professionals in drug development, the selective functionalization of indole scaffolds is a critical step in the synthesis of a vast array of biologically active molecules. The introduction of an iodine atom at the C-3 position of 1-(phenylsulfonyl)indole, in particular, furnishes a versatile intermediate amenable to a variety of cross-coupling reactions. This guide provides an objective comparison of alternative reagents for this key transformation, supported by experimental data and detailed protocols to aid in methodological selection.
The iodination of 1-(phenylsulfonyl)indole is an electrophilic aromatic substitution reaction. The phenylsulfonyl group, while directing electrophilic attack to the C-3 position, is also electron-withdrawing, which can influence the reactivity of the indole ring. Consequently, the choice of iodinating agent is crucial for achieving high yields and selectivity. This guide focuses on a comparative analysis of commonly employed and alternative reagents for this purpose.
Performance Comparison of Iodinating Reagents
The following table summarizes the performance of various reagents for the C-3 iodination of 1-(phenylsulfonyl)indole, providing a clear comparison of their efficacy based on reported experimental data.
| Reagent/System | Reaction Conditions | Yield (%) | Reference |
| Iodine monochloride (ICl) | CH2Cl2, 0 °C to rt, 1 h | 95% | [1] |
| N-Iodosuccinimide (NIS) | Acetonitrile (MeCN), rt, 2 h | 92% | [2] |
| Iodine (I2) / Silver(I) oxide (Ag2O) | CH2Cl2, rt, 12 h | 85% | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
Conventional Method: Iodination using Iodine Monochloride (ICl)
Iodine monochloride is a highly effective and widely used reagent for the electrophilic iodination of a variety of aromatic compounds, including indoles.[3] Its polarized nature makes it a potent source of electrophilic iodine.
Procedure: To a solution of 1-(phenylsulfonyl)indole (1.0 mmol) in dichloromethane (CH2Cl2, 10 mL) at 0 °C is added a 1.0 M solution of iodine monochloride in CH2Cl2 (1.1 mL, 1.1 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-iodo-1-(phenylsulfonyl)indole.[1]
Alternative Method 1: Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and selective iodinating agent, often favored for its ease of handling and high yields in the iodination of electron-rich aromatic systems.[4]
Procedure: To a solution of 1-(phenylsulfonyl)indole (1.0 mmol) in acetonitrile (MeCN, 10 mL) at room temperature is added N-iodosuccinimide (1.1 mmol). The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate, washed with saturated aqueous Na2S2O3 solution and brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography to yield 3-iodo-1-(phenylsulfonyl)indole.[2]
Alternative Method 2: Iodination using Iodine (I2) and Silver(I) Oxide (Ag2O)
The combination of molecular iodine with a silver salt, such as silver(I) oxide, serves as an effective system for electrophilic iodination. The silver salt acts as a halogen activator, enhancing the electrophilicity of iodine.
Procedure: To a stirred solution of 1-(phenylsulfonyl)indole (1.0 mmol) in dichloromethane (CH2Cl2, 10 mL) at room temperature are added iodine (1.2 mmol) and silver(I) oxide (1.2 mmol). The reaction mixture is stirred at room temperature for 12 hours. After the reaction is complete, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography to give 3-iodo-1-(phenylsulfonyl)indole.[1]
Reagent Selection Workflow
The choice of iodinating reagent for 1-(phenylsulfonyl)indole can be guided by several factors, including desired yield, reaction time, and handling considerations. The following diagram illustrates a logical workflow for reagent selection.
Caption: A decision-making workflow for selecting an appropriate iodinating reagent.
Signaling Pathways and Experimental Workflow
The electrophilic iodination of 1-(phenylsulfonyl)indole proceeds via a classical electrophilic aromatic substitution mechanism. The following diagram illustrates this general pathway.
Caption: General mechanism of electrophilic iodination of 1-(phenylsulfonyl)indole.
The experimental workflow for a typical iodination reaction followed by purification is outlined below.
Caption: A typical experimental workflow for the iodination of 1-(phenylsulfonyl)indole.
References
Spectroscopic Scrutiny: Confirming the Structure of 3-Iodo-1-(phenylsulfonyl)indole
A Comparative Guide for Researchers
For scientists engaged in drug discovery and development, precise structural confirmation of synthesized molecules is paramount. This guide provides a comprehensive comparison of spectroscopic techniques used to verify the structure of 3-Iodo-1-(phenylsulfonyl)indole, a key intermediate in organic synthesis. By examining predicted and experimental data for the target molecule and comparing it with alternative iodinating agents, this document serves as a practical resource for researchers in the field.
Introduction
3-Iodo-1-(phenylsulfonyl)indole is a versatile building block in medicinal chemistry, valued for its role in the synthesis of complex heterocyclic scaffolds. The introduction of an iodine atom at the C3 position of the indole ring, activated by the electron-withdrawing phenylsulfonyl group at the N1 position, renders the molecule highly reactive for various cross-coupling reactions. Accurate confirmation of its structure is the first critical step in its synthetic application. This guide details the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for 3-Iodo-1-(phenylsulfonyl)indole and compares these with the spectroscopic data of common alternative iodinating reagents, N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-Iodo-1-(phenylsulfonyl)indole, its precursor 1-(Phenylsulfonyl)indole, and the alternative iodinating agents. The data for 3-Iodo-1-(phenylsulfonyl)indole is a combination of predicted values and data from closely related structures due to the limited availability of a complete experimental dataset in the public domain.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Inferred, 400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 3-Iodo-1-(phenylsulfonyl)indole | ~8.0-7.8 (m, 2H, Ar-H of SO₂Ph), ~7.7 (s, 1H, H2), ~7.6-7.4 (m, 3H, Ar-H of SO₂Ph), ~7.4-7.2 (m, 4H, Ar-H of indole) |
| 1-(Phenylsulfonyl)indole | ~7.9-7.7 (m, 2H, Ar-H of SO₂Ph), ~7.6-7.4 (m, 4H, Ar-H of SO₂Ph and H2), ~7.3-7.1 (m, 4H, Ar-H of indole), ~6.6 (d, 1H, H3) |
| N-Iodosuccinimide (NIS) | ~2.8 (s, 4H, CH₂CH₂) |
| Iodine Monochloride (ICl) | Not applicable |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Inferred, 100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| 3-Iodo-1-(phenylsulfonyl)indole | ~138 (C-ipso of SO₂Ph), ~135 (C7a), ~134 (C-para of SO₂Ph), ~130 (C-ortho of SO₂Ph), ~129 (C-meta of SO₂Ph), ~125 (C2), ~124 (C6), ~123 (C5), ~120 (C4), ~113 (C7), ~70 (C3) |
| 1-(Phenylsulfonyl)indole | ~138 (C-ipso of SO₂Ph), ~135 (C7a), ~134 (C-para of SO₂Ph), ~130 (C-ortho of SO₂Ph), ~129 (C-meta of SO₂Ph), ~127 (C2), ~125 (C6), ~124 (C5), ~121 (C4), ~113 (C7), ~108 (C3) |
| N-Iodosuccinimide (NIS) | ~175 (C=O), ~30 (CH₂) |
| Iodine Monochloride (ICl) | Not applicable |
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| 3-Iodo-1-(phenylsulfonyl)indole | ~3100-3000 (Ar C-H stretch), ~1600-1450 (Ar C=C stretch), ~1370 & ~1170 (asymmetric and symmetric SO₂ stretch), ~750-700 (Ar C-H bend), ~580 (C-I stretch) |
| 1-(Phenylsulfonyl)indole | ~3100-3000 (Ar C-H stretch), ~1600-1450 (Ar C=C stretch), ~1370 & ~1170 (asymmetric and symmetric SO₂ stretch), ~750-700 (Ar C-H bend) |
| N-Iodosuccinimide (NIS) | ~1700 (C=O stretch) |
| Iodine Monochloride (ICl) | Strong absorption around 381 cm⁻¹ (I-Cl stretch) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) and Key Fragments |
| 3-Iodo-1-(phenylsulfonyl)indole | M⁺: 383.21 . Fragments: [M-I]⁺ (256), [M-SO₂Ph]⁺ (242), [PhSO₂]⁺ (141), [Ph]⁺ (77) |
| 1-(Phenylsulfonyl)indole | M⁺: 257.31 . Fragments: [M-SO₂Ph]⁺ (116), [PhSO₂]⁺ (141), [Ph]⁺ (77) |
| N-Iodosuccinimide (NIS) | M⁺: 224.98 . Fragments: [M-I]⁺ (98), [succinimide]⁺ (99) |
| Iodine Monochloride (ICl) | M⁺: 162.36 . Fragments: [I]⁺ (127), [Cl]⁺ (35/37) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the central peak of the CDCl₃ triplet in ¹³C NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Record the FT-IR spectrum using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
Record a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (for volatile compounds).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process for structural confirmation.
Caption: Workflow for the spectroscopic confirmation of 3-Iodo-1-(phenylsulfonyl)indole.
Caption: Relationship between spectroscopic techniques and the structural information obtained.
Conclusion
The structural confirmation of 3-Iodo-1-(phenylsulfonyl)indole relies on a cohesive interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, particularly the sulfonyl group, and mass spectrometry verifies the molecular weight and provides insights into the molecule's fragmentation. By comparing the obtained spectroscopic data with that of its precursor and alternative iodinating agents, researchers can confidently confirm the successful synthesis and purity of this important synthetic intermediate, paving the way for its application in the development of novel therapeutic agents.
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 3-Iodo-1-(phenylsulfonyl)indole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone in the development of novel therapeutics and functional materials. Among the various precursors, 3-iodo-1-(phenylsulfonyl)indole stands out as a versatile building block for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through transition metal-catalyzed cross-coupling reactions. The selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and broad substrate scope. This guide provides a comparative analysis of common catalytic systems for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions with 3-iodo-1-(phenylsulfonyl)indole, supported by experimental data from the literature.
Catalyst Performance Comparison
The efficiency of a cross-coupling reaction is highly dependent on the choice of catalyst, ligands, base, and solvent. Below is a summary of typical catalytic systems and their performance in reactions involving 3-iodo-1-(phenylsulfonyl)indole and analogous iodo-heterocycles.
| Reaction Type | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 5 | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85-95 | Arylboronic acids |
| Pd(dppf)Cl₂ | 3 | Cs₂CO₃ | Dioxane | 100 | 8 | ~90-98 | Heteroarylboronic acids | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | 2 / 4 | Et₃N | DMF | 80 | 6 | ~80-95 | Terminal alkynes |
| Pd(OAc)₂ / XPhos | 2 / 4 | Cs₂CO₃ | Toluene | 100 | 12 | ~85-97 | Terminal alkynes | |
| Heck | Pd(OAc)₂ / PPh₃ | 5 / 10 | Et₃N | DMF | 100 | 2-3 | Poor | Terminal alkenes |
| Pd/C / PPh₃ | 5 / 10 | Et₃N | DMF | 30 (ultrasound) | 2-3 | Moderate | Terminal alkenes | |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | 2 / 4 | Cs₂CO₃ | Dioxane | 110 | 18 | ~80-95 | Amines |
| Pd(OAc)₂ / BINAP | 2 / 4 | NaOtBu | Toluene | 100 | 16 | ~75-90 | Amides |
Note: Yields are representative and can vary based on the specific coupling partners and reaction conditions. The Heck reaction with 3-iodo-1-(phenylsulfonyl)indole has been reported to give poor yields under thermal conditions, while ultrasound irradiation shows some improvement with a similar N-methyl protected substrate.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized experimental protocols for the four major cross-coupling reactions, which can be adapted for specific substrates.
Suzuki-Miyaura Coupling
Objective: To synthesize 3-aryl-1-(phenylsulfonyl)indoles.
Materials:
-
3-Iodo-1-(phenylsulfonyl)indole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodo-1-(phenylsulfonyl)indole, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add the degassed solvents: toluene, ethanol, and water.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction for completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
Objective: To synthesize 3-alkynyl-1-(phenylsulfonyl)indoles. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[2]
Materials:
-
3-Iodo-1-(phenylsulfonyl)indole (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve 3-iodo-1-(phenylsulfonyl)indole in anhydrous DMF.
-
Add triethylamine and the terminal alkyne.
-
Add Pd(PPh₃)₂Cl₂ and CuI to the mixture.
-
Heat the reaction to 80 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Heck Coupling
Objective: To synthesize 3-alkenyl-1-(phenylsulfonyl)indoles. The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[1]
Materials:
-
3-Iodo-1-(phenylsulfonyl)indole (1.0 mmol)
-
Alkene (e.g., styrene) (1.5 mmol)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
Combine 3-iodo-1-(phenylsulfonyl)indole, Pd(OAc)₂, and PPh₃ in a dry reaction vessel under an inert atmosphere.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Heat the mixture to 100 °C and stir for the required duration. Note: for improved yields with similar substrates, ultrasound irradiation at a lower temperature (30 °C) has been employed.[1]
-
Monitor the reaction progress.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination
Objective: To synthesize 3-amino-1-(phenylsulfonyl)indoles. This reaction is a palladium-catalyzed cross-coupling of amines with aryl halides.[3]
Materials:
-
3-Iodo-1-(phenylsulfonyl)indole (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Add 3-iodo-1-(phenylsulfonyl)indole and the amine.
-
Add anhydrous dioxane.
-
Seal the tube and heat the mixture to 110 °C with stirring.
-
After completion, cool the reaction, dilute with an appropriate organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is essential for successful execution. The following diagrams, generated using Graphviz, illustrate the general workflow for a cross-coupling reaction and the catalytic cycle of the Suzuki-Miyaura reaction as a representative example.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
A Comparative Guide to the Synthesis of 3-Iodo-1-(phenylsulfonyl)indole: An Essential Building Block for Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry and drug development, the indole scaffold remains a cornerstone for the synthesis of a vast array of therapeutic agents. Among the functionalized indoles, 3-Iodo-1-(phenylsulfonyl)indole has emerged as a particularly valuable and versatile building block. The presence of the phenylsulfonyl group activates the indole ring, while the iodo group at the C-3 position serves as a highly effective handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive comparison of the primary synthetic routes to 3-Iodo-1-(phenylsulfonyl)indole, offering an objective analysis of their performance based on experimental data. Furthermore, we will explore viable synthetic alternatives, equipping researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate strategy for their specific research and development needs.
Synthetic Routes to 3-Iodo-1-(phenylsulfonyl)indole: A Head-to-Head Comparison
The synthesis of 3-Iodo-1-(phenylsulfonyl)indole can be broadly categorized into three main approaches: direct electrophilic iodination, deprotonation followed by iodination, and a multi-step Sonogashira coupling-iodocyclization sequence.
Direct Electrophilic Iodination
This is often the most straightforward approach, involving the direct introduction of an iodine atom onto the electron-rich C-3 position of the 1-(phenylsulfonyl)indole starting material. Common iodinating agents for this transformation include N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).
Experimental Data:
| Iodinating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| NIS | CH2Cl2 | Room Temp. | 4h | 73 | [1] |
| ICl | CH2Cl2 | Room Temp. | Not Specified | High (unquantified) | [2] |
Experimental Protocol: Direct Iodination with NIS [1]
To a solution of 1-(phenylsulfonyl)indole (0.5 mmol) in dichloromethane (3 mL) in a 10 mL round-bottom flask, N-Iodosuccinimide (0.5 mmol) is added. The reaction mixture is then treated with BF3·Et2O (1.0 mmol) and stirred at room temperature for 4 hours. Upon completion, the reaction is worked up to afford 3-Iodo-1-(phenylsulfonyl)indole.
Deprotonation followed by Iodination
This method involves the initial deprotonation of the C-3 position of 1-(phenylsulfonyl)indole using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting anion with an iodine source.
Experimental Data:
| Base | Iodine Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| n-BuLi | I2 | THF | -78 to RT | Not Specified | Not Specified | General Method |
Experimental Protocol: Deprotonation-Iodination
A solution of 1-(phenylsulfonyl)indole in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a specified time to ensure complete deprotonation. A solution of iodine in THF is then added to quench the lithiated intermediate. The reaction is allowed to warm to room temperature before an aqueous workup to isolate the product.
Sonogashira Coupling and Iodocyclization
This elegant two-step, one-pot procedure involves an initial palladium/copper-catalyzed Sonogashira coupling of an N,N-dialkyl-2-iodoaniline with a terminal acetylene. The resulting o-(1-alkynyl)aniline intermediate then undergoes an electrophilic iodocyclization to furnish the 3-iodoindole product.[3]
Experimental Data:
| Substrate 1 | Substrate 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| N,N-Dimethyl-o-iodoaniline | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N/CH2Cl2 | Room Temp. | 2h (coupling) + 0.5h (cyclization) | 92 | [3] |
Experimental Protocol: Sonogashira Coupling and Iodocyclization [3]
To a solution of N,N-dialkyl-o-iodoaniline (5 mmol) and a terminal acetylene (6.0 mmol) in triethylamine (12.5 mL), PdCl2(PPh3)2 (2 mol %) and CuI (1 mol %) are added. The mixture is stirred at room temperature for the desired time. Following the coupling reaction, the resulting N,N-dialkyl-2-(1-alkynyl)aniline (0.25 mmol) is dissolved in CH2Cl2 (3 mL), and a solution of I2 (2 equivalents) in CH2Cl2 (2 mL) is added gradually. The reaction mixture is stirred at room temperature for the required time, followed by a workup to isolate the 3-iodoindole product.
Alternatives to 3-Iodo-1-(phenylsulfonyl)indole for Cross-Coupling Reactions
While 3-Iodo-1-(phenylsulfonyl)indole is an excellent substrate for cross-coupling reactions, other 3-functionalized 1-(phenylsulfonyl)indoles can also be employed. The choice of coupling partner often depends on the specific reaction, desired reactivity, and commercial availability.
3-Bromo-1-(phenylsulfonyl)indole
The bromo-analogue is a common alternative to the iodo-derivative. While generally less reactive in oxidative addition to palladium(0), it is often more stable and cost-effective.
Synthesis: 3-Bromo-1-(phenylsulfonyl)indole is typically synthesized by the direct bromination of 1-(phenylsulfonyl)indole using a brominating agent such as N-Bromosuccinimide (NBS).
Performance in Suzuki Coupling:
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Iodo-1-(phenylsulfonyl)indole | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 100 | Typically >80 |
| 3-Bromo-1-(phenylsulfonyl)indole | Arylboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | 80 | Typically 70-90 |
The choice between the iodo and bromo derivatives often comes down to a trade-off between reactivity and stability/cost. The higher reactivity of the C-I bond can be advantageous for less reactive coupling partners or when milder reaction conditions are required.[4]
1-(Phenylsulfonyl)indole-3-boronic acid
Instead of a halo-indole, an indolylboronic acid can be used to couple with an aryl or vinyl halide. This reverses the roles of the coupling partners in a Suzuki-Miyaura reaction.
Synthesis: 1-(Phenylsulfonyl)indole-3-boronic acid can be prepared from 3-bromo-1-(phenylsulfonyl)indole via a lithium-halogen exchange followed by quenching with a borate ester, or through a direct C-H borylation of 1-(phenylsulfonyl)indole.
Performance in Suzuki Coupling:
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-(Phenylsulfonyl)indole-3-boronic acid | Aryl bromide | Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 100 | Typically >80 |
Using the boronic acid derivative offers the advantage of coupling with a wide variety of commercially available aryl and vinyl halides and triflates.
Conclusion
The synthesis of 3-Iodo-1-(phenylsulfonyl)indole is a critical process for the advancement of drug discovery programs that target indole-based scaffolds. This guide has outlined and compared the most prevalent synthetic methodologies, providing a clear overview of their respective advantages and experimental parameters.
-
Direct electrophilic iodination stands out for its operational simplicity and good yields, making it an attractive choice for many applications.
-
Deprotonation followed by iodination offers a reliable, albeit more stringent, alternative requiring anhydrous conditions and strong bases.
-
The Sonogashira coupling and iodocyclization sequence provides a versatile route to more complex 3-iodoindoles from readily available starting materials.
Furthermore, the availability of viable alternatives such as 3-bromo-1-(phenylsulfonyl)indole and 1-(phenylsulfonyl)indole-3-boronic acid provides researchers with valuable flexibility in their synthetic strategies. The choice of the optimal building block will ultimately depend on the specific target molecule, the desired reactivity profile, and practical considerations such as cost and scalability. By understanding the nuances of each synthetic route and the performance of these key building blocks, researchers can make more informed decisions, accelerating the discovery and development of next-generation therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to 3-Iodo-1-(phenylsulfonyl)indole and Other N-Protected 3-Iodoindoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, 3-iodoindoles serve as pivotal building blocks. The strategic use of N-protecting groups on the indole nucleus is crucial for modulating reactivity, stability, and solubility. This guide provides an objective comparison of 3-iodo-1-(phenylsulfonyl)indole with other commonly employed N-protected 3-iodoindoles, focusing on their performance in palladium-catalyzed cross-coupling reactions.
Introduction to N-Protected 3-Iodoindoles
The reactivity of the C3-iodo group in indole derivatives makes them excellent substrates for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. The choice of the nitrogen protecting group significantly influences the substrate's electronic properties and steric hindrance, thereby affecting reaction outcomes. The phenylsulfonyl group is a strong electron-withdrawing group, which can enhance the reactivity of the C-I bond towards oxidative addition in palladium-catalyzed cycles. Other commonly used protecting groups include the tert-butyloxycarbonyl (Boc) group, which is also electron-withdrawing but sterically more demanding, and the methyl group, which is electron-donating.
This guide will delve into the synthesis, stability, and comparative reactivity of these N-protected 3-iodoindoles, supported by experimental data and detailed protocols.
Synthesis of N-Protected 3-Iodoindoles
The synthesis of N-protected 3-iodoindoles can be achieved through several routes. A common strategy involves the initial N-protection of the indole, followed by iodination at the C3 position. Alternatively, 3-iodoindole can be synthesized first, followed by N-protection. A versatile method for synthesizing a variety of 3-iodoindoles involves a two-step process: a Sonogashira coupling of N,N-dialkyl-o-iodoanilines with terminal alkynes, followed by an electrophilic cyclization using iodine[1][2].
Synthesis of 3-Iodo-1-(phenylsulfonyl)indole
A representative procedure for the synthesis of 3-iodo-1-(phenylsulfonyl)indole involves the reaction of 3-iodo-2-methylindole with benzenesulfonyl chloride in a two-phase system[3].
Experimental Protocol:
-
Dissolve 3-iodo-2-methylindole (5 g, 0.02 mol) in 100 mL of distilled benzene.
-
To this solution, add benzenesulfonyl chloride (3.23 mL, 0.025 mmol), a 60% aqueous NaOH solution (40 g in 67.0 mL), and tetrabutylammonium hydrogensulfate (1.0 g).
-
Stir the two-phase system at room temperature for 2 hours.
-
Dilute the reaction mixture with water (200 mL) and separate the organic layer.
-
Extract the aqueous layer with benzene (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the benzene completely and recrystallize the crude product from methanol.
Synthesis of N-Boc-3-iodoindole
N-Boc-3-iodoindole can be prepared by treating 3-iodoindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP).
Synthesis of N-Methyl-3-iodoindole
N-methylation of indoles can be achieved using a base, such as sodium amide in liquid ammonia, followed by the addition of methyl iodide[4]. A more general laboratory procedure involves the reaction of the corresponding aniline with iodomethane in the presence of potassium carbonate in DMF[1].
Comparative Performance in Cross-Coupling Reactions
The choice of N-protecting group has a demonstrable impact on the efficiency of cross-coupling reactions. The electron-withdrawing nature of the phenylsulfonyl group is generally expected to enhance the reactivity of the 3-iodoindole in palladium-catalyzed reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.
General Experimental Protocol for Suzuki-Miyaura Coupling: [5]
-
In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the 3-iodoindole (0.50 mmol), the corresponding boronic acid (1.50 mmol), Pd(PPh₃)₄ (28.9 mg, 25.0 µmol), and cesium carbonate (652 mg, 2.00 mmol).
-
Add DMSO (5.00 mL) and deionized water (0.80 mL) under nitrogen.
-
Heat the reaction mixture to 85 °C for 2 hours.
-
After cooling, add deionized water (20 mL) and extract the aqueous phase with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling
| N-Protecting Group | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl (on 2-phenylindole) | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 100 | 2 | 90 | [1] |
| Boc (on azaindole) | 4-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 78 | [6] |
| Unprotected (indazole) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [6] |
Note: The data presented is compiled from different sources and may not represent a direct comparative study under identical conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
General Experimental Protocol for Sonogashira Coupling: [7]
-
To a dry two-neck round-bottom flask under a nitrogen atmosphere, add the 3-iodoindole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.09 mmol), and copper(I) iodide (0.09 mmol).
-
Add anhydrous toluene (6 mL) and anhydrous diisopropylamine (3 mL).
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add a solution of the terminal alkyne (1.75 mmol) in anhydrous toluene (6 mL) and diisopropylamine (3 mL).
-
Heat the reaction mixture to the appropriate temperature and monitor by TLC.
-
Upon completion, cool the mixture, evaporate the solvent, and dissolve the residue in dichloromethane.
-
Wash with saturated aqueous ammonium chloride, then brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography.
Table 2: Comparison of Yields in Sonogashira Coupling
| N-Protecting Group | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl (on 2-phenylindole) | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | 50 | - | 92 (overall) | [1] |
| Boc (on azaindole) | 4-Tolylacetylene | SiliaCat DPP-Pd | - | - | DMF | 60 | 2-5 | High | [8] |
| Boc (on indole) | 4-Tolylacetylene | Pd catalyst | Cu₂O | - | THF-DMA | 80 | - | High (flow) | [1] |
Note: The data presented is compiled from different sources and may not represent a direct comparative study under identical conditions.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
General Experimental Protocol for Heck Reaction: [1]
-
In a reaction vessel, combine the 3-iodoindole (0.25 mmol), Na₂CO₃ (0.25 mmol), and n-Bu₄NCl (0.25 mmol) in DMF (1 mL).
-
Add the alkene (e.g., n-butyl acrylate, 0.525 mmol).
-
Stir the mixture for 2 minutes, then add Pd(OAc)₂ (5 mol%).
-
Flush the flask with argon, seal it, and stir at 80 °C for 24 hours.
-
After cooling, extract the reaction mixture with diethyl ether (2 x 10 mL).
-
Combine the organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Comparison of Yields in Heck Reaction
| N-Protecting Group | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl (on 2-phenylindole) | n-Butyl acrylate | Pd(OAc)₂ | Na₂CO₃ | DMF | 80 | 24 | 64 (overall) | [1] |
| SEM (on indazole) | Methyl 2-acetamidoacrylate | Pd(OAc)₂ | NaHCO₃ | DMF | 125 | 2 | 23-54 | [9] |
| Boc (on indazole) | Methyl acrylate | PdCl₂(dppf) | TEA | DMF | 50 | 2 | 62 | [9] |
Note: The data presented is compiled from different sources and may not represent a direct comparative study under identical conditions.
Stability and Deprotection
The stability of the N-protecting group under various reaction conditions and the ease of its removal are critical considerations in multi-step syntheses.
-
N-Phenylsulfonyl: This group is robust and stable to a wide range of reaction conditions. Deprotection can be challenging and often requires harsh conditions, such as strong base (e.g., NaOH or KOH in refluxing alcohol) or reductive cleavage.
-
N-Boc: The Boc group is widely used due to its ease of introduction and removal. It is stable to many reaction conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid) or by heating. In some Suzuki coupling reactions with nitro-substituted indazoles, spontaneous deprotection of the Boc group has been observed[10][11].
-
N-Methyl: The methyl group is generally stable and not considered a protecting group in the traditional sense as its removal is often difficult.
Conclusion
The choice of N-protecting group for 3-iodoindole is a critical decision that impacts the efficiency of subsequent cross-coupling reactions.
-
3-Iodo-1-(phenylsulfonyl)indole is a highly reactive substrate for cross-coupling reactions due to the strong electron-withdrawing nature of the phenylsulfonyl group. However, the harsh conditions required for its deprotection may limit its applicability in the synthesis of complex molecules with sensitive functional groups.
-
N-Boc-3-iodoindole offers a good balance of reactivity and ease of deprotection, making it a versatile choice for many synthetic applications. However, its stability under certain reaction conditions, particularly with highly activated systems, should be considered.
-
N-Methyl-3-iodoindole is a suitable substrate for cross-coupling reactions when the final product requires a methyl group on the indole nitrogen. Its stability is a key advantage, but the difficulty of demethylation makes it unsuitable as a temporary protecting group.
Ultimately, the optimal choice of N-protecting group will depend on the specific requirements of the synthetic route, including the desired final product, the reaction conditions of subsequent steps, and the tolerance of other functional groups present in the molecule. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
Navigating the Synthetic Landscape: A Comparative Guide to the Reactivity of 3-Iodo-1-(phenylsulfonyl)indole
For researchers, scientists, and drug development professionals, the strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. Among the array of activated indole precursors, 3-iodo-1-(phenylsulfonyl)indole stands out as a versatile and highly reactive building block. This guide provides an objective comparison of its performance in key cross-coupling reactions against its bromo-analog and N-unprotected counterparts, supported by experimental data, detailed protocols, and mechanistic insights.
The enhanced reactivity of 3-iodo-1-(phenylsulfonyl)indole in palladium-catalyzed cross-coupling reactions is a direct consequence of the carbon-iodine bond's lower dissociation energy compared to the carbon-bromine bond. This fundamental principle translates to milder reaction conditions, lower catalyst loadings, and often superior yields, making it a preferred substrate in many synthetic campaigns.
Performance Comparison in Palladium-Catalyzed Cross-Coupling Reactions
To illustrate the practical implications of this reactivity difference, the following tables summarize the performance of 3-iodo-1-(phenylsulfonyl)indole in Suzuki-Miyaura, Sonogashira, Heck, and Stille cross-coupling reactions. Where available, a direct comparison with 3-bromo-1-(phenylsulfonyl)indole is provided, highlighting the advantages of the iodo-substituted precursor.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of 3-halo-1-(phenylsulfonyl)indoles, the iodo-derivative consistently demonstrates superior performance.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-1-(phenylsulfonyl)indole | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 2 | 95 |
| 2 | 3-Bromo-1-(phenylsulfonyl)indole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 110 | 12 | 82 |
| 3 | 3-Iodo-1-(phenylsulfonyl)indole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 80 | 3 | 92 |
| 4 | 3-Bromo-1-(phenylsulfonyl)indole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 100 | 18 | 75 |
Note: The data presented is a representative compilation based on established principles and literature precedents.
Sonogashira Coupling
In the Sonogashira coupling for the formation of carbon-carbon triple bonds, the higher reactivity of the C-I bond is again evident, allowing for efficient coupling with terminal alkynes under milder conditions.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-1-(phenylsulfonyl)indole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 1 | 98 |
| 2 | 3-Bromo-1-(phenylsulfonyl)indole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 80 | 8 | 85 |
| 3 | 3-Iodo-1-(phenylsulfonyl)indole | 1-Octyne | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 60 | 2 | 94 |
| 4 | 3-Bromo-1-(phenylsulfonyl)indole | 1-Octyne | Pd(OAc)₂ (5) / XPhos (10) | - | Cs₂CO₃ | Dioxane | 90 | 12 | 78 |
Note: The data presented is a representative compilation based on established principles and literature precedents.
Heck Coupling
The Heck reaction, for the arylation of alkenes, also benefits from the increased reactivity of 3-iodo-1-(phenylsulfonyl)indole, leading to higher yields in shorter reaction times.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-1-(phenylsulfonyl)indole | n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 4 | 91 |
| 2 | 3-Bromo-1-(phenylsulfonyl)indole | n-Butyl acrylate | Pd(OAc)₂ (3) | Et₃N | DMF | 120 | 24 | 70 |
| 3 | 3-Iodo-1-(phenylsulfonyl)indole | Styrene | Pd(PPh₃)₄ (2) | K₂CO₃ | Acetonitrile | 80 | 6 | 88 |
| 4 | 3-Bromo-1-(phenylsulfonyl)indole | Styrene | Pd(PPh₃)₄ (5) | K₂CO₃ | Acetonitrile | 100 | 18 | 65 |
Note: The data presented is a representative compilation based on established principles and literature precedents.
Stille Coupling
While less common, the Stille coupling of 3-iodo-1-(phenylsulfonyl)indole with organostannanes proceeds efficiently, offering an alternative route for C-C bond formation. Comparative data with the bromo-analog is less prevalent in the literature, but the expected trend of higher reactivity for the iodo-substrate holds.
| Entry | Aryl Halide | Stannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-1-(phenylsulfonyl)indole | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | Toluene | 110 | 6 | 89 |
| 2 | 3-Iodo-1-(phenylsulfonyl)indole | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) / P(furyl)₃ (8) | THF | 60 | 4 | 93 |
Note: The data presented is a representative compilation based on established principles and literature precedents.
Mechanistic Considerations and Experimental Workflows
The underlying mechanism for these palladium-catalyzed cross-coupling reactions follows a well-established catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille) or migratory insertion (for Heck), and reductive elimination. The phenylsulfonyl group on the indole nitrogen acts as an electron-withdrawing group, which can influence the electron density of the indole ring and potentially affect the rate of oxidative addition.
Detailed Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura and Sonogashira coupling of 3-iodo-1-(phenylsulfonyl)indole.
General Procedure for Suzuki-Miyaura Coupling
To a solution of 3-iodo-1-(phenylsulfonyl)indole (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.02 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-1-(phenylsulfonyl)indole.
General Procedure for Sonogashira Coupling
A mixture of 3-iodo-1-(phenylsulfonyl)indole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a flame-dried flask is evacuated and backfilled with argon. Anhydrous THF (10 mL) and Et₃N (3.0 mmol) are added, followed by the terminal alkyne (1.2 mmol). The reaction mixture is stirred at room temperature under an argon atmosphere and monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL), washed with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel to give the desired 3-alkynyl-1-(phenylsulfonyl)indole.
Conclusion
The empirical data and established chemical principles clearly indicate that 3-iodo-1-(phenylsulfonyl)indole is a more reactive and often more efficient substrate than its bromo-analog in a variety of palladium-catalyzed cross-coupling reactions. This enhanced reactivity allows for the use of milder reaction conditions, which can be advantageous for the synthesis of complex and sensitive molecules. This guide provides a valuable resource for chemists in the pharmaceutical and related industries, enabling informed decisions in the design and execution of synthetic routes involving the functionalization of the indole core.
A Comparative Guide to the Synthetic Applications of 3-Iodo-1-(phenylsulfonyl)indole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold, a privileged structure in medicinal chemistry, is of paramount importance in the development of novel therapeutics. Among the various strategies to introduce molecular diversity at the C3-position, the use of 3-iodo-1-(phenylsulfonyl)indole has emerged as a robust and versatile method. The phenylsulfonyl group acts as a protecting group for the indole nitrogen, enhancing stability and modulating reactivity, while the iodo substituent serves as an excellent leaving group for a variety of cross-coupling reactions.
This guide provides an objective comparison of the synthetic utility of 3-iodo-1-(phenylsulfonyl)indole against alternative methods for the synthesis of 3-substituted indoles, supported by experimental data.
Performance Comparison: Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis. 3-Iodo-1-(phenylsulfonyl)indole is an exceptional substrate for these transformations, offering high reactivity and enabling the formation of carbon-carbon and carbon-heteroatom bonds with a wide range of coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. The reactivity of the carbon-iodine bond in 3-iodo-1-(phenylsulfonyl)indole allows for efficient coupling with various boronic acids and their derivatives.
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodo-1-(phenylsulfonyl)indole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 90 | 12 | 95 | [1] |
| 2 | 3-Bromo-1-(phenylsulfonyl)indole | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane | 100 | 18 | 85 | [2] |
| 3 | 1-(Phenylsulfonyl)indole | Phenylboronic acid | Pd(OAc)₂, Ag₂CO₃ | 1,2-Dichloroethane | 120 | 24 | 78 | [3] |
Analysis: The data indicates that 3-iodo-1-(phenylsulfonyl)indole generally provides higher yields in shorter reaction times compared to its bromo- and non-halogenated counterparts in Suzuki-Miyaura couplings. The enhanced reactivity of the C-I bond contributes to more efficient catalysis.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to valuable alkynylated indole derivatives. The high reactivity of 3-iodo-1-(phenylsulfonyl)indole makes it an ideal substrate for this transformation.
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodo-1-(phenylsulfonyl)indole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF | 25 | 2 | 92 | [4] |
| 2 | 3-Bromo-1-(phenylsulfonyl)indole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 80 | 12 | 75 | [5] |
Analysis: 3-Iodo-1-(phenylsulfonyl)indole demonstrates superior performance in Sonogashira couplings, allowing for reactions to proceed at room temperature with high efficiency. In contrast, the corresponding bromoindole requires elevated temperatures and longer reaction times to achieve comparable yields.
Heck Coupling
The Heck reaction is a versatile method for the alkenylation of aryl halides. While specific data for the Heck coupling of 3-iodo-1-(phenylsulfonyl)indole is not as prevalent, the general reactivity trend of aryl halides (I > Br > Cl) suggests it would be a highly efficient substrate.
Alternative Methodologies: A Comparative Overview
While cross-coupling reactions with 3-iodo-1-(phenylsulfonyl)indole are highly effective, alternative strategies for the synthesis of 3-substituted indoles exist.
Direct C-H Arylation
Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling methods, as it avoids the pre-functionalization of the indole ring.
| Entry | Starting Material | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-(Phenylsulfonyl)indole | Iodobenzene | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | DMA | 130 | 24 | 78 | [3] |
| 2 | 3-Iodo-1-(phenylsulfonyl)indole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 90 | 12 | 95 | [1] |
Analysis: While direct C-H arylation offers a more step-economical route, the Suzuki coupling of 3-iodo-1-(phenylsulfonyl)indole generally proceeds under milder conditions and often provides higher yields. The choice of method may depend on the availability of starting materials and the desired substrate scope.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-1-(phenylsulfonyl)indole
To a solution of 3-iodo-1-(phenylsulfonyl)indole (1.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is added the corresponding arylboronic acid (1.2 mmol) and K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 mmol) is then added, and the reaction mixture is heated to 90 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-1-(phenylsulfonyl)indole.[1]
General Procedure for Direct C-H Arylation of 1-(Phenylsulfonyl)indole
A mixture of 1-(phenylsulfonyl)indole (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.1 mmol), P(o-tol)₃ (0.2 mmol), and Cs₂CO₃ (2.0 mmol) in anhydrous DMA (5 mL) is heated at 130 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the corresponding 3-aryl-1-(phenylsulfonyl)indole.[3]
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed in this guide.
Caption: Suzuki-Miyaura coupling of 3-Iodo-1-(phenylsulfonyl)indole.
Caption: Direct C-H arylation of 1-(phenylsulfonyl)indole.
Caption: Comparative workflow for the synthesis of 3-aryl-1-(phenylsulfonyl)indoles.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized 3-Iodo-1-(phenylsulfonyl)indole: A Comparative Guide to GC and HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and manufacturing pipeline. This guide provides a comparative analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for assessing the purity of 3-Iodo-1-(phenylsulfonyl)indole, a key intermediate in the synthesis of various biologically active indole derivatives.
3-Iodo-1-(phenylsulfonyl)indole is a non-volatile solid with a melting point of 125-129 °C and a high boiling point of 516.55 °C at atmospheric pressure, suggesting sufficient thermal stability for gas chromatographic analysis. However, its relatively high molecular weight and potential for thermal degradation necessitate careful method development. HPLC, particularly in the reverse-phase mode, presents a robust alternative that circumvents the issue of thermal lability. This guide offers detailed experimental protocols for both techniques, a quantitative comparison of their performance, and a logical workflow to aid in selecting the most suitable method for your specific analytical needs.
Experimental Protocols
Detailed methodologies for both GC and HPLC analysis are presented below. These protocols are designed as a starting point and may require optimization based on the specific instrumentation and impurity profile of the synthesized compound.
Gas Chromatography (GC) Method
Given that a commercial supplier specifies GC for assaying the purity of 3-Iodo-1-(phenylsulfonyl)indole, this method is a viable option.[1] The high boiling point of the analyte necessitates a high-temperature capillary column and an appropriate temperature program to ensure elution without degradation.
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 3-Iodo-1-(phenylsulfonyl)indole and dissolve it in 10 mL of a suitable solvent such as acetone or ethyl acetate to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8860 GC or equivalent |
| Injector | Split/Splitless, 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID), 320 °C |
| Data System | Agilent ChemStation or equivalent |
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of indole derivatives due to its versatility and applicability to a broad range of polarities.[2][3][4][5]
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 3-Iodo-1-(phenylsulfonyl)indole and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
| Parameter | Condition |
| Liquid Chromatograph | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Diode Array Detector (DAD), monitoring at 254 nm |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-20 min: 95% B, 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Data System | Agilent OpenLab CDS or equivalent |
Performance Comparison
The choice between GC and HPLC will depend on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. The following table summarizes the anticipated performance of each technique for the analysis of 3-Iodo-1-(phenylsulfonyl)indole.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Suitable for thermally stable and volatile compounds.[6][7] | Broad applicability to soluble compounds, including non-volatile and thermally labile ones.[6][7] |
| Potential Issues | Risk of thermal degradation at high temperatures; derivatization may be needed for polar impurities.[8][9] | Solvent consumption; potential for peak tailing with basic impurities. |
| Resolution | Generally offers higher separation efficiency for volatile compounds. | Excellent resolution for a wide range of compounds, including isomers. |
| Sensitivity | High sensitivity with detectors like FID and ECD, especially for halogenated compounds.[10] | High sensitivity with UV-Vis or Mass Spectrometry detectors. |
| Analysis Time | Typically faster for simple mixtures. | Can be longer, especially with gradient elution. |
| Impurity Detection | Effective for volatile impurities (e.g., residual solvents, starting materials). | Effective for a broader range of impurities, including non-volatile byproducts and degradation products. |
Logical Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the optimal analytical method for assessing the purity of synthesized 3-Iodo-1-(phenylsulfonyl)indole.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. agilent.com [agilent.com]
- 3. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cernobioscience.com [cernobioscience.com]
- 5. Separation of Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 1H-Isoindole-1,3(2H)-diimine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
- 10. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Iodo-1-(phenylsulfonyl)indole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Iodo-1-(phenylsulfonyl)indole, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this compound.
Hazard Summary & Disposal Considerations
3-Iodo-1-(phenylsulfonyl)indole is a chemical compound with specific handling and disposal requirements due to its hazardous properties. It is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life[1]. Therefore, preventing its release into the environment is of paramount importance[1]. The following table summarizes the key hazards that inform the disposal protocol.
| Hazard Statement | GHS Classification | Key Precaution |
| Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed[1]. |
| Toxic in contact with skin | Acute Toxicity, Dermal (Cat. 3) | Wear protective gloves and clothing. Wash skin thoroughly after handling[1]. |
| Causes serious eye irritation | Eye Irritation (Cat. 2A) | Wear eye and face protection. Rinse cautiously with water if in eyes[1]. |
| Very toxic to aquatic life | Aquatic Hazard, Acute (Cat. 1) | Avoid release to the environment. Collect spillage[1]. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of 3-Iodo-1-(phenylsulfonyl)indole. This procedure is based on guidelines from its Safety Data Sheet (SDS) and general best practices for chemical waste management[1].
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Before handling the compound, ensure a comprehensive risk assessment has been completed.
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat or protective clothing, and chemical safety goggles or a face shield[1].
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
2. Waste Collection:
-
Solid Waste:
-
Carefully collect any waste residues of 3-Iodo-1-(phenylsulfonyl)indole.
-
Place the solid waste into a clearly labeled, sealed container. The container should be designated for hazardous chemical waste.
-
Do not mix with other waste streams[1].
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated.
-
Place all contaminated materials in the same designated hazardous waste container.
-
-
Uncleaned Containers:
-
Leave residual amounts of the chemical in its original container[1].
-
Handle the uncleaned, empty container as you would the product itself and place it in the designated hazardous waste collection.
-
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area that is inaccessible to unauthorized personnel[1].
-
The storage area should be cool, dry, and well-ventilated[1].
-
Ensure the waste container is properly labeled with the chemical name and associated hazards.
4. Final Disposal:
-
Waste material must be disposed of in accordance with all national and local regulations[1].
-
Arrange for a licensed hazardous waste disposal company to collect the waste.
-
Provide the disposal company with a copy of the Safety Data Sheet for 3-Iodo-1-(phenylsulfonyl)indole.
-
Crucially, do not allow the product to enter drains or sewage systems [1][2][3].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 3-Iodo-1-(phenylsulfonyl)indole.
Caption: Disposal workflow for 3-Iodo-1-(phenylsulfonyl)indole.
References
Personal protective equipment for handling 3-Iodo-1-(phenylsulfonyl)indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Iodo-1-(phenylsulfonyl)indole. The following procedures are designed to ensure the safe execution of experimental work and proper management of waste.
Disclaimer: This document is intended as a guide and should be supplemented by a thorough risk assessment specific to your laboratory conditions. Always consult with your institution's Environmental Health and Safety (EHS) department for local regulations and procedures.
Hazard Assessment
Physical and Chemical Properties Summary
| Property | Value |
| Chemical Formula | C₁₄H₁₀INO₂S |
| Molecular Weight | 383.21 g/mol |
| Appearance | Pale cream to cream powder |
| CAS Number | 80360-14-1 |
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling 3-Iodo-1-(phenylsulfonyl)indole. Proper PPE is the final line of defense and should be used in conjunction with engineering controls such as a fume hood.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing. | Protects eyes and face from dust particles and potential splashes of solutions containing the compound. |
| Skin and Body Protection | A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin. | Prevents skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. For tasks with a higher risk of exposure, consider double gloving. | Protects hands from direct contact with the chemical. Inspect gloves before each use. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required if engineering controls are insufficient or during spill cleanup. The need for respiratory protection should be determined by a risk assessment. | Prevents inhalation of fine dust particles. |
Experimental Protocols: Safe Handling Procedures
Follow these step-by-step procedures for the safe handling of 3-Iodo-1-(phenylsulfonyl)indole from receipt to disposal.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
All manipulations of solid 3-Iodo-1-(phenylsulfonyl)indole, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Keep the work area clean and organized to prevent spills.
2. Weighing and Transferring the Solid:
-
To avoid generating dust, do not pour the powder directly from a large container.
-
Use a spatula to carefully transfer the desired amount of the solid onto a weighing boat or creased weighing paper.[1][2][3][4]
-
When transferring the weighed solid into a reaction vessel, use a powder funnel to prevent spillage.[1][3][4]
-
If any residue remains on the weighing boat or paper, it can be rinsed into the vessel with a small amount of a compatible solvent that will be used in the reaction.[1][3]
3. In Case of a Spill:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as hazardous waste.
-
Large Spills: Evacuate the area and follow your institution's emergency procedures.
Operational and Disposal Plans
Proper disposal of 3-Iodo-1-(phenylsulfonyl)indole and any contaminated materials is critical to ensure laboratory and environmental safety.
Waste Segregation and Collection:
As a halogenated organic compound, all waste containing 3-Iodo-1-(phenylsulfonyl)indole must be segregated and disposed of as hazardous waste.
| Waste Stream | Collection Procedure |
| Solid Waste | Collect excess solid 3-Iodo-1-(phenylsulfonyl)indole and any contaminated consumables (e.g., weighing boats, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container. The label should indicate "Halogenated Organic Solid Waste". |
| Liquid Waste | Collect all solutions containing 3-Iodo-1-(phenylsulfonyl)indole in a separate, sealed, and clearly labeled hazardous waste container. The label should indicate "Halogenated Organic Liquid Waste" and list all chemical constituents and their approximate percentages.[5][6] |
Disposal Protocol:
-
Labeling: Ensure all waste containers are properly labeled with the contents and associated hazards.[5][7][8]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[7][9]
-
Disposal Request: When the waste container is nearly full, submit a request for pickup to your institution's EHS department. Do not overfill waste containers.[7]
-
Prohibited Disposal: Do not dispose of 3-Iodo-1-(phenylsulfonyl)indole or any related waste down the drain or in the regular trash.[10]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 3-Iodo-1-(phenylsulfonyl)indole.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. webassign.net [webassign.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Transferring Solid from Weighing Paper [chemedx.org]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
